molecular formula C10H19NO5 B1681951 Boc-NH-PEG1-CH2CH2COOH CAS No. 1260092-44-1

Boc-NH-PEG1-CH2CH2COOH

货号: B1681951
CAS 编号: 1260092-44-1
分子量: 233.26 g/mol
InChI 键: YGNSGMAPLOVGIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

t-Boc-N-amido-PEG1-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

属性

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-7-15-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSGMAPLOVGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260092-44-1
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG1-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional crosslinker of significant interest in the fields of medicinal chemistry and drug development. This molecule incorporates three key chemical features: a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This unique structure allows for a controlled, stepwise conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The inclusion of a short PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of ADCs and PROTACs.

Core Properties and Specifications

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Name 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS Number 1260092-44-1
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage
Solubility Soluble in DMSO, DMF, and other polar organic solvents

Applications in Drug Development

The heterobifunctional nature of this compound makes it an ideal linker for covalently connecting two different molecular entities. Its primary applications are in the synthesis of ADCs and PROTACs.[1][3]

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, the carboxylic acid end of the linker can be conjugated to a potent cytotoxic drug, while the Boc-protected amine, after deprotection, can be attached to an antibody. This allows for the targeted delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to link a target protein-binding ligand to an E3 ligase-binding ligand, forming the PROTAC molecule.[3]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process:

  • Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.

  • Amide Coupling: Formation of a stable amide bond between the carboxylic acid and an amine on the target molecule.

The order of these steps can be varied depending on the specific synthetic strategy.

Boc Deprotection Protocol

The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For a complete work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.

Amide Coupling Protocol (using EDC/NHS)

The carboxylic acid moiety of the linker can be activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester.

Materials:

  • This compound (or the deprotected amine version)

  • EDC (1.5 equivalents)

  • NHS (1.5 equivalents)

  • Amine-containing molecule (e.g., antibody, protein ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add EDC (1.5 eq.) and NHS (1.5 eq.) to the solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.

  • Add the activated linker solution to the amine-containing molecule solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification A This compound C Boc-NH-PEG1-E3 Ligase Conjugate A->C EDC, NHS B E3 Ligase Ligand (with amine) B->C D H2N-PEG1-E3 Ligase Conjugate C->D TFA F Final PROTAC Molecule D->F E Target Protein Ligand (with carboxylic acid) E->F EDC, NHS G Purified PROTAC F->G HPLC PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb E1, E2, E3 enzymes Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

References

An In-depth Technical Guide to Boc-NH-PEG1-CH2CH2COOH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG1-CH2CH2COOH. It details its chemical structure, physicochemical properties, and its critical role in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document includes detailed experimental protocols and visual diagrams to facilitate its practical application in research and development.

Core Concepts: Structure and Properties

This compound, systematically named 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, is a versatile linker molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure provides a valuable tool for covalently linking two different molecules in a controlled and stepwise manner. The Boc group offers a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The short PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous and organic solvents.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Systematic Name 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid[1]
Synonyms Boc-NH-PEG1-acid, t-Boc-N-amido-PEG1-acid[3]
CAS Number 1260092-44-1[4]
Molecular Formula C₁₀H₁₉NO₅[1]
Molecular Weight 233.26 g/mol [3][5]
Appearance White to off-white solid or viscous liquid[5][6]
Purity ≥95% (typically)[1][6]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.[6][7][6][7]
Storage Conditions Long-term: -20°C; Short-term: 4°C. Protect from moisture.[7][8][7][8]
Key Structural Features and their Significance

The utility of this compound in bioconjugation stems from its distinct structural components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the selective unmasking of the amine for subsequent conjugation steps.

  • Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated using standard coupling reagents (e.g., EDC/NHS) to form a reactive ester. This activated ester readily reacts with primary amines on a target molecule (such as a protein, peptide, or small molecule drug) to form a stable amide bond.

  • PEG1 Linker: The single polyethylene glycol unit provides a short, hydrophilic spacer. This hydrophilicity can improve the solubility and reduce the aggregation of the final conjugate.[9] The defined length of the PEG linker allows for precise spatial control between the two conjugated molecules.

Applications in Drug Development

This compound is a key building block in the development of targeted therapeutics, most notably PROTACs and ADCs.[4][5]

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand (warhead) and the E3 ligase ligand.

The synthesis typically involves a stepwise approach. First, the carboxylic acid of the linker is coupled to an amine-containing E3 ligase ligand. Subsequently, the Boc group is removed to expose the amine, which is then coupled to a carboxylic acid-containing warhead (or vice versa). This modular approach allows for the facile generation of a library of PROTACs with varying linkers for optimization.[10]

Below is a diagram illustrating the general workflow for PROTAC synthesis using a Boc-protected PEG linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Coupling Reaction cluster_step4 Step 4: Purification Linker Boc-NH-PEG1-COOH Intermediate1 Boc-NH-PEG1-CO-E3_Ligand Linker->Intermediate1 EDC/NHS E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate1 Intermediate2 H2N-PEG1-CO-E3_Ligand Intermediate1->Intermediate2 TFA or HCl Final_PROTAC Warhead-CO-NH-PEG1-CO-E3_Ligand (Final PROTAC) Intermediate2->Final_PROTAC EDC/NHS Warhead Target Protein Ligand (Warhead with -COOH) Warhead->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: PROTAC Synthesis Workflow.

The mechanism of action of the resulting PROTAC is depicted in the following signaling pathway diagram.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[9] this compound can be used to attach the cytotoxic drug to the antibody. The hydrophilic PEG linker can help to mitigate the aggregation and improve the pharmacokinetic properties of the ADC.[9]

The synthesis of an ADC using this linker typically involves first conjugating the linker to the drug, followed by deprotection of the Boc group and then conjugation to the antibody. The carboxylic acid of the linker is activated and reacted with an amine group on the drug. After deprotection, the newly formed amine on the drug-linker conjugate can be reacted with an activated carboxylic acid on the antibody, or more commonly, the amine can be modified to introduce a functionality (e.g., a maleimide (B117702) group) that can react with a thiol group on the antibody.

The general mechanism of action for an ADC is outlined in the diagram below.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Antigen Tumor Antigen Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload_Release 4. Payload Release Lysosome->Payload_Release Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload DNA_Damage 5. DNA Damage / Microtubule Disruption Cytotoxic_Payload->DNA_Damage Cell_Death 6. Cell Death (Apoptosis) DNA_Damage->Cell_Death

Caption: ADC Mechanism of Action.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Activation of the Carboxylic Acid via NHS Ester Formation

This protocol describes the activation of the terminal carboxylic acid of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.2-7.5, or MES buffer pH 6.0 for Sulfo-NHS)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • In a separate vial, dissolve EDC (1.5 molar equivalents) and NHS (or Sulfo-NHS, 1.2 molar equivalents) in the reaction buffer.

  • Add the EDC/NHS solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring.

  • The resulting activated Boc-NH-PEG1-CH2CO-NHS ester is now ready for immediate use in the conjugation reaction.

Note: NHS esters are susceptible to hydrolysis, especially at higher pH. The activated linker should be used immediately after preparation.

Protocol 2: Conjugation of the Activated Linker to a Primary Amine

This protocol outlines the reaction of the freshly prepared NHS-activated linker with a molecule containing a primary amine.

Materials:

  • Activated Boc-NH-PEG1-CH2CO-NHS ester (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule) dissolved in an appropriate buffer (amine-free, e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Add the desired molar excess of the activated Boc-NH-PEG1-CH2CO-NHS ester solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Boc Deprotection to Expose the Terminal Amine

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

  • For a basic work-up, re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, with orthogonal protecting groups and a hydrophilic spacer, allows for the controlled and efficient synthesis of complex biomolecules like PROTACs and ADCs. The protocols and diagrams provided in this guide are intended to serve as a practical resource for the successful application of this versatile chemical tool in the creation of next-generation targeted therapeutics.

References

Boc-NH-PEG1-CH2CH2COOH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the heterobifunctional linker Boc-NH-PEG1-CH2CH2COOH is a critical tool in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use.

Core Properties and Specifications

This compound, also known by its systematic name 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid, is a versatile linker molecule.[1] It features a tert-butyloxycarbonyl (Boc)-protected amine on one end and a terminal carboxylic acid on the other, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for sequential, controlled conjugation reactions. The PEG moiety enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[2][3][4]

The key quantitative data for this molecule are summarized below.

PropertyValueReferences
CAS Number 1260092-44-1[1][2][5][6]
Molecular Weight 233.26 g/mol [1][6][7][8][]
Molecular Formula C₁₀H₁₉NO₅[1][5][6][7][]
Appearance White to off-white solid or viscous liquid[6][]
Purity ≥95-97% (Typical)[10]
Storage Store at -20°C, protected from moisture[][11]

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the construction of complex bioconjugates.

  • PROTAC Synthesis : This linker is widely used in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[8][12] The linker's length and chemical nature are critical for the stability and efficacy of the resulting PROTAC.[6]

  • ADC Synthesis : In the field of oncology, this molecule serves as a cleavable linker for creating ADCs.[1][11][13] ADCs are designed to deliver a potent cytotoxic drug (payload) specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.[4] The linker must be stable in circulation but release the payload effectively once inside the target cell.[][14]

Mechanisms of Action

The logical workflow of a PROTAC synthesized with this linker involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

PROTAC_Mechanism cluster_1 Action POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitination Ternary->Ub Induces Degradation 26S Proteasome Degradation Ub->Degradation Marks for

PROTAC Mechanism of Action.

The workflow for an ADC involves targeted delivery and payload release. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex. Once inside, the linker is cleaved by intracellular conditions (e.g., enzymes), releasing the cytotoxic payload to kill the cell.

ADC_Mechanism cluster_circulation Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC ADC (Stable Linker) Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome (Linker Cleavage) Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload (Released) Lysosome->Payload 4. Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction

ADC Mechanism of Action.

Representative Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of solvents, coupling agents, and reaction times may be necessary for specific substrates.

The synthesis is a two-stage process involving sequential amide couplings. First, one ligand is coupled to the linker's carboxylic acid. Following deprotection of the Boc group, the second ligand is coupled to the newly exposed amine.

Synthesis_Workflow Linker Boc-NH-PEG1-COOH (Linker) Step1 Step 1: Amide Coupling (HATU, DIPEA) Linker->Step1 Ligand1 Ligand 1 (Amine) (e.g., POI Ligand) Ligand1->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA) Intermediate->Step2 Deprotected Amine Intermediate Step2->Deprotected Step3 Step 3: Amide Coupling (HATU, DIPEA) Deprotected->Step3 Ligand2 Ligand 2 (Acid) (e.g., E3 Ligand) Ligand2->Step3 Final Final PROTAC Molecule Step3->Final

General PROTAC Synthesis Workflow.

Step 1: Coupling of First Ligand (Amine-functionalized)

  • Reagents & Materials :

    • This compound (1.0 eq)

    • Amine-containing ligand (e.g., POI binder) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure : a. Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. b. Add the amine-containing ligand to the solution. c. Add DIPEA and stir for 5 minutes. d. Add HATU and stir the reaction mixture at room temperature for 4-16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

  • Reagents & Materials :

    • Boc-protected intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure : a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor deprotection by LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of Second Ligand (Carboxylic acid-functionalized)

  • Reagents & Materials :

    • Deprotected amine intermediate (1.0 eq)

    • Carboxylic acid-containing ligand (e.g., E3 ligase binder) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction)

    • Anhydrous DMF

  • Procedure : a. Dissolve the deprotected amine intermediate in anhydrous DMF under a nitrogen atmosphere. b. Add the carboxylic acid-containing ligand. c. Add DIPEA and HATU. d. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.[2][6]

References

Navigating the Solubility of Boc-NH-PEG1-CH2CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Drug Development Professionals on the Solubility Characteristics of a Key PEGylated Linker

Researchers and scientists in the field of drug development frequently encounter the bifunctional linker, Boc-NH-PEG1-CH2CH2COOH, a valuable tool in the synthesis of complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a detailed analysis of the available solubility data, outlines a comprehensive experimental protocol for its quantitative determination, and illustrates the key factors influencing its behavior in solution.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong qualitative understanding can be derived from the physicochemical properties of its constituent parts—the hydrophobic tert-butoxycarbonyl (Boc) protecting group, the hydrophilic single polyethylene (B3416737) glycol (PEG1) unit, and the terminal carboxylic acid. Furthermore, data from structurally similar, longer-chain Boc-NH-PEG-COOH compounds provide valuable insights into its likely behavior.

Based on this information, this compound is expected to exhibit good solubility in a range of polar organic solvents. The presence of the PEG unit and the carboxylic acid moiety enhances its affinity for polar environments, while the Boc group contributes a degree of non-polar character.

Table 1: Qualitative Solubility of Boc-NH-PEG-COOH Compounds in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), ChloroformHighThe polar nature of these solvents effectively solvates the polar PEG and carboxylic acid groups.[1][2]
Polar Protic Water, Ethanol, MethanolModerate to HighThe molecule can act as both a hydrogen bond donor (carboxylic acid) and acceptor (ether oxygen, carbamate), facilitating interaction with protic solvents. Solubility in alcohols may be slightly lower than in polar aprotic solvents.[1][2]
Non-polar TolueneLow to ModerateThe hydrophobic Boc group and the ethylene (B1197577) backbone provide some interaction with non-polar solvents, but the polar functionalities limit overall solubility.[1][2]
Non-polar (Aliphatic) Ether, HexaneLow / InsolubleThe highly polar nature of the PEG and carboxylic acid groups leads to poor interaction with non-polar aliphatic solvents.[1][2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, a standardized experimental protocol is essential. The following details the widely accepted "shake-flask" method, which is considered a reliable technique for determining thermodynamic solubility.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vial at a moderate speed to pellet the undissolved compound.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable quantitative technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • The solubility is typically expressed in mg/mL or g/L.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-48h) prep3->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (if necessary) sep1->sep2 samp1 Withdraw and filter supernatant sep2->samp1 samp2 Dilute sample samp1->samp2 samp3 Analyze by HPLC samp2->samp3 calc Determine concentration from calibration curve samp3->calc

Figure 1. Experimental workflow for determining the quantitative solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute's intrinsic characteristics and the properties of the solvent. Understanding these relationships is crucial for solvent selection and process optimization.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors solubility Solubility of This compound boc Boc Group (Hydrophobic) boc->solubility -ve peg PEG1 Unit (Hydrophilic, H-bond acceptor) peg->solubility +ve acid Carboxylic Acid (Polar, H-bond donor/acceptor) acid->solubility +ve polarity Polarity polarity->solubility Like dissolves like h_bond Hydrogen Bonding Capacity h_bond->solubility Strongly influences dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility ph pH (in protic/aqueous media) ph->solubility

Figure 2. Logical diagram of factors influencing the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data offers valuable guidance, empirical determination through standardized protocols is strongly recommended for critical applications in drug development and chemical synthesis.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two distinct reactive functional groups at either end of a flexible, hydrophilic PEG chain.[1] This unique dual-reactivity allows for the specific and sequential conjugation of two different molecular entities, such as a targeting antibody and a therapeutic small molecule.[2] The incorporation of a PEG spacer is critical in modern bioconjugate design, offering a multitude of advantages that enhance the overall performance of the final conjugate. These benefits include increased hydrophilicity and solubility of hydrophobic drugs, reduced immunogenicity by masking epitopes, and improved pharmacokinetic profiles through an increased hydrodynamic radius, which prolongs circulation time.[3][4]

The versatility of heterobifunctional PEG linkers has made them indispensable tools in the development of advanced therapeutics and diagnostics, most notably in the fields of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and targeted imaging agents.[5][6] The ability to precisely control the length of the PEG chain and the chemistry of the terminal functional groups allows for the fine-tuning of a bioconjugate's stability, efficacy, and safety profile.[7]

Core Properties and Advantages of PEGylation

The covalent attachment of PEG chains, or PEGylation, imparts several beneficial properties to bioconjugates:

  • Improved Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats can significantly increase the solubility of hydrophobic payloads in aqueous environments, which helps to prevent aggregation.[6]

  • Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation and can increase the overall stability of the conjugate in biological fluids.[3]

  • Reduced Immunogenicity: The PEG chain can "shield" the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[5]

  • Tunable Spacing: The length of the PEG linker can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.[3]

Types of Heterobifunctional PEG Linkers and Their Chemistries

The choice of reactive terminal groups on a heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. The most common chemistries include amine-reactive, thiol-reactive, and bioorthogonal "click chemistry" functionalities.

Amine-Reactive and Thiol-Reactive Linkers

A widely used class of heterobifunctional PEG linkers combines an N-hydroxysuccinimide (NHS) ester with a maleimide (B117702) group (e.g., NHS-PEG-Maleimide).

  • NHS Esters: React efficiently with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds. This reaction is typically performed at a pH of 7.2-8.5.[1]

  • Maleimides: React specifically with sulfhydryl (thiol) groups, such as those on cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.[1]

Click Chemistry Linkers

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological functional groups. The most common click chemistry reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Azides and Alkynes: These functional groups react in the presence of a copper(I) catalyst to form a highly stable triazole ring.[1] This reaction is fast, high-yielding, and can be performed over a wide pH range in aqueous buffers.[1]

Quantitative Data Presentation

The selection of a linker chemistry and PEG chain length has a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparison of Common Heterobifunctional Linker Chemistries
FeatureNHS Ester / Maleimide ChemistryClick Chemistry (CuAAC)
Target Functional Groups Primary Amines (-NH₂), Thiols (-SH)Azides (-N₃), Alkynes (-C≡CH)
Reaction Kinetics NHS-amine: 30-60 min; Maleimide-thiol: minutes to a few hours15-60 minutes
Typical Reaction Yield High, but can be variable and lead to heterogeneous productsTypically very high and quantitative
Specificity Maleimide is highly thiol-specific; NHS can react with multiple aminesHighly specific and bioorthogonal
pH Sensitivity NHS ester: optimal at pH 7.2-8.5; Maleimide: optimal at pH 6.5-7.5Generally insensitive to pH (works well in pH 4-11)
Resulting Linkage Amide and Thioether1,2,3-Triazole
Linkage Stability Amide bond is highly stable; Thioether can be susceptible to retro-Michael reaction in vivoTriazole ring is highly stable and considered biologically inert

Data synthesized from multiple sources.[1][8]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Chain LengthEffect on Pharmacokinetics (PK)Effect on Efficacy
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life. Often shows a significant improvement in in vivo efficacy.Represents a balanced approach for many ADCs.
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.Can lead to the highest in vivo efficacy, but may cause a reduction in in vitro cytotoxicity.

Data synthesized from multiple sources.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of bioconjugates utilizing heterobifunctional PEG linkers.

Protocol 1: Two-Step Protein-Small Molecule Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing small molecule.

Materials:

  • Amine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • NHS-PEGn-Maleimide linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing small molecule

  • Conjugation Buffer: 50 mM phosphate (B84403) buffer with 2 mM EDTA, pH 7.2

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction Step 1 (Amine-NHS Ester Reaction):

    • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification Step 1: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Reaction Step 2 (Thiol-Maleimide Reaction):

    • Immediately add the thiol-containing small molecule to the purified, maleimide-activated protein. A 2- to 5-fold molar excess of the small molecule over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a final concentration of 10-20 mM Tris-HCl to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., Size Exclusion or Ion Exchange Chromatography) to remove unreacted small molecules and any aggregated protein.

Protocol 2: Protein-Small Molecule Conjugation via CuAAC (Click Chemistry)

This protocol describes the conjugation of an alkyne-modified protein to an azide-containing small molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing small molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Desalting columns

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing small molecule in PBS. A 5- to 10-fold molar excess of the azide (B81097) molecule is recommended.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common. Vortex briefly.

  • Initiate the Reaction:

    • Add the THPTA/CuSO₄ premix to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 10-15 mM to initiate the click reaction.

    • Gently mix the solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column to remove excess reagents, followed by a more stringent purification method like Ion Exchange or Size Exclusion Chromatography if needed.

Protocol 3: Purification of PEGylated Proteins by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation often shields the protein's surface charges, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[10]

Materials:

  • IEX column (e.g., a strong cation exchange column like SP Sepharose)

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)

  • HPLC or FPLC system

Procedure:

  • Sample Preparation: Exchange the crude PEGylation reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline, removing any unbound material (like unreacted PEG linker).

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% Elution Buffer over 20 column volumes). The un-PEGylated protein will typically elute first, followed by the mono-PEGylated, di-PEGylated, and so on, as the increasing salt concentration displaces the more weakly bound (charge-shielded) species.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated product.

Protocol 4: Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Materials:

  • Purified PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • LC-MS system (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation for Intact Mass Analysis:

    • Desalt the purified conjugate into a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) or dilute it into a solution suitable for mass spectrometry (e.g., 0.1% formic acid in 50% acetonitrile/water). The final protein concentration should be in the range of 0.1-1 mg/mL.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8) connected to the mass spectrometer.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 800-4000 m/z).

  • Data Analysis:

    • The raw mass spectrum will show a distribution of multiply charged ions.

    • Use deconvolution software to process the raw spectrum and generate a zero-charge mass spectrum.

    • The deconvoluted spectrum will show peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the PEG-linker-payload moiety.

Mandatory Visualizations

Signaling Pathway Diagram

HER2_Signaling_Pathway Mechanism of Action for an Anti-HER2 ADC ADC Anti-HER2 ADC (e.g., Trastuzumab-based) HER2 HER2 Receptor ADC->HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer Internalization Internalization (Endocytosis) HER2->Internalization HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Release Lysosome->Payload Degradation Apoptosis Apoptosis Payload->Apoptosis

Caption: Mechanism of Action for an Anti-HER2 Antibody-Drug Conjugate (ADC).

Experimental Workflow Diagram

ADC_Development_Workflow Experimental Workflow for ADC Synthesis start Start ab_prep 1. Antibody Preparation (e.g., Buffer Exchange) start->ab_prep conjugation1 3. Conjugation: Step 1 (Antibody + Linker) ab_prep->conjugation1 linker_prep 2. Linker Activation (Dissolve NHS-PEG-Maleimide) linker_prep->conjugation1 purification1 4. Purification 1 (Remove excess linker via Desalting) conjugation1->purification1 conjugation2 5. Conjugation: Step 2 (Activated Ab + Drug Payload) purification1->conjugation2 purification2 6. Final Purification (e.g., Ion Exchange Chromatography) conjugation2->purification2 characterization 7. Characterization (SDS-PAGE, Mass Spec, HPLC) purification2->characterization end End characterization->end Linker_Properties_Relationship Relationship between Linker Properties and Bioconjugate Outcome linker_properties Linker Properties Linker Chemistry (e.g., NHS/Mal, Click) PEG Chain Length (n) conjugate_chars Bioconjugate Characteristics Stability (in plasma) Pharmacokinetics (PK) Efficacy (in vivo) Drug-to-Antibody Ratio (DAR) Solubility / Aggregation linker_properties:f0->conjugate_chars:f0 determines (Triazole > Amide) linker_properties:f0->conjugate_chars:f3 influences (specificity) linker_properties:f1->conjugate_chars:f1 major impact (longer chain = longer half-life) linker_properties:f1->conjugate_chars:f2 modulates (trade-off with in vitro potency) linker_properties:f1->conjugate_chars:f4 improves (longer chain = better solubility) outcome Therapeutic Window conjugate_chars->outcome Defines

References

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2][3] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use.

Core Concepts: The Chemistry of the Boc Protecting Group

The Boc group's utility lies in its ability to temporarily shield amine functionalities from unwanted reactions, allowing for selective transformations at other sites within a molecule.[3][4] This is achieved by converting the nucleophilic and basic amine into a carbamate, which is significantly less reactive.[4][5]

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][2] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable and volatile byproducts, tert-butanol (B103910) and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[2][6]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Tetrahedral_Intermediate [Tetrahedral Intermediate] R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc (Protected Amine) Tetrahedral_Intermediate->Boc_Amine Collapse & Leaving Group Departure Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[7][8] The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[9][10] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][10] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[10]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc (Protected Amine) Protonated_Intermediate [Protonated Intermediate] Boc_Amine->Protonated_Intermediate Protonation Acid H⁺ (Acid, e.g., TFA) Acid->Protonated_Intermediate Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Intermediate->Carbamic_Acid Fragmentation Byproducts CO₂ + Isobutylene/t-Butyl cation Protonated_Intermediate->Byproducts Free_Amine R-NH₃⁺ (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation Carbamic_Acid->Byproducts

Applications in Chemical Synthesis

The Boc protecting group is a versatile tool with broad applications in organic synthesis.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is used for the temporary protection of the α-amino group of amino acids.[3][11] The Boc/Bzl (benzyl) strategy is a classical approach where benzyl-based groups are used for the more permanent protection of side chains.[12][13] Although both are acid-labile, the Boc group can be removed with moderate acids like TFA, while the benzyl-based groups require stronger acids like hydrogen fluoride (B91410) (HF) for cleavage.[13] This differential lability allows for the stepwise elongation of the peptide chain.[14] An advantage of the Boc strategy in peptide synthesis is that the protonation of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding, which is beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[15]

Drug Development and Organic Synthesis

In drug synthesis and complex molecule synthesis, the Boc group is crucial for protecting amine functionalities to allow for selective reactions at other parts of the molecule, thereby improving reaction yields and purity.[3][16] Its stability to most nucleophiles and bases makes it compatible with a wide range of chemical transformations.[17]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and acid used. The following tables summarize typical reaction conditions.

Table 1: Typical Conditions for Boc Protection of Amines

Substrate TypeReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amines(Boc)₂O (1.1-1.5 equiv)NaOH, NaHCO₃, or TEADioxane/Water, THF, DCMRoom Temp1-12>90
Aromatic Amines(Boc)₂O (1.1-1.5 equiv)DMAP (catalytic), TEAAcetonitrile, DCMRoom Temp2-2485-95
Amino Acids(Boc)₂O (1.1-2.0 equiv)NaOH, NaHCO₃Dioxane/Water, THF/Water0 - Room Temp2-12>90
Water-Mediated (Green)(Boc)₂O (1.0-1.2 equiv)NoneWater/AcetoneRoom Temp0.1-1>95[18]

Table 2: Typical Conditions for Boc Deprotection

ReagentConcentration / EquivalentsSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)Room Temp0.5-4 h[9]Highly effective and volatile for easy removal.[9] Can be harsh for acid-sensitive substrates.
Hydrochloric Acid (HCl)4M solution1,4-Dioxane or Ethyl AcetateRoom Temp1-4 h[8]Product often precipitates as the hydrochloride salt, simplifying isolation.[8]
Trimethylsilyl Iodide (TMSI)1.2-1.5 equivalentsDichloromethane (DCM) or ChloroformRoom Temp12-24 h[7]Mild, non-hydrolytic method suitable for acid-labile compounds.[7][8]
Zinc Bromide (ZnBr₂)2-3 equivalentsDichloromethane (DCM)Room Temp12-24 h[7]Milder Lewis acid alternative.[7]
Thermal (in water)N/AWater100 °C (Reflux)12-15 min[9]"Green" alternative avoiding strong acids and organic solvents.[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments involving the Boc protecting group.

Protocol 1: General Procedure for Boc Protection of an Amine

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)

  • Solvent (e.g., Dichloromethane, THF, Dioxane/Water)

  • Base (e.g., Triethylamine (TEA) (1.2 equiv) or aqueous NaOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[1]

  • If using a base like TEA, add it to the solution and stir. For exothermic reactions, cool the mixture in an ice bath.[1]

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.[1]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

  • Upon completion, quench the reaction by adding water.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • If necessary, purify the crude product by column chromatography.[1]

Boc_Protection_Workflow Start Start Dissolve_Amine 1. Dissolve amine in solvent Start->Dissolve_Amine Add_Base 2. Add base (e.g., TEA) Dissolve_Amine->Add_Base Add_Boc2O 3. Add (Boc)₂O Add_Base->Add_Boc2O Stir 4. Stir at room temperature Add_Boc2O->Stir Monitor 5. Monitor by TLC Stir->Monitor Workup 6. Aqueous workup and extraction Monitor->Workup Reaction complete Purify 7. Dry, concentrate, and purify Workup->Purify End End (N-Boc protected amine) Purify->End

Protocol 2: General Procedure for Boc Deprotection using TFA

Materials:

  • Boc-protected amine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (to make a ~20-50% v/v solution with TFA).[9]

  • Slowly add trifluoroacetic acid to the stirred solution at room temperature.[9]

  • Stir the reaction mixture for 0.5 to 4 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[8]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Protocol 3: General Procedure for Boc Deprotection using HCl in Dioxane

Materials:

  • Boc-protected amine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[8]

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[8]

  • Upon completion, the product often precipitates as the hydrochloride salt.[8]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]

  • Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Conclusion

The tert-butyloxycarbonyl protecting group is a fundamental and indispensable tool in modern organic chemistry.[2] Its predictable reactivity, stability under a wide range of conditions, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses. While newer methods and protecting groups continue to be developed, the robustness and cost-effectiveness of Boc chemistry ensure its continued and widespread use in academic research and the pharmaceutical industry.[3][15] A thorough understanding of its underlying mechanisms and the various experimental conditions for its application is essential for any scientist engaged in the synthesis of complex organic molecules.

References

The Foundation of Bioconjugation: A Technical Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to link molecules effectively and reliably is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, offering a versatile and powerful toolset for modifying proteins, peptides, antibodies, and small molecules. This in-depth technical guide explores the fundamental principles of using PEG linkers in bioconjugation, providing researchers, scientists, and drug development professionals with the essential knowledge to leverage this technology for enhanced therapeutic and diagnostic applications.

Core Concepts of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts several beneficial properties that address many of the challenges faced in drug development and biological research.

Key Advantages of PEGylation:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions and can protect them from enzymatic degradation.

  • Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the conjugated molecule, masking its antigenic sites and reducing the likelihood of an immune response.[2][3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule slows its renal clearance, extending its time in systemic circulation.[4][5]

  • Improved Pharmacokinetics: By extending the half-life and improving stability, PEGylation leads to more sustained therapeutic effects and can reduce the required dosing frequency.[4]

The Versatile Toolkit of PEG Linkers

PEG linkers are not a one-size-fits-all solution. They are available in a variety of architectures and with a wide array of reactive functional groups to suit different bioconjugation needs.

Structural Classifications:

  • Linear PEGs: The simplest form, consisting of a straight chain of PEG units.

  • Branched PEGs: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and more effective shielding.

  • Multi-arm PEGs: Similar to branched PEGs, these can be used to attach multiple molecules, such as drugs, to a single carrier.

  • Cleavable PEGs: These linkers contain a bond that can be broken under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for controlled release of the conjugated molecule.

Common Terminal Functional Groups:

The choice of functional group is critical as it determines the target on the biomolecule to which the PEG linker will attach.

  • N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[6][7]

  • Maleimides: Specifically react with thiol groups (e.g., from cysteine residues) to form stable thioether bonds.[8][9]

  • Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bioorthogonal.[1][10][11]

Quantitative Impact of PEGylation

The properties of a bioconjugate can be finely tuned by carefully selecting the PEG linker's molecular weight and chemistry. The following tables summarize key quantitative data on the effects of PEGylation.

Table 1: Effect of PEG Chain Length on Bioconjugate Properties

PropertyEffect of Increasing PEG Molecular WeightQuantitative Example
Solubility IncreasesConjugation of a hydrophobic drug to PEG can increase its aqueous solubility by several orders of magnitude.
Circulation Half-life IncreasesPEGylation of interferon α-2a with a 12 kDa PEG increased its half-life from 2-3 hours to 40-60 hours.
Immunogenicity DecreasesPEGylation of adenosine (B11128) deaminase with multiple 5 kDa PEG chains significantly reduced its immunogenicity, allowing for chronic administration.[12]
Biological Activity May DecreasePEGylation of interferon α-2a resulted in a 93% loss of in vitro antiviral activity, but the improved pharmacokinetics led to enhanced in vivo efficacy.

Table 2: Comparison of Common PEGylation Chemistries

FeatureNHS Ester-AmineMaleimide-ThiolClick Chemistry (CuAAC & SPAAC)
Target Group Primary Amines (-NH₂)Thiols (-SH)Azides (-N₃) & Alkynes (C≡CH)
Reaction pH 7.0 - 9.06.5 - 7.54.0 - 11.0 (generally insensitive)[13]
Reaction Speed Fast (30-60 min at RT)[13]Very Fast (minutes to a few hours at RT)[13]Very Fast (often < 1 hour at RT)[13]
Specificity Can react with multiple lysines, leading to heterogeneity.[13]Highly selective for thiols within the optimal pH range.[13]Highly specific and bioorthogonal.[13]
Linkage Stability Stable amide bond.[13]Stable thioether bond, though can be reversible in vivo.[13]Highly stable triazole ring.[13]
Yield Generally high, but can be variable.[13]HighTypically very high and quantitative.[13]

Key Experimental Protocols

The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. Below are detailed methodologies for common PEGylation reactions and subsequent purification steps.

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to a protein via its primary amine groups.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[6]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][7] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[6]

  • Conjugation Reaction:

    • Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]

    • Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]

  • Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or size-exclusion chromatography.[6][7]

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[7]

Thiol-Reactive PEGylation using Maleimides

This protocol outlines the conjugation of a PEG-Maleimide to a protein via its free thiol groups.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

  • (Optional) Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide (B117702) reagent.[15]

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[8][9]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[8][9]

  • Purification: Purify the conjugate from unreacted PEG-Maleimide and protein using size-exclusion chromatography or dialysis.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the copper-catalyzed ligation of an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), the ligand (e.g., 200 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water).[16]

  • Catalyst Premix: Mix the CuSO₄ and ligand solutions.[17] It is recommended to add the ligand to the copper solution.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne- and azide-functionalized molecules in the desired buffer.

    • Add the premixed copper-ligand catalyst to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[1][17]

    • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[16]

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and unreacted components.[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol describes the reaction between a strained alkyne (e.g., DBCO) and an azide (B81097).

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Molecule Preparation: Dissolve the DBCO- and azide-functionalized molecules in the reaction buffer.

  • Conjugation Reaction:

    • Mix the two solutions. A molar excess of one component (e.g., 5-20 fold of the azide linker) is often used to drive the reaction to completion.[10]

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[10]

  • Purification: Remove the excess unreacted starting materials by a suitable method such as size-exclusion chromatography or dialysis.[10]

Purification of PEGylated Proteins

The purification of PEGylated proteins is a critical step to remove unreacted PEG, unconjugated protein, and different PEGylated species (e.g., mono-, di-, multi-PEGylated).

4.5.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is effective at separating PEGylated conjugates from the smaller, unmodified protein and low molecular weight reactants.[][19]

  • Principle: Larger molecules elute first from the column.

  • Procedure:

    • Equilibrate the SEC column with a suitable buffer.

    • Load the PEGylation reaction mixture onto the column.

    • Elute with the same buffer and collect fractions.

    • Analyze the fractions (e.g., by SDS-PAGE and UV absorbance) to identify and pool those containing the desired PEGylated product.

4.5.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the charges on a protein's surface, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[][20]

  • Principle: Molecules bind to the charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase.

  • Procedure:

    • Equilibrate the IEX column with a low-salt buffer.

    • Load the reaction mixture onto the column.

    • Wash the column to remove unbound molecules.

    • Elute the bound species using a salt or pH gradient.

    • Collect and analyze fractions to isolate the desired PEGylated protein.

4.5.3. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The attachment of a PEG chain can alter the hydrophobicity of a protein, enabling separation by HIC.[]

  • Principle: Molecules bind to the hydrophobic stationary phase in a high-salt buffer and are eluted by decreasing the salt concentration.

  • Procedure:

    • Equilibrate the HIC column with a high-salt buffer.

    • Add salt to the reaction mixture to match the equilibration buffer and load it onto the column.

    • Elute the bound molecules using a decreasing salt gradient.

    • Collect and analyze fractions to identify the purified PEGylated conjugate.

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in bioconjugation with PEG linkers.

PEGylation_Workflow cluster_start Starting Materials cluster_reaction Bioconjugation cluster_purification Purification cluster_end Final Product Biomolecule Biomolecule (Protein, Peptide, etc.) Reaction PEGylation Reaction (Controlled pH, Temp, Time) Biomolecule->Reaction PEG_Linker Activated PEG Linker (e.g., PEG-NHS) PEG_Linker->Reaction Purification Chromatography (SEC, IEX, or HIC) Reaction->Purification Crude Mixture Final_Product Purified PEGylated Bioconjugate Purification->Final_Product Isolated Product

Caption: General workflow for the synthesis and purification of a PEGylated bioconjugate.

Amine_Reactive_PEGylation Protein Protein with Primary Amines (-NH2) Reaction_Mix Reaction Mixture (pH 7.0-9.0) Protein->Reaction_Mix PEG_NHS PEG-NHS Ester PEG_NHS->Reaction_Mix Conjugate PEGylated Protein (Stable Amide Bond) Reaction_Mix->Conjugate Byproduct NHS leaving group Reaction_Mix->Byproduct

Caption: Signaling pathway for amine-reactive PEGylation using an NHS ester.

Thiol_Reactive_PEGylation Protein Protein with Free Thiols (-SH) Reaction_Mix Reaction Mixture (pH 6.5-7.5) Protein->Reaction_Mix PEG_Maleimide PEG-Maleimide PEG_Maleimide->Reaction_Mix Conjugate PEGylated Protein (Stable Thioether Bond) Reaction_Mix->Conjugate

Caption: Signaling pathway for thiol-reactive PEGylation using a maleimide.

Click_Chemistry_PEGylation cluster_reactants Reactants cluster_cuaac CuAAC cluster_spaac SPAAC (Copper-Free) Azide Azide-functionalized Biomolecule CuAAC_Reaction Reaction with Cu(I) Catalyst Azide->CuAAC_Reaction SPAAC_Reaction Spontaneous Reaction Azide->SPAAC_Reaction Alkyne Alkyne-functionalized PEG Linker Alkyne->CuAAC_Reaction CuAAC_Product Stable Triazole Linkage CuAAC_Reaction->CuAAC_Product Strained_Alkyne Strained Alkyne-functionalized PEG Linker Strained_Alkyne->SPAAC_Reaction SPAAC_Product Stable Triazole Linkage SPAAC_Reaction->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC "click chemistry" PEGylation pathways.

Conclusion

PEG linkers represent a mature and highly adaptable technology that has become indispensable in the field of bioconjugation. By understanding the fundamental properties of PEG, the diverse range of available linker chemistries, and the critical aspects of reaction and purification protocols, researchers can effectively design and synthesize novel bioconjugates with improved therapeutic and diagnostic potential. This guide provides a solid foundation for harnessing the power of PEGylation to advance the frontiers of medicine and biotechnology.

References

A Deep Dive into Boc-NH-PEG1-CH2CH2COOH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Boc-NH-PEG1-CH2CH2COOH.

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount. These molecular bridges are fundamental to the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers available, this compound, a heterobifunctional linker containing a single polyethylene (B3416737) glycol (PEG) unit, has garnered significant attention. Its unique properties, including a protected amine and a terminal carboxylic acid, offer researchers a versatile tool for the controlled synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, core applications, and the experimental protocols essential for its successful implementation in drug discovery and development.

Core Properties of this compound

This compound, also known by its systematic name 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid, is a valuable building block in bioconjugation chemistry.[1] Its structure features a Boc (tert-butoxycarbonyl) protected amine, a short PEG spacer, and a terminal carboxylic acid. This arrangement provides key advantages for synthetic chemists. The Boc group offers a stable protecting group for the amine functionality that can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[2] The short PEG1 unit enhances the hydrophilicity of the resulting conjugates, which can improve solubility and pharmacokinetic properties.[3][4] The terminal carboxylic acid provides a reactive handle for coupling to amine-containing molecules, such as antibodies or small molecule ligands, through stable amide bond formation.

A summary of the key physicochemical properties of this compound is presented in the table below, based on data from various chemical suppliers.

PropertyValueReferences
Chemical Formula C10H19NO5[5][6][7]
Molecular Weight 233.26 g/mol [5][6][7]
CAS Number 1260092-44-1[6][7][8]
Appearance White to off-white solid[5]
Purity ≥95% - 97.0%[5][7]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]
Solubility Soluble in DMSO[9]

Key Applications in Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in the synthesis of complex therapeutic agents, most notably in the fields of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. This compound can be utilized in a multi-step conjugation strategy. The carboxylic acid can be activated and reacted with an amine-containing payload. Following purification, the Boc-protecting group on the PEG linker can be removed to reveal a primary amine, which can then be conjugated to the antibody through various methods, such as reaction with an activated ester on the antibody. The inclusion of the PEG spacer can help to improve the solubility and reduce aggregation of the final ADC.[3][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound serves as a foundational building block for constructing these linkers. It can be sequentially coupled to a ligand for the target protein and a ligand for the E3 ligase. The flexibility and hydrophilicity imparted by the PEG unit can be advantageous for achieving a productive ternary complex geometry and improving the overall physicochemical properties of the PROTAC.[13]

Experimental Protocols

The successful application of this compound in the synthesis of ADCs and PROTACs relies on two key chemical transformations: the deprotection of the Boc group and the coupling of the carboxylic acid to an amine.

Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free amine.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized by washing with a mild base like sodium bicarbonate solution.

Amide Coupling

The carboxylic acid of this compound can be coupled to a primary or secondary amine using standard peptide coupling reagents.

Protocol: Amide Coupling using HATU

  • Activation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the amine-containing molecule (1 equivalent) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The final product is then purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Visualizing the Workflow

To better illustrate the role of this compound in synthetic workflows, the following diagrams have been generated using the DOT language for Graphviz.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling to Target Ligand Boc_Linker This compound Intermediate1 Boc-Linker-E3_Ligand Boc_Linker->Intermediate1 HATU, DIPEA E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Intermediate1 Intermediate2 H2N-Linker-E3_Ligand Intermediate1->Intermediate2 TFA/DCM PROTAC Final PROTAC Intermediate2->PROTAC Target_Ligand Target Ligand (with COOH) Target_Ligand->PROTAC HATU, DIPEA

A generalized workflow for the synthesis of a PROTAC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Antibody Conjugation Boc_Linker This compound Intermediate1 Boc-Linker-Payload Boc_Linker->Intermediate1 EDC/NHS Payload Cytotoxic Payload (with amine) Payload->Intermediate1 Intermediate2 H2N-Linker-Payload Intermediate1->Intermediate2 TFA/DCM ADC Final ADC Intermediate2->ADC Antibody Monoclonal Antibody (activated) Antibody->ADC

A conceptual workflow for the synthesis of an ADC utilizing this compound.

Chemical_Reactions cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Boc_Protected Boc-NH-R Amine H2N-R Boc_Protected->Amine  TFA / DCM   Carboxylic_Acid R'-COOH Amide_Product R'-CONH-R'' Carboxylic_Acid->Amide_Product  HATU, DIPEA   Amine_Reactant H2N-R'' Amine_Reactant->Amide_Product

Core chemical transformations involving this compound.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, incorporating a stable protecting group, a hydrophilic spacer, and a reactive handle, facilitates the controlled and sequential synthesis of complex bioconjugates. While direct quantitative comparisons with other linkers in single studies are not always readily available, the fundamental properties of this molecule make it an attractive choice for improving the physicochemical and pharmacokinetic profiles of ADCs and PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this compound in the development of the next generation of targeted therapies.

References

The Crucial Conductor: An In-depth Technical Guide to the Function of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that is the cornerstone of PROTAC-mediated protein degradation.[1][2][5]

This guide provides a comprehensive technical overview of the function of PROTAC linkers, detailing their composition, the impact of their physical properties on degradation efficacy, and the experimental protocols used to evaluate their performance.

The PROTAC Mechanism of Action: A Symphony Conducted by the Linker

The primary function of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination of the target and marking it for degradation by the 26S proteasome.[1][] The linker orchestrates this process by dictating the spatial arrangement of the POI and the E3 ligase within the ternary complex.[2][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitin transfer.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

Linker Composition and Architecture: The Building Blocks of Efficacy

The chemical nature of the linker has a profound impact on the physicochemical properties and biological activity of a PROTAC.[7][8] Linkers can be broadly categorized into two main classes: flexible and rigid.[1][3]

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC development due to their synthetic accessibility.[1][3]

  • Alkyl Chains: These simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][3]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the solubility and hydrophilicity of PROTACs.[1][2][3]

While their flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation, it can also come with an entropic penalty upon binding.[8]

Rigid Linkers

Rigid linkers are increasingly being incorporated into more advanced PROTAC designs to improve efficacy and selectivity.[1][8]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational constraint.[1][][8]

  • Cycloalkanes and Heterocycles: Scaffolds like piperazine (B1678402) and piperidine (B6355638) can impart rigidity and improve water solubility and metabolic stability.[3][8]

  • Aromatic Rings: Phenyl rings can be used to introduce rigidity and facilitate π-π stacking interactions that may stabilize the ternary complex.[3]

Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding and potentially improving selectivity by disfavoring off-target complex formation.[1] However, excessive rigidity can also hinder the formation of a productive complex.[8]

The Critical Influence of Linker Length

The length of the linker is a paramount parameter in PROTAC design.[2][5][7] An optimal linker length is crucial for bridging the POI and the E3 ligase effectively.

  • Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus precluding ternary complex formation.[7][9]

  • Too Long: Conversely, an excessively long linker can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[7][9][10]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[4][9]

Quantitative Impact of Linker Length on Protein Degradation

The following tables summarize quantitative data from studies evaluating the effect of linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [11][12][13]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [11]

PROTAC CompoundLinker TypeLinker LengthDC50 (nM)Dmax (%)E3 LigaseCell Line
Degrader APEGShort>100<50CereblonRamos
Degrader B PEG Optimal 1-40 >90 Cereblon Ramos
Degrader CPEGLong>100<60CereblonRamos

Table 3: Influence of Linker Length on p38α Degradation [9]

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | |---|---|---|---|---|---|---| | Compound X | 12 | >500 | ~30 | VHL | HCT116 | | Compound Y | 15-17 | <50 | >85 | VHL | HCT116 | | Compound Z | 20 | >300 | ~45 | VHL | HCT116 |

Experimental Protocols for Evaluating PROTAC Linker Function

A suite of biophysical and cellular assays is employed to characterize the function of PROTAC linkers and guide their optimization.

Ternary Complex Formation Assays

These assays are crucial for determining the ability of a PROTAC to bring together the POI and the E3 ligase.

Methodology: Surface Plasmon Resonance (SPR) [14][]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Analyte Injection: Inject a solution containing the PROTAC at various concentrations over the sensor surface to measure the binary interaction.

  • Ternary Complex Formation: Inject a solution containing a fixed concentration of the POI and varying concentrations of the PROTAC over the E3 ligase-coated surface.

  • Data Analysis: Analyze the binding responses to determine the dissociation constant (KD) for both binary and ternary interactions. An increase in binding affinity in the presence of the POI indicates positive cooperativity.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_PROTAC_POI Inject PROTAC + POI (Ternary Complex Formation) Immobilize->Inject_PROTAC_POI Data_Analysis Analyze Binding Kinetics (KD, Cooperativity) Inject_PROTAC->Data_Analysis Inject_PROTAC_POI->Data_Analysis

Caption: Workflow for assessing ternary complex formation using SPR.

Other techniques for assessing ternary complex formation include Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and NanoBRET assays.[14][][16][17]

Ubiquitination Assays

These assays directly measure the functional consequence of ternary complex formation: the ubiquitination of the target protein.[18][19]

Methodology: In Vitro Ubiquitination Assay [18][20]

  • Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the POI, biotinylated ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC of interest at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.

  • Detection: Detect the level of polyubiquitinated POI. This can be achieved through various methods:

    • Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody against the POI or streptavidin-HRP to detect biotinylated ubiquitin.

    • AlphaLISA/HTRF: Use specific antibodies labeled with donor and acceptor beads to generate a signal upon proximity, indicating ubiquitination.

Ubiquitination_Assay_Workflow cluster_ubiquitination In Vitro Ubiquitination Assay Workflow Reaction_Setup Combine E1, E2, E3, POI, Biotin-Ub, ATP Add_PROTAC Add PROTAC Reaction_Setup->Add_PROTAC Incubate Incubate at 37°C Add_PROTAC->Incubate Detection Detect Polyubiquitinated POI (e.g., Western Blot, AlphaLISA) Incubate->Detection

Caption: Workflow for an in vitro ubiquitination assay.

Cellular Degradation Assays

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.

Methodology: Western Blotting [11]

  • Cell Treatment: Treat cultured cells with the PROTAC at a range of concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Degradation_Assay_Workflow cluster_degradation Cellular Degradation Assay (Western Blot) Workflow Cell_Treatment Treat Cells with PROTAC Lysis_Quantification Cell Lysis and Protein Quantification Cell_Treatment->Lysis_Quantification Western_Blot SDS-PAGE, Transfer, and Immunoblotting Lysis_Quantification->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for a cellular protein degradation assay.

Other high-throughput cellular degradation assays include In-Cell Westerns, AlphaLISA, and NanoBRET-based methods.[21]

Signaling Pathway Example: Targeting the PI3K/AKT/mTOR Pathway

PROTACs can be designed to degrade key nodes in signaling pathways implicated in diseases like cancer. For instance, a dual-targeting PROTAC could be developed to degrade both PI3K and mTOR, effectively shutting down the PI3K/AKT/mTOR pathway. The linker's properties would be critical in enabling the formation of a productive ternary complex for both targets.[22]

PI3K_mTOR_Pathway cluster_pathway PROTAC Targeting of the PI3K/AKT/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PROTAC Dual-Targeting PROTAC PROTAC->PI3K Degradation PROTAC->mTOR Degradation

Caption: PROTAC-mediated degradation of PI3K and mTOR.

Conclusion: The Future of Rational Linker Design

The linker is a pivotal component of a PROTAC molecule, with its length, composition, and rigidity playing a critical role in determining the efficacy of targeted protein degradation.[8][23] While historically, linker design has often involved a "trial and error" approach, a deeper understanding of the structural and dynamic requirements for productive ternary complex formation is paving the way for more rational design strategies. Advances in structural biology and computational modeling are expected to further accelerate the development of optimized PROTACs with enhanced therapeutic potential.[8][23][24] The continued exploration of novel linker chemistries and architectures will undoubtedly unlock the full potential of this transformative technology.

References

An In-depth Technical Guide to Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release upon internalization into the target cancer cell.[2][3][4] This guide provides a comprehensive overview of ADC linker technology, focusing on the core principles, chemical diversity, and strategic considerations for researchers in the field.

Core Concepts: The Role and Classification of ADC Linkers

The linker is a key determinant of an ADC's pharmacokinetic properties, therapeutic index, and overall success.[5] Linker chemistry influences critical parameters such as the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody and directly impacts both efficacy and safety.[6][7] ADCs are broadly classified based on their linker technology into two main categories: cleavable and non-cleavable linkers.[8][9][10]

Cleavable Linkers

Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5][11] This controlled release can enable a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[12][13] There are three primary mechanisms for cleavable linkers:

  • Enzyme-Cleavable Linkers: These are the most successful class of cleavable linkers and are designed to be substrates for enzymes that are abundant in the lysosomal compartment of cells, such as cathepsin B.[14][15] The most common example is the valine-citrulline (vc) dipeptide linker.[11]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[15][16]

  • Glutathione-Sensitive (Disulfide) Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents, particularly glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the plasma.[1][15]

Non-Cleavable Linkers

Non-cleavable linkers consist of stable chemical bonds, such as a thioether bond, and do not have a specific cleavage site.[5][17] Payload release from these linkers is dependent on the complete proteolytic degradation of the antibody backbone following internalization and trafficking to the lysosome.[9][15] This process liberates the payload still attached to the linker and the amino acid residue to which it was conjugated.[15] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][9] However, the resulting charged payload-linker-amino acid complex is less membrane-permeable, which largely abrogates the bystander effect.[18]

Quantitative Data Summary

The choice of linker has a profound impact on the stability, potency, and in vivo efficacy of an ADC. The following tables summarize key quantitative data comparing different linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[19]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[19]
Trastuzumab-vc-MMAECleavable (vc)NCI-N87HER2More potent than Herceptin-MMAE[19]
Trastuzumab-MMAE (Val-Cit linker)Cleavable (vc)--14.3 pmol/L[20]
Trastuzumab-MMAE (β-galactosidase-cleavable)Cleavable (enzyme)--8.8 pmol/L[20]
Kadcyla (T-DM1)Non-cleavable (SMCC)--33 pmol/L[20]

Table 2: Plasma Stability of ADCs with Different Linkers

Linker TypePlasma SourceIncubation Time (days)StabilityCitation
Val-CitMouse-Susceptible to cleavage by Ces1c[21]
Val-CitHuman-Stable[21]
OHPAS (Aryl Sulfate)Mouse7Stable[21][22]
OHPAS (Aryl Sulfate)Human7Stable[21][22]
Glucuronide-PEG24Mouse6Improved stability[21]
Silyl ether-basedHuman>7Highly Stable (t1/2 > 7 days)[21]
VC-PABCMouse-Relatively unstable in vitro and in vivo[22]
MCC (in T-DM1)Rat3Decreased to 36.97%[23]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

ADC ConstructLinker TypeXenograft ModelDose% Tumor Volume ReductionCitation
Trastuzumab-MMAE (β-galactosidase-cleavable)Cleavable (enzyme)Mouse1 mg/kg (single dose)57-58%[20]
Kadcyla (T-DM1)Non-cleavable (SMCC)Mouse1 mg/kg (single dose)Not statistically significant[20]
CX-DM1-containing ADCNon-cleavable (CX)EGFR and EpCAM mouse models3 mg/kgMore active than 15 mg/kg SMCC-DM1 ADC[20]
C16 Site A-PEG6-C2-MMADNon-cleavableBxPC310 mg/kg (single dose)Significant tumor growth inhibition[24]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.[2][5][8][10]

Materials:

  • Target cancer cell lines (Antigen-positive and Antigen-negative)

  • Complete cell culture medium

  • ADC constructs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.[2][10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions.[10]

    • Include wells with medium only (blank control) and wells with untreated cells (negative control).[10]

  • Incubation:

    • Incubate the plate at 37°C for a predetermined period (e.g., 48-144 hours).[2]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2][10]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[10]

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma to predict its potential for premature payload release.[1][21][25]

Materials:

  • ADC construct

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A magnetic beads)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a specified concentration (e.g., 1.3 mg/mL) at 37°C.[21]

    • Include a buffer control (ADC in PBS) to assess inherent stability.[21]

  • Time Points:

    • Collect aliquots at various time points over a set period (e.g., Day 0, 1, 3, 5, 7).[21]

  • Sample Processing:

    • Isolate the ADC from the plasma samples using immunoaffinity capture beads.[21]

    • Wash the beads with PBS to remove unbound plasma proteins.[15]

  • Analysis:

    • Analyze the captured ADC using LC-MS to determine the average DAR at each time point.[21]

    • Alternatively, quantify the amount of released payload in the supernatant.[21]

  • Data Interpretation:

    • A stable ADC will show minimal change in the average DAR over the time course.

    • Calculate the half-life (t1/2) of the ADC in plasma.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[14][26][27]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • ADC construct

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice.[27]

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).[26]

  • Randomization and Treatment:

    • Randomize mice into treatment and control groups based on tumor size.[26]

    • Administer the ADC (intravenously) at a specified dose and schedule.[27]

    • Administer the vehicle control to the control group.[27]

  • Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.[14]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.[27]

    • Compare the tumor growth and final tumor weights between the treatment and control groups to determine the efficacy of the ADC.[27]

Mandatory Visualizations

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Binding Antigen Tumor-Specific Antigen Antigen->Binding Endosome Early Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_development ADC Development & Characterization Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: ADC Design conjugation Antibody-Linker-Payload Conjugation start->conjugation purification Purification & Characterization (DAR) conjugation->purification stability Plasma Stability Assay purification->stability cytotoxicity Cytotoxicity Assay (IC50) purification->cytotoxicity pk_pd Pharmacokinetics/ Pharmacodynamics stability->pk_pd efficacy Xenograft Efficacy Study cytotoxicity->efficacy end Lead Candidate Selection efficacy->end pk_pd->end

Caption: A typical experimental workflow for ADC development and evaluation.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linker Release Mechanisms cluster_enzyme Enzyme-Cleavable cluster_ph pH-Sensitive cluster_redox Redox-Sensitive ADC_Internalized Internalized ADC PeptideLinker Peptide Linker (e.g., Val-Cit) ADC_Internalized->PeptideLinker HydrazoneLinker Hydrazone Linker ADC_Internalized->HydrazoneLinker DisulfideLinker Disulfide Linker ADC_Internalized->DisulfideLinker Enzyme Lysosomal Protease (e.g., Cathepsin B) Enzyme->PeptideLinker ReleasedPayload Released Payload PeptideLinker->ReleasedPayload LowPH Acidic Environment (Endosome/Lysosome) LowPH->HydrazoneLinker HydrazoneLinker->ReleasedPayload GSH High Intracellular Glutathione (GSH) GSH->DisulfideLinker DisulfideLinker->ReleasedPayload

Caption: Release mechanisms for different types of cleavable linkers.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker strategy is a crucial decision in ADC design, profoundly influencing the drug's stability, mechanism of action, and therapeutic window. This guide provides an in-depth technical overview of cleavable and non-cleavable linkers, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological and experimental workflows.

Core Principles of Linker Technology

The ideal linker must ensure that the ADC remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the payload in its active form. The two primary strategies to achieve this controlled release are through the use of cleavable or non-cleavable linkers.[3]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[4] This targeted release mechanism can enhance the therapeutic index of the ADC. There are three main categories of cleavable linkers based on their cleavage mechanism.

Types of Cleavable Linkers
  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences, most commonly valine-citrulline (Val-Cit), that are substrates for lysosomal proteases like Cathepsin B.[5] These proteases are highly expressed in tumor cells. Upon internalization and trafficking to the lysosome, the peptide bond is cleaved, releasing the payload.[5]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at neutral pH but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] This change in pH triggers the release of the cytotoxic drug.

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[4]

Advantages and Disadvantages of Cleavable Linkers

Advantages:

  • Bystander Effect: A key advantage of many cleavable linkers is their ability to release membrane-permeable payloads that can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4][6] This is particularly beneficial in treating heterogeneous tumors.[7]

  • Versatility: A wider range of payloads can be used with cleavable linkers as the payload is released in its unmodified, highly potent form.[8]

Disadvantages:

  • Lower Plasma Stability: There is a potential for premature drug release in circulation, which can lead to off-target toxicity.[2][7]

  • Higher Potential for Off-Target Toxicity: The bystander effect, while advantageous in some contexts, can also contribute to toxicity to healthy tissues.[7]

Non-Cleavable Linkers: Systemic Stability and Targeted Degradation

Non-cleavable linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload.[1] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2]

Mechanism of Action

Upon binding to the target antigen and internalization, the ADC is trafficked to the lysosome. There, lysosomal proteases degrade the antibody, releasing the payload still attached to the linker and an amino acid residue (e.g., lysine (B10760008) or cysteine).[7] This payload-linker-amino acid complex is the active cytotoxic agent.

Advantages and Disadvantages of Non-Cleavable Linkers

Advantages:

  • Higher Plasma Stability: Non-cleavable linkers offer greater stability in circulation, minimizing premature drug release and associated off-target toxicity.[1][7][9]

  • Improved Therapeutic Window: The enhanced stability can lead to a better safety profile and a wider therapeutic window.[1][2][9]

  • Lower Off-Target Toxicity: The lack of a significant bystander effect and higher stability contribute to reduced off-target toxicity.[2][7]

Disadvantages:

  • Limited Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable, largely abrogating the bystander effect.[7][10] This may limit efficacy in heterogeneous tumors.

  • Dependence on Internalization and Degradation: Efficacy is strictly dependent on the internalization of the ADC and the efficiency of lysosomal degradation of the antibody.[1]

  • Payload Compatibility: The payload must remain active even with the attached linker and amino acid residue.[7]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable ADCs. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)
ADC ConstructLinker TypePayloadCell LineTarget AntigenIC50 (M)Reference(s)
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAEBT-474HER2Not explicitly stated, but used as a comparator for toxicity.[7]
Trastuzumab-Cys-linker-MMAENon-cleavable (Thioether)MMAEBT-474HER2~1 x 10⁻¹¹[7]
Trastuzumab-Cys-linker-MMAENon-cleavable (Thioether)MMAEMCF-7 (Bystander)HER2-negative~1 x 10⁻⁹[7]
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)DM1Calu-3EpCAM~10⁻¹⁰[11]
anti-EpCAM-SMCC-DM1Non-cleavable (SMCC)DM1Calu-3EpCAM~10⁻⁹[11]
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)DM1HSC-2EGFR~5 x 10⁻¹¹[11]
anti-EGFR-SMCC-DM1Non-cleavable (SMCC)DM1HSC-2EGFR~10⁻⁹[11]
Table 2: Plasma Stability
Linker TypeFeatureObservationReference(s)
Cleavable (e.g., Valine-Citrulline)Premature Drug ReleaseGenerally lower stability with potential for premature payload release.[7]
Non-cleavable (e.g., Thioether)Stability in CirculationGenerally higher stability, leading to a more stable ADC in circulation.[1][7]
Cleavable (Disulfide)StabilityCan have limited plasma stability, but can be improved with hindered disulfide bonds.[2]
Exo-Cleavable LinkerStability in Mouse PlasmaCommendable stability with less than 5% free payload release after 4 days.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[13][14][15]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs (cleavable and non-cleavable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

In Vitro Bystander Effect Assay (Co-Culture Method)

This assay is designed to quantify the bystander killing effect of an ADC.[16][17][18]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • ADC constructs

  • Isotype control ADC

  • Fluorescence microscope or plate reader

Procedure:

  • Co-Culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[16] Include monocultures of both cell lines as controls. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16] Include an isotype control ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Analysis:

    • Fluorescence Microscopy: Acquire images of the co-cultures using a fluorescence microscope to visualize and count the number of viable GFP-positive Ag- cells.

    • Flow Cytometry/Plate Reader: Alternatively, detach the cells and analyze the percentage of viable GFP-positive cells using a flow cytometer or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration and to the vehicle-treated co-culture. A significant decrease in the viability of Ag- cells in the ADC-treated co-culture indicates a bystander effect.[16][18]

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for assessing the in vivo anti-tumor activity of ADCs.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cell line (Ag+)

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, at a specified dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume using calipers and record the body weight of each mouse regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or when pre-defined toxicity endpoints are met.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each ADC group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads used in ADCs induce cell death through various mechanisms. Understanding these pathways is crucial for rational ADC design.

  • Monomethyl Auristatin E (MMAE) and Mertansine (DM1) - Tubulin Inhibitors:

    • Mechanism: MMAE and DM1 are potent anti-mitotic agents that inhibit cell division by blocking the polymerization of tubulin, a key component of microtubules.[5][]

    • Signaling Pathway: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn activates apoptotic signaling cascades, including the activation of caspases (e.g., caspase-3) and cleavage of poly (ADP-ribose) polymerase (PARP).[20]

    MMAE_DM1_Pathway ADC ADC Internalization & Payload Release MMAE_DM1 MMAE / DM1 ADC->MMAE_DM1 Tubulin Tubulin Polymerization MMAE_DM1->Tubulin Inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

    Caption: MMAE/DM1 Signaling Pathway

  • SN-38 - Topoisomerase I Inhibitor:

    • Mechanism: SN-38, the active metabolite of irinotecan (B1672180), is a topoisomerase I inhibitor.[21][22] It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks that are converted to double-strand breaks during DNA replication.[21][22]

    • Signaling Pathway: The resulting DNA damage activates DNA damage response (DDR) pathways, including the activation of ATM and CHK1, leading to cell cycle arrest and apoptosis.[22][23]

    SN38_Pathway ADC ADC Internalization & Payload Release SN38 SN-38 ADC->SN38 TopoI Topoisomerase I-DNA Complex SN38->TopoI Stabilizes DSB DNA Double-Strand Breaks TopoI->DSB DDR DNA Damage Response (ATM/CHK1) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

    Caption: SN-38 Signaling Pathway

  • Calicheamicin (B1180863) - DNA Damaging Agent:

    • Mechanism: Calicheamicins are potent enediyne antitumor antibiotics that bind to the minor groove of DNA and undergo a Bergman cyclization to generate a diradical species.[24][25] This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand DNA breaks.[24][25]

    • Signaling Pathway: The extensive DNA damage induced by calicheamicin overwhelms the cell's DNA repair machinery, leading to cell cycle arrest and apoptosis.[25]

    Calicheamicin_Pathway ADC ADC Internalization & Payload Release Calicheamicin Calicheamicin ADC->Calicheamicin DNA_Binding Binds to DNA Minor Groove Calicheamicin->DNA_Binding Diradical Diradical Formation (Bergman Cyclization) DNA_Binding->Diradical DSB DNA Double-Strand Breaks Diradical->DSB Causes Apoptosis Apoptosis DSB->Apoptosis

    Caption: Calicheamicin Signaling Pathway

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of key ADC characterization assays.

  • In Vitro Cytotoxicity (MTT) Assay Workflow:

    MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_ADC Add Serial Dilutions of ADC Incubate1->Add_ADC Incubate2 Incubate for 72-120h Add_ADC->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

    Caption: MTT Assay Workflow

  • In Vitro Bystander Effect (Co-Culture) Assay Workflow:

    Bystander_Workflow Start Start Seed_CoCulture Seed Co-Culture of Ag+ and GFP-Ag- Cells Start->Seed_CoCulture Incubate1 Incubate Overnight Seed_CoCulture->Incubate1 Add_ADC Add ADC and Controls Incubate1->Add_ADC Incubate2 Incubate for 72-120h Add_ADC->Incubate2 Analyze_Viability Analyze Viability of GFP-Ag- Cells Incubate2->Analyze_Viability Compare Compare Viability to Controls Analyze_Viability->Compare End End Compare->End

    Caption: Bystander Effect Assay

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's therapeutic index, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including a bystander effect that is beneficial for heterogeneous tumors, but may be associated with lower plasma stability and higher off-target toxicity. Non-cleavable linkers, in contrast, offer enhanced stability and a more favorable safety profile, but their efficacy is dependent on efficient internalization and lysosomal degradation, and they lack a significant bystander effect. A thorough understanding of the mechanisms of action, careful consideration of the tumor biology, and rigorous preclinical evaluation using the methodologies outlined in this guide are essential for the rational design and successful development of the next generation of antibody-drug conjugates.

References

Physicochemical Properties of Short Polyethylene Glycol (PEG) Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core physicochemical properties of short-chain polyethylene (B3416737) glycol (PEG), a crucial polymer in drug development and various scientific research fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and structured data for practical application. Short-chain PEGs are generally considered to be those with a molecular weight of less than 20,000 g/mol .[1]

Core Physicochemical Properties

The properties of PEG can vary significantly with its molecular weight. For shorter chains, specific characteristics are pivotal for their application in pharmacology and biotechnology.

Physical State and Solubility

At room temperature, PEGs with a molecular weight between 200 and 700 are liquids, while those with a molecular weight greater than 700 transition from semi-solid to soft or hard crystalline solids.[2] Short-chain PEGs are highly soluble in water and many organic solvents, including ethanol, chloroform, dichloromethane, and dimethylformamide (DMF).[1][2][3][4] However, their solubility in organic solvents tends to decrease as the molecular weight increases due to stronger van der Waals forces between the longer polymer chains.[5] The presence of hydrophobic functional groups can enhance solubility in nonpolar organic solvents.[5]

Viscosity

The viscosity of PEG solutions is dependent on the molecular weight of the PEG, its concentration, the solvent, and the temperature.[2][6][7][8] Generally, viscosity increases with higher molecular weight and concentration, and decreases with increasing temperature.[2][7] Aqueous solutions of PEG can exhibit shear-thinning properties, where viscosity decreases with an increasing shear rate.[9]

Hydrodynamic Radius

The hydrodynamic radius (Rh) of a PEG chain is a critical parameter influencing its in vivo behavior, such as circulation time.[10][11] There is a linear relationship between the molecular weight of the attached PEG and the hydrodynamic radius of a PEGylated protein.[10][11] For a given molecular weight, the hydrodynamic radius can also be influenced by the solvent, with larger radii observed in solvents like acetone (B3395972) and methanol (B129727) compared to longer-chain alcohols.[12][13]

Table 1: Hydrodynamic Radii of Short PEG Chains

Molecular Weight (Da)Hydrodynamic Radius (nm)Solvent/SystemReference(s)
200~0.34 - 0.52Various[13]
300~0.74Not Specified[13]
400 - 1000Varies with solventAlcohols, Acetone, Toluene[12][13]
10,000~2.8Not Specified[13]
Protein Binding

While PEG is widely used to reduce non-specific protein adsorption, interactions between PEG and proteins can still occur.[14][15] These interactions are influenced by the molecular weight of the PEG, with optimal molecular weights showing a greater capacity to interact with and induce conformational changes in proteins.[15][16] The association constants for PEG-protein interactions can be in the range of 104 to 105 M-1.[14] Lower molecular weight PEGs, such as PEG 400 and PEG 4000, tend to have less pronounced effects on protein stability compared to higher molecular weight PEGs.[16]

Biocompatibility and Toxicity

PEGs are generally considered non-toxic and biocompatible, with the US Food and Drug Administration (FDA) approving their use in various pharmaceutical applications.[1][17] Low molecular weight PEGs can typically be safely eliminated from the body.[18] However, some studies suggest that very low molecular weight oligomers, such as triethylene glycol and PEG with a molecular weight around 200 g/mol , can be toxic at high concentrations.[19][20] The cytotoxicity of PEGs can be linked to osmotic shock at high concentrations.[21] Short-chain PEGs, when incorporated into nanoparticles, have been shown to have no toxicity and elicit no immune response.[22][23]

Experimental Protocols

Detailed methodologies for characterizing the physicochemical properties of short PEG chains are provided below.

Size Exclusion Chromatography (SEC) for Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution to determine their molecular weight and molecular weight distribution.[1][2][6][7][8][19][24][25][26]

Methodology:

  • Column and Mobile Phase Selection: Choose a column with a stationary phase (porous beads) and a mobile phase (solvent) that are compatible with the PEG sample.[1][24] For organic-soluble PEGs, THF is a common mobile phase with a styrene-divinylbenzene-based column.[2] For water-soluble PEGs, an aqueous mobile phase is used.[2]

  • Sample Preparation: Dissolve the PEG sample in the mobile phase at a known concentration.[1] Low molecular weight PEGs can be dissolved in solvents like chloroform, THF, or water.[2] Gentle heating may be required for complete dissolution.[2]

  • Calibration: Inject a series of narrow molecular weight PEG standards into the SEC system to generate a calibration curve of log molecular weight versus retention time.[25]

  • Sample Analysis: Inject the prepared PEG sample into the system. The molecules will separate based on size, with larger molecules eluting first.[8][24]

  • Detection: Use a suitable detector, such as a differential refractive index (dRI), charged aerosol detector (CAD), or multi-angle light scattering (MALS) detector, to monitor the elution of the PEG.[21]

  • Data Analysis: Determine the molecular weight of the sample by comparing its retention time to the calibration curve.[8]

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data Processing A Select Column & Mobile Phase B Prepare PEG Sample A->B C Prepare Calibration Standards B->C D Inject Standards & Generate Calibration Curve C->D E Inject PEG Sample D->E F Detect Eluting Molecules (dRI, MALS) E->F G Analyze Data & Determine Molecular Weight F->G

Figure 1: Workflow for Size Exclusion Chromatography (SEC).
Dynamic Light Scattering (DLS) for Hydrodynamic Radius Measurement

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension, providing the hydrodynamic radius.[9][14][16][18][27][28][29][30]

Methodology:

  • Sample Preparation:

    • Dissolve the PEG sample in a suitable solvent. For aqueous measurements, it is recommended to use a buffer containing a small amount of salt (e.g., 10 mM KNO₃) to screen electrostatic interactions, rather than pure deionized water.[18]

    • Filter the sample through a syringe filter (e.g., 0.2 µm) to remove any large particles or dust that could interfere with the measurement.[28]

    • The sample concentration should be optimized to be within the instrument's detection range, typically between 0.1 and 1 mg/mL.[29]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for 10-15 minutes.[27]

    • Select the appropriate laser wavelength and measurement angle.[14]

  • Measurement:

    • Transfer the filtered sample into a clean cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software calculates the autocorrelation function from the intensity fluctuations.

    • From the autocorrelation function, the translational diffusion coefficient is determined.

    • The hydrodynamic radius is then calculated using the Stokes-Einstein equation.[9]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve PEG in Buffered Solvent B Filter Sample (e.g., 0.2 µm) A->B C Transfer Sample to Cuvette B->C D Place in DLS Instrument C->D E Acquire Scattering Data D->E F Calculate Autocorrelation Function E->F G Determine Diffusion Coefficient F->G H Calculate Hydrodynamic Radius (Stokes-Einstein) G->H

Figure 2: Workflow for Dynamic Light Scattering (DLS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

1H NMR spectroscopy is a powerful tool for characterizing the molecular weight, purity, and functionalization of PEGs.[4][20][31][32][33][34][35]

Methodology:

  • Sample Preparation: Dissolve a small amount of the PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup:

    • Place the NMR tube containing the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum. A standard pulse sequence is typically sufficient.

  • Data Analysis:

    • Integrate the peaks corresponding to the repeating ethylene (B1197577) oxide units and the terminal groups.

    • The molecular weight can be determined by comparing the integration of the terminal group protons to the integration of the repeating monomer unit protons.[31][32]

    • It is important to correctly assign the peaks, including the 13C satellite peaks that flank the main repeating unit peak, for accurate molecular weight determination.[31][32]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve PEG in Deuterated Solvent B Transfer to NMR Tube A->B C Place Sample in Spectrometer B->C D Tune and Shim Instrument C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Peaks (Terminal vs. Repeating Units) F->G H Calculate Molecular Weight and Purity G->H

Figure 3: Workflow for NMR Spectroscopy.
Isothermal Titration Calorimetry (ITC) for Protein Binding Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between PEG and a protein.[3][13][15][17][23][36][37][38][39]

Methodology:

  • Sample Preparation:

    • Prepare the protein and PEG solutions in an identical, well-matched buffer to minimize heats of dilution.[17][23]

    • Degas both solutions to prevent air bubbles.[15]

    • Determine the accurate concentrations of the protein and PEG solutions.

    • Typically, the protein solution (macromolecule) is placed in the sample cell, and the PEG solution (ligand) is loaded into the titration syringe.[39] The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.[17]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the PEG solution into the protein solution in the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of PEG to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Protein & PEG in Matched Buffer B Degas Solutions A->B C Load Protein into Cell & PEG into Syringe B->C D Equilibrate Instrument Temperature C->D E Inject PEG into Protein Solution Sequentially D->E F Measure Heat Change per Injection E->F G Integrate Heat Peaks F->G H Plot Binding Isotherm G->H I Fit Data to Binding Model to get K_D, ΔH, n H->I

Figure 4: Workflow for Isothermal Titration Calorimetry (ITC).
MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][10][11][12][22][40][41]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[40]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the PEG sample. Include untreated cells as a control.

  • Incubation: Incubate the cells with the PEG solution for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12][40]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[11]

    • Add a small volume of the MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5][10]

  • Formazan (B1609692) Solubilization:

    • During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][40]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.[11]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11][41]

  • Data Analysis:

    • Calculate the percentage of cell viability for each PEG concentration relative to the untreated control cells.

MTT_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Readout & Analysis A Seed Cells in 96-well Plate B Treat Cells with PEG Solutions A->B C Incubate for 24-72 hours B->C D Add MTT Reagent to each well C->D E Incubate for 3-4 hours (Formazan formation) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H

Figure 5: Workflow for the MTT Cytotoxicity Assay.

References

Technical Guide: Safety and Handling of Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for Boc-NH-PEG1-CH2CH2COOH, a commonly used PEG derivative in peptide synthesis and drug conjugation. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Properties

PropertyValue
CAS Number 142929-49-5[1][2]
Molecular Formula C9H17NO5[1][3]
Molecular Weight 219.24 g/mol [1][2]
Synonyms t-Boc-NH-amido-PEG1-CH2COOH, t-boc-N-amido-PEG1-acetic acid[2]
Physical Form Solid
Purity Typically ≥95%[2]

Hazard Identification and Classification

There is some discrepancy in the classification of this compound. While some suppliers classify it as hazardous, others state it is not a hazardous substance under Regulation (EC) No. 1272/2008.[4] It is prudent to handle it with care, assuming potential hazards until more conclusive data is available.

Hazard StatementCodeDescription
Acute toxicity, OralH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye irritationH319Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation mark

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

AspectGuideline
Handling - Wear appropriate personal protective equipment (PPE).[1] - Avoid contact with skin, eyes, and clothing.[4] - Avoid inhalation of dust.[4] - Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4] - Wash hands thoroughly after handling.[1]
Storage - Store in a cool, dry, and well-ventilated place.[4] - Keep the container tightly closed.[4] - Recommended storage temperature is -5°C.[2][4] Some sources suggest room temperature for sealed, dry storage. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5] - Avoid contact with strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Recommendations cluster_ppe Recommended Personal Protective Equipment Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood (or NIOSH-approved respirator if ventilation is inadequate) Handler Researcher/ Scientist Handler->Eye_Protection Handler->Hand_Protection Handler->Body_Protection Handler->Respiratory_Protection

Figure 1: Recommended PPE for handling this compound.

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain the Spill with Inert Material (e.g., vermiculite, dry sand) PPE->Contain Collect Collect Spilled Material into a Chemical Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose

Figure 2: Workflow for responding to an accidental spill.

Proposed Experimental Protocols for Safety Assessment

As the toxicological properties of this compound have not been thoroughly investigated, the following are general experimental protocols that can be adapted to assess its safety profile.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin irritation) in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

Ames Test for Mutagenicity
  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Use several strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacteria to various concentrations of this compound, with and without metabolic activation (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies after incubation. An increase in the number of revertants compared to the control indicates mutagenic potential.

In Vivo Acute Oral Toxicity (OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of the compound.

  • Methodology:

    • Use a stepwise procedure with a small number of animals (e.g., rats or mice).

    • Administer a starting dose of this compound by oral gavage.

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Based on the outcome, administer a higher or lower dose to the next group of animals.

    • The results are used to classify the substance into a GHS toxicity category.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the SDS and your institution's safety guidelines before handling any chemical. The user is solely responsible for all risks associated with the handling and use of this product.

References

An In-depth Technical Guide to the Storage and Stability of Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of Boc-NH-PEG1-CH2CH2COOH. Adherence to these guidelines is critical for ensuring the compound's performance in research and development applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and pharmaceutical development. It features a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This structure allows for the controlled, sequential conjugation of different molecules, making it a valuable tool in the construction of complex biologics. The integrity of this linker is paramount, as any degradation can compromise subsequent synthetic steps and the efficacy of the final product. This guide outlines the key factors affecting its stability and provides protocols for its proper handling and storage.

Recommended Storage Conditions

The stability of this compound is dependent on its form (pure compound or in solution) and the storage environment. The following table summarizes the recommended storage conditions based on manufacturer guidelines.

FormStorage TemperatureDurationAdditional Recommendations
Pure Compound (Solid/Liquid) -20°CUp to 3 yearsStore in a dry, dark place. Protect from moisture and light. Consider storage under an inert gas (e.g., Argon, Nitrogen) as the compound may be air-sensitive.
4°CUp to 2 yearsFor shorter-term storage. Keep tightly sealed and protected from light.
Room TemperatureShort-term shippingRecommended for continental US shipping; may vary elsewhere. Long-term storage at room temperature is not advised.
In Solvent -80°CUp to 6 monthsAliquot solutions to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents (e.g., DMSO) for preparation.
-20°CUp to 1 monthSuitable for short-term storage of solutions. Minimize freeze-thaw cycles.

Factors Influencing Stability and Potential Degradation Pathways

The chemical structure of this compound contains three key functional groups that influence its stability: the Boc-protected amine, the PEG ether linkage, and the carboxylic acid.

  • Boc-Protected Amine: The Boc group is a well-known acid-labile protecting group. It is generally stable to basic conditions and most nucleophiles but can be cleaved under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids) or at elevated temperatures. This cleavage is the primary degradation pathway for this molecule.

  • PEG Linker: The ethylene (B1197577) glycol ether linkage is generally stable. However, like other ethers, it can be susceptible to auto-oxidation over long periods, especially in the presence of oxygen, metal ions, and light, potentially forming peroxide intermediates.

  • Carboxylic Acid: The carboxylic acid moiety is relatively stable. However, in solution, the pH can influence overall molecular stability. Carboxylic acids can also be susceptible to certain degradation pathways in formulated products, though this is less of a concern for the pure linker.

The primary degradation pathways are therefore acid-catalyzed hydrolysis and thermolysis of the Boc group. Exposure to strong oxidizing agents or prolonged exposure to air and light should also be avoided.

cluster_conditions Influencing Factors cluster_compound This compound cluster_degradation Degradation Pathways Acid Acidic Conditions (pH < 5) Compound This compound Acid->Compound initiates Heat High Temperature Heat->Compound initiates Light UV/Light Exposure Light->Compound can promote Oxygen Oxygen / Air Oxygen->Compound can promote Boc_Cleavage Boc Group Cleavage (Hydrolysis/Thermolysis) Compound->Boc_Cleavage leads to PEG_Oxidation PEG Chain Oxidation Compound->PEG_Oxidation can lead to

Caption: Factors affecting the stability of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To ensure the integrity of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. This protocol outlines a general procedure.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to confirm that the analytical method can separate the intact molecule from its degradation products.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours. (The Boc group is expected to be stable, but this confirms the stability of other parts of the molecule).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the unstressed control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Stability-Indicating HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 220 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Analyze all stressed samples and the unstressed control by HPLC.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in stressed samples should be performed using a photodiode array (PDA) detector.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress acid Acidic base Basic oxidative Oxidative thermal Thermal photo Photolytic neutralize Neutralize & Dilute Samples hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc end Assess Peak Purity & Calculate % Degradation hplc->end acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize

Caption: Experimental workflow for forced degradation studies.

Conclusion

The chemical integrity of this compound is essential for its successful application in research and drug development. The primary stability concerns are the acid- and heat-labile nature of the Boc protecting group. Therefore, it is imperative to store the compound, both in its pure form and in solution, at low temperatures (preferably -20°C or colder for long-term storage), protected from light, moisture, and acidic environments. By following these storage guidelines and employing stability-indicating analytical methods, researchers can ensure the quality and reliability of this critical bifunctional linker.

A Technical Guide to Boc-NH-PEG1-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG1-CH2CH2COOH. This molecule plays a crucial role in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will cover its chemical identity, applications, and detailed experimental protocols for its use in bioconjugation.

Core Concepts and Chemical Identity

This compound is a valuable tool in bioconjugation due to its heterobifunctional nature. It possesses a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues). Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for further modification.

The short, single PEG unit enhances the aqueous solubility of the molecule and the resulting conjugate without adding significant steric bulk. This property is particularly advantageous in applications where maintaining the biological activity of the conjugated molecule is critical.

Synonyms and Chemical Identifiers

For clarity and accurate identification in research and procurement, a comprehensive list of synonyms, alternative names, and chemical identifiers for this compound is provided in the table below.

Identifier Type Identifier Citation
Systematic Name 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid[1][2]
Common Synonyms Boc-PEG1-acid[3]
t-Boc-N-Amido-PEG1-Propionic acid[3]
Boc-NH-PEG1-COOH[2]
3-[2-(Boc-amino)ethoxy]propanoic Acid[4]
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid[5]
CAS Number 1260092-44-1[3][6]
Molecular Formula C10H19NO5[2][6]
Molecular Weight 233.26 g/mol [2][6]

Applications in Drug Development

This compound is primarily utilized as a linker in the synthesis of ADCs and PROTACs.[6][7]

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid end of the linker is typically conjugated to the antibody, and after deprotection, the amine end is used to attach the drug molecule. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the final ADC.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The controlled, sequential conjugation enabled by this linker is highly valuable in the modular synthesis of PROTACs.

Experimental Protocols

The following section provides a detailed, two-stage experimental protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or a small molecule ligand) and the subsequent deprotection of the Boc group.

Stage 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This stage involves the activation of the carboxylic acid moiety of this compound to form a reactive intermediate, which then couples with a primary amine on the molecule of interest. A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry. Alternatively, peptide coupling reagents such as HATU can be employed.

Method 1: Activation via NHS Ester Formation

  • Materials:

    • This compound

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Molecule of interest containing a primary amine (e.g., protein, peptide, or small molecule)

    • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 for proteins)

    • Quenching solution (e.g., 1M Tris-HCl, pH 8.5)

    • Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)

  • Procedure:

    • Activation of this compound:

      • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

      • Add NHS or Sulfo-NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

      • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.

    • Conjugation to the Amine-Containing Molecule:

      • Dissolve the molecule of interest (1 equivalent) in the appropriate reaction buffer.

      • Add the activated this compound-NHS ester solution to the solution of the molecule of interest.

      • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching and Purification:

      • Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

      • Purify the conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

Method 2: Activation using HATU

As described in patent EP 4406608 A2, an alternative activation method involves the use of HATU.[8]

  • Materials:

    • This compound

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Amine-containing compound of interest

  • Procedure:

    • To a solution of the amine-containing compound (1.0 equivalent) in DMF, add this compound (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).[8]

    • Stir the reaction mixture at room temperature for 2-18 hours, monitoring the reaction progress by LC-MS.[5][8]

    • Upon completion, the reaction mixture can be worked up by adding an organic solvent (e.g., ethyl acetate) and washing with an aqueous bicarbonate solution.[5]

    • The crude product is then purified by chromatography.[8]

Stage 2: Boc Deprotection

This stage involves the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

  • Materials:

    • Boc-protected conjugate from Stage 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • For a work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected conjugate with a free primary amine.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

G Figure 1: Two-Stage Bioconjugation Workflow cluster_stage1 Stage 1: Conjugation cluster_stage2 Stage 2: Deprotection cluster_stage3 Optional Stage 3: Further Conjugation Linker Boc-NH-PEG1-COOH ActivatedLinker Activated Linker (e.g., NHS Ester) Linker->ActivatedLinker EDC/NHS or HATU ConjugateBoc Boc-Protected Conjugate ActivatedLinker->ConjugateBoc Amide Bond Formation MoleculeA Molecule with Primary Amine (R-NH2) MoleculeA->ConjugateBoc Amide Bond Formation DeprotectedConjugate Deprotected Conjugate with Free Amine ConjugateBoc->DeprotectedConjugate TFA/DCM FinalConjugate Final Bioconjugate DeprotectedConjugate->FinalConjugate MoleculeB Second Molecule of Interest MoleculeB->FinalConjugate

Figure 1: Two-Stage Bioconjugation Workflow

G Figure 2: PROTAC Synthesis Logical Pathway POI_Ligand Protein of Interest (POI) Ligand with Amine Intermediate1 POI Ligand-Linker (Boc-Protected) POI_Ligand->Intermediate1 Carboxylic Acid Activation (e.g., HATU) Linker Boc-NH-PEG1-COOH Linker->Intermediate1 E3_Ligand E3 Ligase Ligand with Reactive Group PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate2 POI Ligand-Linker (Deprotected Amine) Intermediate1->Intermediate2 Boc Deprotection (TFA) Intermediate2->PROTAC

Figure 2: PROTAC Synthesis Logical Pathway

This technical guide provides a foundational understanding of this compound for its application in advanced bioconjugation and drug development. The provided protocols and diagrams serve as a starting point for researchers to incorporate this versatile linker into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-PEG1-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2][3] PEGylation enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which in turn extends their plasma half-life, improves solubility and stability, and reduces immunogenicity.[1][2][3]

This document provides detailed application notes and protocols for the conjugation of a specific heterobifunctional PEG linker, Boc-NH-PEG1-CH2CH2COOH , to molecules containing primary amines. This linker is particularly valuable as it allows for a two-stage conjugation strategy. The carboxylic acid group is first activated to react with a primary amine on a target molecule. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG spacer can be removed under acidic conditions to reveal a new primary amine, which is then available for further modification.[4][5][6][7] This methodology is integral to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.

Principle of the Reaction

The conjugation process is a two-step procedure followed by a deprotection step:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][8] EDC facilitates the formation of a highly reactive O-acylisourea intermediate.[8] This intermediate is then converted by NHS into a more stable, amine-reactive NHS ester, which helps to improve coupling efficiency and minimize hydrolysis.[5]

  • Coupling to Primary Amines: The activated PEG-NHS ester readily reacts with primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) on the target molecule.[9] This reaction occurs efficiently at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond.[5][9]

  • Boc Deprotection: The Boc protecting group is removed from the terminal amine of the conjugated PEG linker under acidic conditions, most commonly using trifluoroacetic acid (TFA).[4][10] This exposes a reactive primary amine for subsequent conjugation steps.

Data Presentation

Successful conjugation and deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amine Coupling

ParameterValueNotes
Activation Reagents EDC (1.5-2.0 eq.), NHS or Sulfo-NHS (1.5-2.0 eq.)Molar equivalents relative to this compound.[5][11]
Activation Buffer 0.1 M MES, pH 4.7-6.0The activation reaction is most efficient at a slightly acidic pH.[8][12]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[5]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris or glycine).[12]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[5]
Reaction Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are faster (30-60 minutes), while reactions at 4°C can proceed for longer (2-4 hours).[5]
Reaction Time 30 minutes to 4 hoursMonitor the reaction for optimal results.[5]

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A common and effective reagent for Boc removal.[4][10]
Solvent Anhydrous Dichloromethane (DCM)A common solvent for TFA-mediated deprotection.[4][10]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for sterically hindered substrates.[10]
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.[4][10]
Reaction Time 1 to 3 hoursMonitor reaction completion by TLC or LC-MS.[4][10]
Scavengers (Optional) Triisopropylsilane (TIS) (2.5-5% v/v)Can be added to prevent side reactions with sensitive functional groups.[4]

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This protocol converts the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This step should be performed immediately before conjugation.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[5]

  • The resulting activated Boc-NH-PEG1-CH2CH2-CO-NHS ester is now ready for immediate use in the conjugation reaction.

Part 2: Conjugation of Activated PEG to a Primary Amine

This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule (e.g., a protein).

Materials:

  • Target molecule with a primary amine (e.g., protein, peptide)

  • Activated Boc-NH-PEG1-CH2CH2-CO-NHS ester (from Part 1)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1M Glycine)

Procedure:

  • Dissolve or dilute the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

  • Add the desired molar excess (e.g., 10-fold) of the activated PEG-NHS ester solution to the target molecule solution. Ensure the volume of organic solvent from the PEG stock does not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the Boc-protected PEG-conjugate to remove unreacted PEG linker and other by-products. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying PEGylated proteins.

Part 3: Boc Deprotection of the PEG-Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen)

Procedure:

  • Lyophilize the purified Boc-protected PEG-conjugate to remove all aqueous buffer.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4][10]

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[10]

  • The resulting deprotected conjugate (as a TFA salt) can be used directly for subsequent reactions or further purified as needed.

Characterization of the Conjugate

It is crucial to characterize the final product to confirm successful conjugation and deprotection.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.[1] However, PEG-SDS interactions can sometimes cause smeared or broadened bands.[13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation (the number of PEG chains attached to each molecule).[2][3] A clear shift in molecular weight corresponding to the addition of the PEG linker provides strong evidence of successful conjugation.[3][14]

  • HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), can be used to separate the PEGylated product from the unreacted starting materials and to assess the purity of the final conjugate.[3]

Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH Boc-NH-PEG-COOH Intermediate O-Acylisourea Intermediate (unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHS NHS / Sulfo-NHS PEG_NHS Boc-NH-PEG-NHS (Amine-Reactive Ester) NHS->PEG_NHS Intermediate->PEG_NHS + Urea EDC Byproduct (Urea derivative) Intermediate->Urea Conjugate Boc-NH-PEG-CO-NH-R (Stable Amide Bond) PEG_NHS->Conjugate + Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Conjugate NHS_leaving NHS Conjugate->NHS_leaving

Caption: Reaction mechanism of EDC/NHS mediated amine coupling.

Experimental_Workflow start Start: Reagents activation 1. Activation Boc-NH-PEG-COOH + EDC/NHS in Activation Buffer (pH 4.7-6.0) start->activation conjugation 2. Conjugation Add activated PEG-NHS to primary amine in Reaction Buffer (pH 7.2-8.5) activation->conjugation purification1 3. Purification (e.g., SEC or Dialysis) Isolate Boc-protected conjugate conjugation->purification1 deprotection 4. Boc Deprotection Treat with TFA in DCM purification1->deprotection purification2 5. Final Purification / Workup Remove TFA and solvent deprotection->purification2 characterization 6. Characterization (SDS-PAGE, MS, HPLC) purification2->characterization end End: Final Conjugate characterization->end

Caption: General experimental workflow for conjugation.

Boc_Deprotection Boc_Protected R-NH-Boc Protonated Protonated Intermediate Boc_Protected->Protonated + TFA H⁺ (from TFA) TFA->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of Tert_Butyl tert-Butyl Cation Protonated->Tert_Butyl Free_Amine R-NH₃⁺ (Deprotected Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for EDC/NHS Coupling of Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Boc-NH-PEG1-CH2CH2COOH to a primary amine-containing molecule using the carbodiimide (B86325) crosslinker chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method is a cornerstone of bioconjugation, enabling the stable linkage of molecules for applications in drug delivery, immunoassays, and proteomics.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc protecting group allows for subsequent deprotection and further modification of the conjugated molecule. The carboxylic acid is the reactive handle for the EDC/NHS chemistry, which facilitates the formation of a stable amide bond with a primary amine on a target molecule, such as a protein, peptide, or antibody.

The reaction proceeds in two key stages. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. This two-step activation process improves coupling efficiency and allows for better control over the reaction. The activated PEG linker is then introduced to the amine-containing molecule, where the primary amine nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Quantitative Data Summary

Successful and efficient conjugation is dependent on several key reaction parameters. The following tables summarize the recommended conditions for the EDC/NHS coupling of this compound.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ReagentRecommended Molar Ratio/ConcentrationNotes
This compound 1 equivalentThe starting point for calculating other reagent quantities.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 1.5 - 10 fold molar excess over this compoundA higher excess is often used for dilute protein solutions.[1]
NHS (N-hydroxysuccinimide) or Sulfo-NHS 1.5 - 5 fold molar excess over this compoundNHS stabilizes the activated intermediate, improving coupling efficiency.[2][3] Sulfo-NHS is a water-soluble alternative.
Amine-containing Molecule 1 equivalentFor a 1:1 conjugation ratio. The ratio can be adjusted based on the desired degree of labeling.

Table 2: Optimized Reaction Conditions

ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0Most efficient for EDC activation of the carboxyl group.[4][5] MES buffer is commonly used.[5][6]
Coupling pH 7.2 - 8.0Optimal for the reaction of the NHS-ester with the primary amine.[4][7] Phosphate-buffered saline (PBS) is a suitable buffer.[4]
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C. Longer incubation times at lower temperatures can improve yield and reduce non-specific reactions.
Quenching Reagent Hydroxylamine, Tris, or GlycineAdded at the end of the reaction to quench any unreacted NHS esters.[4]

Experimental Protocol

This protocol outlines a two-step procedure for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein (or other molecule with a primary amine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker

  • Desalting column for purification of the final conjugate

Procedure:

Step 1: Activation of this compound

  • Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture, which can inactivate the reagents.[8]

  • Dissolve the PEG Linker: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).

  • Prepare the Activation Reaction: In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

  • Add EDC and NHS: Add EDC (1.5 equivalents relative to the PEG linker) and NHS (1.5 equivalents relative to the PEG linker) to the reaction mixture. Gently vortex to mix.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[2]

Step 2: Coupling to the Amine-Containing Molecule

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Combine for Coupling: Add the freshly activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Incubate: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purify the Conjugate: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS). Collect the fractions containing the purified conjugate.

  • Characterize and Store: Characterize the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC). Store the purified conjugate at 4°C or -20°C for long-term storage.

Visualizations

G cluster_workflow Experimental Workflow A Prepare Reagents (this compound, EDC, NHS) B Activation Step (pH 5.0-6.0 in MES Buffer for 15-30 min) A->B Add to reaction D Coupling Reaction (2 hours at RT or overnight at 4°C) B->D Add activated linker C Prepare Amine-Containing Molecule (in PBS, pH 7.2-7.4) C->D E Quench Reaction (Tris or Glycine) D->E F Purify Conjugate (Desalting Column) E->F G Characterize and Store F->G

Caption: Experimental workflow for the two-step EDC/NHS coupling of this compound.

G cluster_mechanism EDC/NHS Coupling Reaction Mechanism Carboxyl This compound (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-stable) Intermediate->NHSEster + NHS NHS NHS Amide Boc-NH-PEG1-CH2CH2-CO-NH-R (Stable Amide Bond) NHSEster->Amide + R-NH2 Amine R-NH2 (Primary Amine)

Caption: Simplified reaction mechanism of EDC/NHS coupling to form a stable amide bond.

References

Step-by-Step Guide to Bioconjugation with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the bioconjugation of biomolecules using the heterobifunctional linker, Boc-NH-PEG1-CH2CH2COOH. This linker is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise, controlled assembly of different components is critical.[1][2]

The this compound linker possesses two distinct reactive functionalities: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This allows for a sequential conjugation strategy. The Boc group provides a temporary protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine.[1][3] The carboxylic acid can be activated to react with primary amines on a target biomolecule.

I. Overview of the Bioconjugation Workflow

The overall workflow for utilizing this compound in bioconjugation involves a two-stage process. First, the carboxylic acid end of the linker is conjugated to a primary amine on the first biomolecule (e.g., a small molecule drug or a targeting ligand). Subsequently, the Boc-protecting group on the other end of the linker is removed to expose the amine, which is then conjugated to the second biomolecule (e.g., an antibody or an E3 ligase ligand).

Bioconjugation_Workflow cluster_0 Stage 1: Carboxyl Group Conjugation cluster_1 Stage 2: Amine Group Conjugation Activate_Linker Activate Carboxylic Acid of this compound (EDC/NHS) Conjugate_Molecule1 Conjugate to Amine-containing Molecule 1 Activate_Linker->Conjugate_Molecule1 Purify_Intermediate Purify Intermediate Conjugate Conjugate_Molecule1->Purify_Intermediate Deprotect_Boc Boc Deprotection (TFA) Purify_Intermediate->Deprotect_Boc Conjugate_Molecule2 Conjugate to Target Biomolecule 2 Deprotect_Boc->Conjugate_Molecule2 Purify_Final Purify Final Bioconjugate Conjugate_Molecule2->Purify_Final

Sequential bioconjugation workflow using this compound.

II. Experimental Protocols

This section details the methodologies for the key experiments in the bioconjugation process.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group on this compound using the EDC/NHS system and subsequent conjugation to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (Molecule 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or appropriate organic solvent

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Dialysis or size-exclusion chromatography (SEC) equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (Molecule 1) in the Coupling Buffer.

    • Add the activated this compound-NHS ester solution to the solution of Molecule 1. The molar ratio of the activated linker to Molecule 1 should be optimized, but a starting point of 5-20 fold molar excess of the linker is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Intermediate Conjugate:

    • Remove unreacted linker and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography (SEC).

Quantitative Data Summary for Protocol 1:

ParameterRecommended ValueNotes
Linker Concentration 10-50 mMIn anhydrous DMF
EDC Equivalents 1.5Relative to the linker
NHS/sulfo-NHS Equivalents 1.5Relative to the linker
Activation Time 15-30 minutesAt room temperature
Linker to Molecule 1 Molar Ratio 5-20:1Optimization may be required
Conjugation Reaction Time 2 hours at RT or overnight at 4°C
Quenching Agent Concentration 10-50 mMTris or glycine
Protocol 2: Boc Deprotection of the Intermediate Conjugate

This protocol describes the removal of the Boc protecting group from the intermediate conjugate to expose the primary amine for the second conjugation step.

Materials:

  • Boc-protected intermediate conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve the purified and dried Boc-protected intermediate conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add an equal volume of TFA to the DCM solution. A common ratio is 1:1 (v/v) TFA:DCM.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC until the starting material is consumed.[1][3]

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of TFA, the residue can be co-evaporated with toluene.

  • Neutralization (Optional but Recommended):

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected intermediate conjugate with a free amine.

Quantitative Data Summary for Protocol 2:

ParameterRecommended ConditionNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1:1 (v/v) ratio is common
Reaction Time 1-2 hoursMonitor for completion
Reaction Temperature Room Temperature
Protocol 3: Conjugation of the Deprotected Intermediate to a Second Biomolecule

This protocol outlines the conjugation of the deprotected intermediate (now with a free amine) to a second biomolecule, for example, an antibody. This can be achieved by targeting an appropriate functional group on the second biomolecule, such as an activated ester or a maleimide (B117702) group (if the second biomolecule has been functionalized with a thiol). The following example describes conjugation to an NHS-ester activated biomolecule.

Materials:

  • Deprotected intermediate conjugate with a free amine

  • NHS-ester activated second biomolecule (Biomolecule 2)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification equipment (e.g., SEC, ion-exchange chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the deprotected intermediate conjugate in the Coupling Buffer.

    • Dissolve the NHS-ester activated Biomolecule 2 in the Coupling Buffer.

  • Conjugation Reaction:

    • Add the deprotected intermediate conjugate solution to the activated Biomolecule 2 solution. A molar excess of the intermediate conjugate (2-10 fold) is typically used to ensure efficient labeling of the biomolecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to react with any remaining active esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate from unreacted materials and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[1]

Quantitative Data Summary for Protocol 3:

ParameterRecommended ConditionNotes
Intermediate to Biomolecule 2 Molar Ratio 2-10:1Optimization is recommended
Reaction Time 2 hours at RT or overnight at 4°C
Quenching Agent Concentration 10-50 mMTris or glycine

III. Characterization of the Final Bioconjugate

After purification, it is crucial to characterize the final bioconjugate to confirm its identity, purity, and integrity.

Recommended Characterization Techniques:

  • UV-Vis Spectroscopy: To determine the concentration of the biomolecule and potentially the degree of labeling if the conjugated molecule has a distinct absorbance.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC, RP-HPLC, and IEX-HPLC can be used to assess purity, aggregation, and charge variants.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and confirm the covalent attachment.

Characterization_Methods cluster_methods Characterization Techniques Final_Bioconjugate Purified Bioconjugate UV_Vis UV-Vis Spectroscopy (Concentration, DoL) Final_Bioconjugate->UV_Vis MS Mass Spectrometry (Molecular Weight, DAR) Final_Bioconjugate->MS HPLC HPLC (Purity, Aggregation) Final_Bioconjugate->HPLC SDS_PAGE SDS-PAGE (Covalent Linkage) Final_Bioconjugate->SDS_PAGE

Key methods for the characterization of the final bioconjugate.

IV. Conclusion

The this compound linker offers a versatile and controlled approach for the synthesis of complex bioconjugates. By following the detailed protocols for carboxyl activation, Boc deprotection, and subsequent amine-reactive conjugation, researchers can successfully generate well-defined bioconjugates for a wide range of applications in drug development and biomedical research. Thorough purification and characterization are essential to ensure the quality and efficacy of the final product.

References

Activation of Boc-NH-PEG1-CH2CH2COOH for Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the activation of the terminal carboxyl group of Boc-NH-PEG1-CH2CH2COOH and its subsequent use in bioconjugation. This heterobifunctional PEG linker is a valuable tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] The Boc-protected amine allows for controlled, sequential conjugation, while the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

The most common and efficient method for activating the carboxyl group is through the use of carbodiimide (B86325) chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] This reaction converts the carboxylic acid into a more reactive NHS ester, which readily couples with primary amines on target molecules such as proteins, peptides, or small molecules to form a stable amide bond.[5][6]

Quantitative Data Summary

Successful activation and conjugation are dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for Carboxyl Group Activation (NHS Ester Formation) [5][6][7][8]

ParameterRecommended ValueNotes
Reagents EDC and NHS (or sulfo-NHS)Sulfo-NHS is recommended for aqueous reactions to improve solubility.
Molar Ratio (EDC:Boc-NH-PEG1-COOH) 1.5 - 10 equivalentsHigher excess can drive the reaction to completion but may require more extensive purification.
Molar Ratio (NHS:Boc-NH-PEG1-COOH) 1.5 - 5 equivalentsNHS stabilizes the active intermediate, improving coupling efficiency.
Solvent Anhydrous DMF, DMSO, or DCM for organic reactions; MES buffer for aqueous reactions.Ensure solvents are anhydrous for organic reactions to prevent hydrolysis of the NHS ester.
Activation pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate by EDC.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 15 - 60 minutesThe activated NHS ester should be used immediately.

Table 2: Recommended Reaction Conditions for Amine Coupling (Bioconjugation) [5][7][]

ParameterRecommended ValueNotes
Molar Excess of Activated PEG Linker 5 to 20-fold over the target moleculeRequires empirical optimization depending on the number of available amines on the target and the desired degree of labeling.
Conjugation pH 7.2 - 8.5Optimal for the reaction between the NHS ester and primary amines. Buffers must be free of primary amines (e.g., Tris).
Compatible Buffers Phosphate buffer, Bicarbonate buffer, Borate buffer, HEPES buffer.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize protein denaturation.
Reaction Time 1 - 4 hours at room temperature; 2 - 12 hours at 4°C.
Quenching Reagent 20-50 mM Tris, Glycine, or HydroxylamineAdded to stop the reaction by consuming unreacted NHS esters.

Table 3: Recommended Conditions for Boc Group Deprotection [5][10]

ParameterRecommended ValueNotes
Reagent Trifluoroacetic Acid (TFA)
Solvent Anhydrous Dichloromethane (DCM)
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically started at 0°C and allowed to warm.
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This step should be performed immediately before conjugation.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for organic reactions, or Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) for aqueous reactions.

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in the chosen solvent to a final concentration of approximately 100 mg/mL.[11]

  • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the same solvent.

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[5]

  • The resulting activated Boc-NH-PEG1-CH2CH2-CO-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated PEG Linker to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amines of a target molecule.

Materials:

  • Target molecule with primary amines (e.g., protein, peptide)

  • Activated Boc-NH-PEG1-CH2CH2-CO-NHS ester (from Protocol 1)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Dissolve or dilute the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

  • Add the desired molar excess (e.g., 10-fold) of the activated PEG-NHS ester solution to the target molecule solution. The volume of organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[5]

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[5]

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[5]

  • Purify the conjugate to remove unreacted PEG linker and by-products. Size Exclusion Chromatography (SEC) is highly effective for purifying PEGylated proteins.[5]

Protocol 3: Deprotection of the Boc Group

This final step removes the Boc protecting group to expose the terminal primary amine on the PEG linker for subsequent conjugation steps.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Lyophilize or dry the purified PEG conjugate to remove all water.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 25% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected conjugate.[5]

Visualizations

G A This compound C Activation (pH 4.5-6.0, RT, 15-60 min) A->C B EDC + NHS B->C D Boc-NH-PEG1-CH2CH2CO-NHS (Activated Linker) C->D Formation of NHS ester F Conjugation (pH 7.2-8.5, 4°C - RT, 1-12h) D->F E Amine-containing Molecule (e.g., Protein-NH2) E->F G Boc-NH-PEG1-Conjugate F->G Formation of Amide Bond H Purification (e.g., SEC) G->H I Purified Boc-NH-PEG1-Conjugate H->I K Boc Deprotection (0°C - RT, 0.5-2h) I->K J TFA / DCM J->K L H2N-PEG1-Conjugate K->L Exposure of primary amine G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->Ternary Binds to both PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation G cluster_0 Activation Stage cluster_1 Conjugation Stage cluster_2 Purification & Deprotection A Start: Boc-NH-PEG1-COOH B Add EDC/NHS in appropriate buffer A->B C Incubate to form NHS ester B->C D Add activated linker to amine-containing molecule C->D E Incubate to form amide bond D->E F Quench reaction E->F G Purify conjugate (e.g., SEC) F->G H Boc deprotection with TFA G->H I Final purified conjugate H->I

References

Application Notes and Protocols: Deprotection of Boc group from Boc-NH-PEG1-CH2CH2COOH using TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis, bioconjugation, and drug development. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.

This document provides detailed application notes and protocols for the deprotection of the Boc group from Boc-NH-PEG1-CH2CH2COOH, a short, hydrophilic linker often used to connect bioactive molecules. The resulting free amine, in the form of its TFA salt, is a versatile intermediate for subsequent conjugation reactions.

Chemical Reaction and Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine. In the presence of excess TFA, the newly formed amine is protonated, resulting in the amine TFA salt.

The tert-butyl cation generated during the reaction can be scavenged by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas.

digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Boc_amine [label="Boc-NH-R"]; TFA [label="+ TFA"];

// Intermediates Protonated_Boc [label="Protonated Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Carbamic_acid [label="Carbamic Acid", shape=box, style=rounded, fillcolor="#F1F3F4"]; tBu_cation [label="tert-Butyl Cation", shape=box, style=rounded, fillcolor="#F1F3F4"]; CO2 [label="CO₂"];

// Products Amine_TFA_salt [label="H₂N⁺-R • TFA⁻"]; Isobutylene [label="Isobutylene"];

// Edges Boc_amine -> Protonated_Boc [label="Protonation"]; Protonated_Boc -> Carbamic_acid [label="Loss of tert-butyl cation"]; Protonated_Boc -> tBu_cation [style=invis]; Carbamic_acid -> Amine_TFA_salt [label="Decarboxylation & Protonation"]; Carbamic_acid -> CO2 [style=invis]; tBu_cation -> Isobutylene [label="-H⁺"]; }

Figure 1: Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is typically high, often quantitative. The following table summarizes representative quantitative data for the deprotection of Boc-protected amino-PEG-acids based on typical results reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the starting material.

ParameterValueNotes
Reaction Time 1 - 2 hoursMonitored by TLC or LC-MS until disappearance of starting material.
Typical Yield > 95% (as TFA salt)The product is typically isolated as the TFA salt after evaporation of volatiles.
Purity (crude) > 90%Purity can be assessed by HPLC or NMR of the crude product.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can be used, including neat TFA.
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C and allowed to warm to room temperature.

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound using TFA.

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up option 2)

  • Brine (saturated NaCl solution) (for work-up option 2)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for work-up option 2)

  • Amberlyst A-21 ion-exchange resin (for work-up option 3)

  • Methanol (B129727) (for work-up option 3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol 1: Deprotection and Isolation as TFA Salt

This is the most straightforward protocol and is suitable when the subsequent reaction is compatible with the TFA salt of the amine.

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). For example, for 10 mL of DCM, add 2.5 mL to 10 mL of TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal: To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step 2-3 times.

  • Final Product: The resulting residue is the desired NH2-PEG1-CH2CH2COOH as its TFA salt, which can be used in the next step without further purification.

Protocol 2: Aqueous Work-up to Obtain the Free Amine

This protocol is used when the free amine is required for the subsequent step.

  • Follow steps 1-5 from Protocol 1.

  • Quenching: After completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, NH2-PEG1-CH2CH2COOH.

Protocol 3: Work-up using Ion-Exchange Resin

This method is useful for obtaining the free amine without an aqueous work-up, which can be advantageous for highly water-soluble products.

  • Follow steps 1-5 from Protocol 1.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Resin Treatment: Dissolve the residue in a suitable solvent such as methanol or DCM. Add Amberlyst A-21 ion-exchange resin (approximately 10 equivalents relative to the starting material).

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration and Concentration: Filter off the resin and wash it with the solvent used for dissolution. Concentrate the combined filtrate under reduced pressure to obtain the free amine.

Mandatory Visualizations

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes start [label="Start: this compound"]; dissolve [label="Dissolve in anhydrous DCM"]; cool [label="Cool to 0°C"]; add_tfa [label="Add TFA (20-50% v/v)"]; react [label="Stir at 0°C to RT for 1-2h"]; monitor [label="Monitor reaction (TLC, LC-MS)"]; workup [label="Work-up", shape=diamond, fillcolor="#FBBC05"]; evaporation [label="Evaporate volatiles\n(Isolate as TFA salt)"]; aqueous_workup [label="Aqueous work-up\n(Isolate as free amine)"]; resin_workup [label="Ion-exchange resin\n(Isolate as free amine)"]; end_tfa [label="End: NH2-PEG1-CH2CH2COOH • TFA"]; end_free [label="End: NH2-PEG1-CH2CH2COOH"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_tfa; add_tfa -> react; react -> monitor; monitor -> workup; workup -> evaporation [label="Protocol 1"]; workup -> aqueous_workup [label="Protocol 2"]; workup -> resin_workup [label="Protocol 3"]; evaporation -> end_tfa; aqueous_workup -> end_free; resin_workup -> end_free; }

Figure 2: Experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of TFA. Ensure the starting material is fully dissolved.

  • Side Reactions: For substrates containing acid-sensitive functional groups, the reaction time should be minimized, and the reaction should be performed at 0 °C.

  • Product Solubility: The deprotected product, especially as the TFA salt, may be highly soluble in water. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent. If the product is very polar, consider using the ion-exchange resin work-up or lyophilization.

  • Residual TFA: Residual TFA can be detrimental to subsequent reactions. Co-evaporation with toluene is an effective method for its removal. For highly sensitive applications, quantification of residual TFA may be necessary.

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation and drug development.[1][2][3] Its structure features a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit, which enhances solubility and provides a flexible spacer.[1] The molecule is terminated with two distinct functional groups: a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine. This arrangement allows for a controlled, sequential conjugation strategy.

The carboxylic acid moiety can be activated to form a stable amide bond with a primary amine on a target molecule, such as a protein, peptide, or small-molecule drug.[4] The Boc protecting group on the other end of the linker prevents unwanted side reactions. This protecting group can be readily removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to another molecule.[4] This bifunctionality makes this compound a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][3][5]

These application notes provide a detailed protocol for the formation of an amide bond between this compound and an amine-containing molecule using the common and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Materials and Methods

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge

  • Lyophilizer (optional)

  • Chromatography system

  • Mass spectrometer

  • NMR spectrometer

Experimental Protocols

This protocol describes a two-step procedure for conjugating this compound to an amine-containing molecule. The first step involves the activation of the carboxylic acid group of the PEG linker with EDC and NHS to form a more stable amine-reactive NHS ester. The second step is the reaction of the activated linker with the primary amine of the target molecule.

Step 1: Activation of this compound with EDC/NHS
  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 10 mg in 1 mL of solvent.

    • Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.

  • Activation Reaction:

    • In a reaction vial, add the desired amount of the this compound stock solution.

    • Add EDC and NHS (or sulfo-NHS) to the reaction vial. A molar excess of the coupling reagents is recommended for efficient activation. Refer to Table 1 for recommended molar ratios.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

Step 2: Conjugation to an Amine-Containing Molecule
  • Preparation of the Target Molecule:

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer. The concentration will depend on the specific molecule.

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound-NHS ester solution to the solution of the amine-containing molecule.

    • The molar ratio of the activated linker to the target molecule should be optimized for the specific application. A 5- to 20-fold molar excess of the linker is a common starting point.[4]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to the reaction mixture. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 3: Purification of the Conjugate
  • Remove unreacted PEG linker and coupling reagents from the conjugate using a suitable purification method. The choice of method will depend on the properties of the conjugate.

    • For proteins: Size-exclusion chromatography or dialysis are commonly used.

    • For peptides and small molecules: Reverse-phase HPLC is often employed.

Step 4: Characterization of the Conjugate
  • Analyze the purified conjugate to confirm successful conjugation and determine purity.

    • LC-MS: To confirm the molecular weight of the conjugate.

    • NMR: To confirm the structure of the conjugate, particularly for small molecule conjugations.

    • SDS-PAGE: To visualize the increase in molecular weight for protein conjugates.

Quantitative Data

The following tables summarize the key quantitative data for the materials and the reaction.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₉NO₅
Molecular Weight 233.26 g/mol
Purity ≥95%
Appearance White to off-white solid
Storage Store at -20°C, protected from moisture

Table 2: Recommended Molar Ratios for Amide Bond Formation

ReagentMolar Equivalents (relative to Amine-containing Molecule)Notes
This compound 5 - 20The optimal ratio should be determined empirically.
EDC 1.2 - 1.5 (relative to PEG linker)
NHS (or sulfo-NHS) 1.2 - 1.5 (relative to PEG linker)

Table 3: Representative Reaction Parameters

ParameterRecommended Conditions
Activation pH 4.5 - 6.0
Coupling pH 7.2 - 8.5
Reaction Temperature 4°C to Room Temperature
Reaction Time 1 - 12 hours
Solvents DMF, DMSO, Aqueous Buffers

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Characterization reagents This compound + EDC + NHS activation Activation (15-30 min, RT) reagents->activation Activation Buffer (pH 4.5-6.0) activated_linker Activated Boc-NH-PEG1-NHS Ester activation->activated_linker conjugation Conjugation (1-4h, RT or 4°C) activated_linker->conjugation target_molecule Amine-containing Molecule target_molecule->conjugation Coupling Buffer (pH 7.2-8.5) crude_conjugate Crude Conjugate conjugation->crude_conjugate purification Purification (e.g., HPLC, SEC) crude_conjugate->purification pure_conjugate Purified Conjugate purification->pure_conjugate characterization Characterization (LC-MS, NMR) pure_conjugate->characterization

Caption: Experimental workflow for the two-step amide bond formation.

signaling_pathway cluster_activation Activation Step cluster_coupling Coupling Step peg_acid This compound (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester Boc-NH-PEG1-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + nhs NHS nhs->nhs_ester amide_bond Boc-NH-PEG1-CO-NH-R (Stable Amide Bond) nhs_ester->amide_bond + target_amine R-NH2 (Primary Amine) target_amine->amide_bond

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Yield Inefficient activation of the PEG linker.Ensure the pH of the Activation Buffer is between 4.5 and 6.0. Use freshly prepared EDC and NHS solutions.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.
Presence of primary amines in the buffer.Use amine-free buffers such as PBS, MES, or bicarbonate for the reaction. Avoid using Tris or glycine (B1666218) buffers.
Low reactivity of the target amine.Increase the pH of the Coupling Buffer to 8.0-8.5 to deprotonate the primary amine. Increase the molar excess of the activated PEG linker.
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker. Optimize the reaction time and temperature.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility.
Difficulty in Purifying the Conjugate Co-elution of unreacted PEG linker and conjugate.Optimize the chromatography conditions (e.g., gradient, column type) for better separation.
Aggregation of the conjugate.Add detergents or adjust the buffer composition during purification.

References

Application Notes and Protocols for Boc-NH-PEG1-CH2CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as solubility, stability, and in vivo half-life. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, or PEGylation, is a widely employed strategy to achieve these improvements.[1] Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker containing a single ethylene (B1197577) glycol unit, a Boc-protected amine, and a terminal carboxylic acid. This reagent is particularly useful in Boc-based solid-phase peptide synthesis (SPPS) for the precise introduction of a hydrophilic spacer.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including its physicochemical properties, detailed experimental protocols for its incorporation into peptides, and methods for the purification and analysis of the final PEGylated product. The information herein is intended to assist researchers in leveraging this versatile linker for the development of novel peptide-based therapeutics, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[2]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application in peptide synthesis. The key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Chemical Name 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoic acid[3]
Molecular Formula C10H19NO5[3]
Molecular Weight 233.26 g/mol [3]
Appearance White to off-white solid[3]
Purity (NMR) ≥97.0%[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Applications in Solid-Phase Peptide Synthesis

This compound serves as a valuable building block for introducing a short, hydrophilic spacer into a peptide sequence during Boc-SPPS. The Boc protecting group is orthogonal to the benzyl-based side-chain protecting groups commonly used in this strategy, allowing for selective deprotection and coupling.

Key Advantages:

  • Enhanced Hydrophilicity: The single PEG unit can improve the solubility of hydrophobic peptides, reducing aggregation during synthesis and purification.[1]

  • Reduced Immunogenicity: PEGylation can mask epitopes on the peptide, potentially reducing its immunogenic response.[4]

  • Improved Pharmacokinetics: The incorporation of even a short PEG linker can increase the hydrodynamic radius of a peptide, leading to reduced renal clearance and a longer circulating half-life.[1]

  • Versatile Linker: This reagent is suitable for a range of applications, including the synthesis of ADCs and PROTACs, where a defined spacer between the targeting moiety and the payload is crucial.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the PEG linker to the N-terminus of a peptide chain synthesized on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Pre-activation of the Linker: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated linker solution to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally methanol (B129727) (2 times).

  • Drying: Dry the resin under vacuum.

Quantitative Data on Coupling Efficiency:

Protocol 2: Cleavage of the PEGylated Peptide from the Resin

This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry, PEGylated peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel suitable for cleavage.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of the PEGylated Peptide by RP-HPLC

This protocol provides a general method for the purification of the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude, dried PEGylated peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • RP-HPLC system with a C18 or C4 column suitable for peptide separations

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, small amounts of acetonitrile or acetic acid can be added.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide.

Quantitative Data on the Impact of PEGylation:

The addition of a single PEG unit is expected to have a positive impact on the physicochemical properties of a peptide. The following table provides a qualitative and estimated quantitative summary of these effects.

PropertyExpected Impact of Single PEG UnitEstimated Quantitative ChangeReference
Aqueous Solubility Increase1.1 to 1.5-fold increase, sequence-dependent[6]
Aggregation Propensity DecreaseVariable, dependent on peptide sequence and concentration[1]
Proteolytic Stability IncreaseVariable, dependent on the cleavage site's proximity to the PEG linker[7]

Visualization of Workflow and Biological Context

Experimental Workflow

The overall workflow for the synthesis of a PEGylated peptide using this compound is depicted below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple This compound (HBTU/HOBt, DIPEA) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Cleavage Cleave from Resin & Deprotect (TFA/TIS/H2O) Wash1->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterize (MS, HPLC) Purification->Characterization FinalProduct Purified PEGylated Peptide Characterization->FinalProduct

SPPS Workflow for Peptide PEGylation.
Signaling Pathway Example: GLP-1 Receptor Activation

PEGylated peptides are frequently developed as long-acting agonists for G protein-coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes. The diagram below illustrates the canonical signaling pathway activated by a GLP-1 receptor agonist.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP GLP1_Agonist PEGylated GLP-1 Analog GLP1_Agonist->GLP1R Binds Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Vesicle Exocytosis PKA->Insulin Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Leads to

GLP-1 Receptor Signaling Pathway.

Upon binding of a PEGylated GLP-1 analog to its receptor on pancreatic beta cells, the receptor couples to a stimulatory G protein (Gαs).[8] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which promotes the exocytosis of insulin-containing granules in a glucose-dependent manner. This ultimately leads to increased glucose uptake by peripheral tissues and a lowering of blood glucose levels.[9]

Conclusion

This compound is a highly effective reagent for the site-specific incorporation of a short PEG linker into peptides via Boc-SPPS. Its use can confer beneficial properties to the resulting peptide, including enhanced solubility and stability, which are critical for the development of peptide-based therapeutics. The protocols and data provided in these application notes offer a comprehensive resource for researchers to successfully implement this linker in their synthetic strategies, paving the way for the creation of novel and improved peptide drugs.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Boc-NH-PEG1-CH2CH2COOH. This linker facilitates a sequential conjugation strategy, beginning with the attachment of the linker to the antibody via its carboxylic acid moiety, followed by deprotection of the Boc group to reveal an amine for payload conjugation. This methodology allows for a controlled and stepwise approach to ADC construction. The protocols outlined herein cover linker activation, antibody conjugation, Boc deprotection, payload attachment, and final purification. Furthermore, this document includes a summary of key quantitative data for process optimization and characterization, alongside visual representations of the ADC mechanism of action and the synthetic workflow.

Introduction

Antibody-drug conjugates are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The this compound linker offers a versatile platform for ADC development. The short polyethylene (B3416737) glycol (PEG) spacer can enhance solubility and reduce aggregation, while the Boc-protected amine and terminal carboxylic acid allow for a controlled, two-step conjugation process. This approach is particularly useful for conjugating payloads that may not be compatible with the initial antibody modification conditions.

Principle of the Method

The synthesis of an ADC using this compound involves the following key steps:

  • Linker Activation: The carboxylic acid group of the linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form an amine-reactive NHS ester.

  • Antibody Conjugation: The activated linker is then reacted with the primary amine groups of lysine (B10760008) residues on the monoclonal antibody, forming a stable amide bond.

  • Purification: The antibody-linker conjugate is purified to remove excess linker and activating reagents.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the conjugated linker under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.

  • Payload Conjugation: A pre-activated cytotoxic payload is then conjugated to the newly exposed amine on the antibody-linker construct.

  • Final Purification and Characterization: The final ADC is purified to remove any unconjugated payload and other impurities. The purified ADC is then characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the linker) and NHS or Sulfo-NHS (1.2 molar equivalents relative to the linker) in Reaction Buffer.

  • Add the EDC/NHS solution to the linker solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The activated linker (Boc-NH-PEG1-CH2CH2CO-NHS) is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the activated linker to the lysine residues of the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated Boc-NH-PEG1-CH2CH2CO-NHS solution (from Protocol 3.1)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Exchange the antibody into the Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Add the desired molar excess (typically 5- to 20-fold) of the activated linker solution to the antibody solution. The final concentration of organic solvent should not exceed 10% (v/v).[]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[2]

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.[2]

  • Purify the antibody-linker conjugate using an SEC system to remove unreacted linker and byproducts.

Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified antibody-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralization Buffer (e.g., saturated sodium bicarbonate solution)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Lyophilize the purified antibody-linker conjugate to ensure it is free of water.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction for completion.[2]

  • Upon completion, carefully neutralize the reaction mixture with Neutralization Buffer.

  • Immediately purify the deprotected antibody-linker conjugate using an SEC system with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 4: Conjugation of Cytotoxic Payload

This protocol outlines the conjugation of an activated payload (e.g., an NHS ester of a cytotoxic drug) to the deprotected antibody-linker.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated cytotoxic payload (e.g., Payload-NHS ester)

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Dissolve the activated payload in a minimal amount of anhydrous DMSO.

  • Add the payload solution to the deprotected antibody-linker conjugate solution in Conjugation Buffer. The molar ratio of payload to antibody should be optimized to achieve the desired DAR.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light if the payload is light-sensitive.

  • Purify the final ADC using a HIC system to separate the ADC species with different DARs and remove any unconjugated payload.

Data Presentation

The following table summarizes key quantitative data and analytical methods for the synthesis and characterization of the ADC.

ParameterTypical Range/ValueMethod of Determination
Linker Activation
EDC:Linker Molar Ratio1.5:1N/A
NHS:Linker Molar Ratio1.2:1N/A
Antibody-Linker Conjugation
Linker:Antibody Molar Ratio5:1 to 20:1N/A
Reaction pH7.2 - 8.5pH meter
Boc Deprotection
TFA Concentration20% - 50% (v/v)N/A
Payload Conjugation
Payload:Antibody Molar Ratio3:1 to 10:1N/A
ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, LC-MS[3]
ADC Purity>95%SEC-HPLC[4]
Monomer Content>98%SEC-HPLC[4]
In Vitro Cytotoxicity (IC50)Varies by payload and cell lineMTT or other cell viability assay[5][6][7][8]

Mandatory Visualizations

Signaling Pathway of ADC Internalization and Action

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Cell_Death Apoptosis DNA_Damage->Cell_Death

Caption: ADC binds to a tumor antigen, is internalized, and releases its payload, leading to cell death.[9][10][11][12][13]

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow start Start linker_activation 1. Activate Boc-NH-PEG1-COOH (EDC/NHS) start->linker_activation antibody_conjugation 2. Conjugate to Antibody (Lysine Residues) linker_activation->antibody_conjugation purification1 3. Purify Antibody-Linker (SEC) antibody_conjugation->purification1 boc_deprotection 4. Boc Deprotection (TFA) purification1->boc_deprotection purification2 5. Purify Deprotected Conjugate (SEC) boc_deprotection->purification2 payload_conjugation 6. Conjugate Payload purification2->payload_conjugation final_purification 7. Final ADC Purification (HIC) payload_conjugation->final_purification characterization 8. Characterize ADC (DAR, Purity, IC50) final_purification->characterization end End characterization->end

Caption: A stepwise workflow for the synthesis of an ADC using a Boc-protected PEG linker.[14][15]

Logical Relationship of ADC Synthesis Stages

ADC_Synthesis_Logic cluster_reagents Starting Materials cluster_process Synthesis Process Antibody Antibody - Lysine residues Conjugation1 Antibody-Linker Conjugation Antibody->Conjugation1 Linker Boc-NH-PEG1-COOH - Boc-protected amine - Carboxylic acid Activation Linker Activation Linker->Activation Payload Cytotoxic Payload - Activated for conjugation Conjugation2 Payload Conjugation Payload->Conjugation2 Activation->Conjugation1 Deprotection Boc Deprotection Conjugation1->Deprotection Deprotection->Conjugation2 Final_ADC Final ADC - Antibody - Linker - Payload Conjugation2->Final_ADC

References

Application Notes: Preparation of PROTACs with Boc-NH-PEG1-CH2CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that rely on sustained occupancy of a protein's active site, PROTACs function catalytically.[1][3] A single PROTAC molecule can orchestrate the degradation of multiple protein copies, offering a powerful strategy to target proteins previously considered "undruggable."[2][4]

A PROTAC molecule is composed of three essential parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] The linker is a critical component that heavily influences the PROTAC's efficacy by dictating the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as modulating physicochemical properties like solubility and cell permeability.[2][6]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the Boc-NH-PEG1-CH2CH2COOH linker, a versatile building block for PROTAC development.

Mechanism of Action

PROTACs execute their function by inducing proximity between a specific POI and an E3 ubiquitin ligase.[7][8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded and is released to repeat the cycle.[7][9]

PROTAC_Mechanism cluster_1 cluster_2 POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. PROTAC-mediated protein degradation pathway.

Properties and Role of the this compound Linker

The this compound linker is a bifunctional building block designed for controlled, sequential PROTAC synthesis. Its structure offers distinct advantages:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality, which can be cleanly removed under acidic conditions (e.g., with TFA).[10][11] This enables directional and stepwise assembly of the PROTAC.

  • Terminal Carboxylic Acid: This functional group allows for standard amide bond formation with an amine-containing ligand (either the POI or E3 ligase ligand).

  • PEG1 Unit: The single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility and permeability of the final PROTAC molecule.[12][]

PropertyValue
IUPAC Name 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoic acid
Molecular Formula C10H19NO5[14]
Molecular Weight 233.26 g/mol [14]
Appearance White to off-white solid[14]
Storage Store at -20°C for long-term storage, protected from moisture.[2][14]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.[2]

Application Notes: Linker Optimization

The length and composition of the linker are paramount for PROTAC potency.[5][15] An optimal linker facilitates the ideal orientation of the POI and E3 ligase for efficient ubiquitin transfer. If the linker is too short, steric hindrance may prevent ternary complex formation; if too long, it may fail to bring the proteins into productive proximity.[12] Therefore, it is often necessary to synthesize a series of PROTACs with varying linker lengths to identify the optimal degrader.

The following table presents illustrative data compiled from studies on PROTACs with PEG linkers, demonstrating the critical impact of linker length on degradation potency (DC50) and efficacy (Dmax).[12][15][16]

Illustrative PROTAC Linker (# of PEG units) DC50 (nM) Dmax (%) Notes
PROTAC-A1>1000<20Linker may be too short, causing steric clash.
PROTAC-B3150~85Improved potency with increased linker length.
PROTAC-C 5 25 >95 Optimal linker length for this specific system.
PROTAC-D7200~70Potency decreases as the linker becomes too long.
PROTAC-E9>1000<30Ineffective ternary complex formation.

Data are representative and compiled to illustrate a common trend observed in PROTAC development. Actual values are system-dependent (POI, E3 ligase, ligands, and cell line).[5][12]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC

This protocol describes a general, stepwise synthesis of a PROTAC molecule where the E3 ligase ligand contains a free amine (e.g., pomalidomide) and the POI ligand has a suitable functional group for amide coupling (e.g., a carboxylic acid).

Synthesis_Workflow Linker This compound Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 E3_Ligand E3 Ligand-NH2 (e.g., Pomalidomide) E3_Ligand->Intermediate1 l1 Step A: Amide Coupling (HATU, DIPEA, DMF) POI_Ligand POI Ligand-COOH Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC l2 Step C: Amide Coupling (HATU, DIPEA, DMF) Intermediate2 Amine-Functionalized Intermediate Intermediate1->Intermediate2 Step B: Boc Deprotection (TFA/DCM) c1 Intermediate2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification c2

Figure 2. General workflow for PROTAC synthesis.

Step A: Coupling of Linker to E3 Ligase Ligand

  • In a round-bottom flask, dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[17][18]

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step B: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).[19]

  • Add an equal volume of Trifluoroacetic acid (TFA) (e.g., a 1:1 solution of TFA:DCM).[10][19][20]

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS.[19]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) or isopropanol (B130326) can help remove residual TFA.[20]

  • The resulting amine-functionalized intermediate (as a TFA salt) is typically used in the next step without further purification.

Step C: Coupling of Intermediate to POI Ligand

  • In a round-bottom flask, dissolve the POI ligand containing a carboxylic acid (1.0 eq) and the amine-functionalized intermediate from Step B (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate coupling).[17]

  • Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Work up the reaction as described in Step A.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a standard method to quantify the degradation of a target protein in cells following treatment with the synthesized PROTAC.[21][22]

WB_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Varying concentrations & time) A->B C 3. Cell Lysis (Harvest & extract proteins) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Gel to PVDF membrane) E->F G 7. Immunoblotting (Block & probe with antibodies) F->G H 8. Detection & Analysis (ECL substrate & imaging) G->H

Figure 3. Experimental workflow for Western Blot analysis.

Materials:

  • Cell Line: A human cell line endogenously expressing the protein of interest.

  • PROTAC: Stock solution of the purified PROTAC in DMSO.

  • Controls: DMSO (vehicle control), a non-degrading inhibitor for the POI (optional).[21]

  • Reagents: Cell culture medium, PBS, lysis buffer, protein assay kit (BCA or Bradford), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (against POI and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibody, and ECL detection substrate.[21]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (typically 16-24 hours). Include a vehicle-only (DMSO) control.[21][22]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[21]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH) to ensure equal protein loading.[21]

  • Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle (DMSO) control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15]

References

Application Notes and Protocols for Protein Modification using Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker commonly employed in bioconjugation to modify proteins, particularly at lysine (B10760008) residues. This reagent features a carboxylic acid group for covalent attachment to primary amines on a protein and a Boc-protected amine, which can be deprotected for subsequent functionalization. The single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.

The primary applications for this linker are in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In these contexts, the linker serves to connect a targeting protein (like an antibody) to a payload molecule (a cytotoxic drug or an E3 ligase ligand).[1][2] The ability to perform a two-step conjugation process makes this linker a versatile tool in drug development and proteomics research.[3][4]

This document provides detailed protocols for the reaction of this compound with protein lysine residues, methods for characterization of the conjugate, and quantitative data considerations.

Reaction Principle

The conjugation of this compound to a protein's lysine residues is a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.

  • Reaction with Lysine Residues: The NHS-activated PEG linker is then introduced to the protein solution. The primary amine of the lysine side chains acts as a nucleophile, attacking the activated ester and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).

Following the initial conjugation, the Boc protecting group on the distal end of the PEG linker can be removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a second molecule of interest.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the generation of the NHS-activated linker.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 200 mM each.

  • Add the EDC and NHS solutions to the this compound solution at a 1.5-fold molar excess of each over the PEG linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The resulting activated Boc-NH-PEG1-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation to Protein Lysine Residues

This protocol details the reaction of the activated linker with a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Activated Boc-NH-PEG1-NHS ester solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), perform a buffer exchange.

  • Add the activated Boc-NH-PEG1-NHS ester solution to the protein solution. A molar excess of 5 to 20-fold of the linker over the protein is typically used, but the optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[5][]

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer for the protein

Procedure:

  • For a protein stable in organic solvents, dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • For proteins that are not stable in organic solvents, an aqueous solution of formic acid (e.g., 50%) can be used. The conditions may require optimization to ensure protein stability.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Monitor the deprotection by LC-MS.

  • Remove the TFA and solvent by evaporation under a stream of nitrogen.

  • Resuspend the deprotected protein in a suitable buffer.

  • Perform a buffer exchange to remove any residual acid.

Data Presentation

The success of the conjugation and deprotection steps should be quantified. The following tables provide a template for presenting such data.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterValueNotes
Protein Concentration5 mg/mLOptimal concentration may vary.
Linker:Protein Molar Ratio10:1This ratio should be optimized for each protein.
Reaction BufferPBS, pH 7.4Must be free of primary amines.
Reaction Time2 hoursCan be extended at 4°C.
Reaction TemperatureRoom Temperature
Conjugation Efficiency (%) ~75% Determined by mass spectrometry.
Average Degree of Labeling 2-3 Number of linkers per protein, determined by mass spectrometry.

Table 2: Characterization of the Conjugated Protein

Analytical MethodUnmodified ProteinPEGylated ProteinPurpose
SDS-PAGE Single band at X kDaBroader band, slight upward shiftTo visualize the increase in molecular weight and heterogeneity.[7]
Mass Spectrometry (MALDI-TOF or LC-MS) X kDaX + (n * 233.26) DaTo determine the degree of labeling (n).
Size-Exclusion Chromatography (SEC) Elution volume Y mLElution volume < Y mLTo assess aggregation and confirm increased hydrodynamic radius.[5]
Hydrophobic Interaction Chromatography (HIC) Elution time Z minAltered elution timeTo evaluate changes in protein surface hydrophobicity.[]

Table 3: Functional Assay of the Conjugated Protein

Assay TypeUnmodified Protein ActivityPEGylated Protein Activity% Retained Activity
Enzyme Kinetics (Km, Vmax) (Values)(Values)(Calculated)
Binding Affinity (KD) (Value)(Value)(Calculated)
Cell-based Potency (IC50) (Value)(Value)(Calculated)

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Protein Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_analysis Step 4: Analysis Linker Boc-NH-PEG1-COOH ActivatedLinker Boc-NH-PEG1-NHS Linker->ActivatedLinker 15-30 min, RT Reagents EDC / NHS Reagents->ActivatedLinker Conjugation Amide Bond Formation ActivatedLinker->Conjugation Protein Protein (-NH2) Protein->Conjugation pH 7.2-8.5 1-2h, RT ConjugatedProtein Protein-PEG-NH-Boc Conjugation->ConjugatedProtein Deprotection Acidic Condition (TFA) ConjugatedProtein->Deprotection 30-60 min, RT FinalProduct Protein-PEG-NH2 Deprotection->FinalProduct Analysis MS, SEC, SDS-PAGE FinalProduct->Analysis

Caption: Workflow for protein conjugation with this compound.

PROTAC Formation Logical Diagram

protac_formation cluster_components Components cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand (-COOH) Step1 Couple POI Ligand to Linker POI_Ligand->Step1 PEG_Linker H2N-PEG-NH-Boc PEG_Linker->Step1 E3_Ligand E3 Ligase Ligand (-COOH) Step3 Couple E3 Ligase Ligand E3_Ligand->Step3 Step2 Boc Deprotection Step1->Step2 Step2->Step3 PROTAC POI Ligand-Linker-E3 Ligase Ligand Step3->PROTAC

Caption: Logical steps for synthesizing a PROTAC using a PEG linker.

References

Application Notes and Protocols for Boc-NH-PEG1-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of Boc-NH-PEG1-CH2CH2COOH, a heterobifunctional linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Introduction

This compound is a versatile chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a two-stage conjugation strategy. First, the carboxylic acid can be activated to react with primary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for further conjugation. The short PEG spacer can enhance the solubility and flexibility of the resulting conjugate.

Key Applications

  • PROTAC Synthesis: Serves as a linker to connect a target protein ligand and an E3 ligase ligand.[1][2][3][4]

  • ADC Development: Used to conjugate a cytotoxic payload to a monoclonal antibody.[1][3][5][6]

  • Bioconjugation: Enables the covalent attachment of molecules to surfaces or other biomolecules.

Experimental Protocols

The following protocols outline the two primary reaction steps involving this compound: 1) activation of the carboxylic acid and coupling to an amine-containing molecule, and 2) deprotection of the Boc group to expose the terminal amine.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid of this compound using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing target molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)

Procedure:

  • Preparation of Activated Linker:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.

    • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS or Sulfo-NHS (1.5 molar equivalents) in the Activation Buffer.

    • Add the EDC/NHS solution to the dissolved PEG linker.

    • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing. The resulting activated Boc-NH-PEG1-CH2CH2-NHS ester is now ready for immediate use.

  • Conjugation to Target Molecule:

    • Dissolve the amine-containing target molecule in the Conjugation Buffer.

    • Add the desired molar excess (typically 5 to 20-fold) of the freshly activated Boc-NH-PEG1-CH2CH2-NHS ester solution to the target molecule solution.[7] The final concentration of the organic solvent from the linker stock should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7]

    • (Optional) To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[7]

  • Purification:

    • Purify the resulting Boc-protected conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[][9][10][11] The choice of purification method will depend on the properties of the target molecule.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • Purified Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Ensure the purified Boc-protected conjugate is dry (lyophilized if necessary).

  • Dissolve the conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 25-50% (v/v).[12] If the substrate is sensitive to acid, a lower concentration of TFA may be used, or alternative deprotection methods can be considered.

  • (Optional) Add TIS (1-5 equivalents) as a scavenger to prevent side reactions if the substrate contains sensitive functional groups.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[12] The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Redissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the two-stage conjugation process. Note that optimal conditions may vary depending on the specific target molecule and should be determined empirically.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), NHS or Sulfo-NHS (1.5 eq.)Molar equivalents relative to this compound.
Activation pH 4.5 - 6.0Optimal for EDC/NHS chemistry.
Conjugation pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[7]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris).[7]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target molecule; requires optimization.[7]
Reaction Temperature Room Temperature (coupling)Can be performed at 4°C to minimize hydrolysis of the NHS ester.
Reaction Time (coupling) 1 - 4 hoursDependent on the reactivity of the target molecule.

Table 2: Representative Conditions for Boc Deprotection

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc removal.[13]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 25-50% (v/v) in DCMHigher concentrations lead to faster deprotection.[12]
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically fast at this temperature.[13]
Reaction Time 30 minutes - 2 hoursMonitor reaction for completion.[12]
Reported Yields >80%Yields are generally high but substrate-dependent.[12]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Workflow for Bioconjugation

Experimental_Workflow Start Start: this compound + Amine-Target Activation Step 1: Carboxylic Acid Activation (EDC, NHS) Start->Activation Coupling Step 2: Amine Coupling Activation->Coupling Purification1 Step 3: Purification of Boc-Protected Conjugate Coupling->Purification1 Deprotection Step 4: Boc Deprotection (TFA/DCM) Purification1->Deprotection Purification2 Step 5: Final Purification of Amine-Functionalized Conjugate Deprotection->Purification2 End End: Final Conjugate Purification2->End

Caption: A two-stage workflow for conjugation using this compound.

References

Application Note: Purification of Boc-NH-PEG1-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and pharmaceutical research, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The molecule features a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for the sequential and controlled conjugation of different molecules, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

The purity of this linker is critical for the successful synthesis of well-defined bioconjugates and for ensuring the reproducibility of experimental results. Impurities, such as unreacted starting materials or by-products from the synthesis, can lead to undesired side reactions and complicate the characterization of the final product. This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and outlines methods for assessing its purity.

Materials and Methods

Materials
  • Crude this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution and fraction analysis)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Preparative RP-HPLC system with a C18 column

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Rotary evaporator

  • Lyophilizer

Experimental Protocol: Purification by Preparative RP-HPLC

This protocol describes the purification of crude this compound.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent mixture, such as 50:50 acetonitrile:water. The concentration should be optimized to ensure complete dissolution without causing precipitation upon injection.

  • Column Equilibration:

    • Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile) for at least 3-5 column volumes, or until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the dissolved crude sample onto the equilibrated column.

    • Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.[6] The optimal gradient should be determined based on analytical HPLC scouting runs.

    • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak that represents the this compound conjugate.

  • Purity Analysis of Fractions:

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar, but faster, gradient.

    • Pool the fractions with the desired purity (typically >98%).

  • Solvent Removal and Product Isolation:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.

  • Final Purity Assessment and Characterization:

    • Confirm the purity of the final product using analytical HPLC.

    • Verify the identity and structure of the purified compound using Mass Spectrometry (to confirm the molecular weight) and ¹H NMR spectroscopy (to confirm the chemical structure).

Data Presentation

The following table summarizes typical quantitative data obtained before and after the purification of this compound.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 75%>98%
Major Impurities Unreacted starting materials, synthesis by-productsNot detectable
Recovery Yield N/A85%
Molecular Weight (by MS) Expected: 249.27 g/mol Observed: Mixture of peaksObserved: 249.28 g/mol
¹H NMR Complex spectrum with impurity peaksSpectrum consistent with the expected structure

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound cluster_prep Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Isolation cluster_final Final Product Crude Crude Product Dissolve Dissolve in ACN/Water Crude->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Gradient Elution (5-65% ACN with 0.1% TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool Evaporate Rotary Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure_Product Purified this compound Lyophilize->Pure_Product Final_QC Final QC (HPLC, MS, NMR) Pure_Product->Final_QC

Caption: Purification Workflow Diagram.

Signaling Pathway (Illustrative)

While this compound is a linker and not directly involved in a signaling pathway, the following diagram illustrates its role in forming a PROTAC that hijacks the ubiquitin-proteasome system.

G Role of Linker in PROTAC-mediated Protein Degradation cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery POI_Ligand POI Ligand Linker Boc-NH-PEG1-... POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Proteasome Proteasome POI->Proteasome degraded by Ub Ubiquitin E3->Ub recruits Ub->POI tags

Caption: PROTAC Mechanism of Action.

Conclusion

The purification of this compound is a critical step in the synthesis of complex bioconjugates. The use of preparative RP-HPLC provides a robust and efficient method for obtaining this linker with high purity. The analytical techniques of HPLC, MS, and NMR are essential for the verification of purity and structural integrity. The detailed protocol and data presented in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, ensuring the quality and reliability of their starting materials for conjugation.

References

Application Notes and Protocols for Boc-NH-PEG1-CH2CH2COOH in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker, characterized by a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid, offers a versatile platform for the covalent conjugation of therapeutic agents to targeting moieties. Its structure allows for a multi-step bioconjugation strategy, enhancing the precision and stability of the final drug conjugate. The inclusion of a short PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.[1][2][3]

These application notes provide an overview of the potential uses of this compound in various drug delivery platforms, including antibody-drug conjugates (ADCs), nanoparticle-based systems, and hydrogels. The accompanying protocols are generalized methodologies intended to serve as a starting point for researchers. It is important to note that specific quantitative data for drug loading, release kinetics, and efficacy are highly dependent on the specific drug, targeting ligand, and delivery system being developed and are not widely available in published literature for this specific linker.

Key Applications

The primary application of this compound is as a linker in the synthesis of bioconjugates for targeted drug delivery.

Antibody-Drug Conjugates (ADCs)

This compound is well-suited for the development of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells by targeting tumor-specific antigens.[4][5][][7] The linker connects the antibody to the drug, ensuring stability in circulation and facilitating the release of the payload upon internalization into the target cell.

Logical Workflow for ADC Synthesis:

ADC_Synthesis cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Drug Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_conjugation2 Step 4: Antibody Conjugation Linker Boc-NH-PEG1-COOH ActivatedLinker Boc-NH-PEG1-NHS ester Linker->ActivatedLinker Activation Activator EDC/NHS LinkerDrug Boc-NH-PEG1-Drug ActivatedLinker->LinkerDrug Amide Bond Formation Drug Drug-NH2 DeprotectedLinkerDrug H2N-PEG1-Drug LinkerDrug->DeprotectedLinkerDrug Deprotection Acid TFA ADC Antibody-PEG1-Drug DeprotectedLinkerDrug->ADC Amide Bond Formation Antibody Antibody-COOH

Caption: General workflow for synthesizing an ADC using this compound.

Nanoparticle-Based Drug Delivery

This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands or to create a hydrophilic shell that improves circulation time and reduces non-specific uptake.[8] The carboxylic acid end can be conjugated to amine groups on the nanoparticle surface, and after deprotection of the Boc group, the newly exposed amine can be used to attach targeting molecules.

Experimental Workflow for Nanoparticle Functionalization:

Nanoparticle_Functionalization cluster_step1 Step 1: Nanoparticle-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Ligand Attachment NP Nanoparticle-NH2 NP_Linker NP-PEG1-NH-Boc NP->NP_Linker EDC/NHS Coupling Linker Boc-NH-PEG1-COOH NP_Linker_Deprotected NP-PEG1-NH2 NP_Linker->NP_Linker_Deprotected Deprotection Acid TFA Targeted_NP Targeted Nanoparticle NP_Linker_Deprotected->Targeted_NP EDC/NHS Coupling Ligand Targeting Ligand-COOH

Caption: Workflow for surface functionalization of nanoparticles with a targeting ligand.

Hydrogel-Based Drug Delivery

In the formulation of drug-eluting hydrogels, this compound can be used to incorporate therapeutic molecules into the hydrogel matrix. The carboxylic acid can be reacted with amine-functionalized polymers that form the hydrogel backbone. After deprotection, the amine group can be conjugated to a drug. This allows for the sustained release of the therapeutic agent as the hydrogel degrades.

Quantitative Data Summary

ParameterADCNanoparticle SystemHydrogel System
Drug Loading Drug-to-Antibody Ratio (DAR)Encapsulation Efficiency (%)Drug Concentration (mg/g)
Size & Polydispersity N/ADiameter (nm), PDIN/A
In Vitro Release % Release over time at pH 5.0 vs 7.4% Cumulative Release over time% Cumulative Release over time
In Vitro Cytotoxicity IC50 (nM) on target vs. non-target cellsIC50 (nM) on target vs. non-target cellsN/A
In Vivo Efficacy Tumor growth inhibition (%)Tumor growth inhibition (%)Localized drug effect

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation

This protocol outlines a general two-step process for conjugating a drug to an antibody using this compound.

Materials:

  • This compound

  • Amine-containing drug

  • Antibody with available carboxyl groups

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Activation of this compound and Conjugation to Drug

  • Dissolve this compound (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add the amine-containing drug (1 eq) to the activated linker solution.

  • Stir the reaction overnight at room temperature.

  • Purify the Boc-NH-PEG1-Drug conjugate by reverse-phase HPLC.

  • Characterize the product by mass spectrometry.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-NH-PEG1-Drug in a solution of 20% TFA in DCM.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent under vacuum to yield the H2N-PEG1-Drug conjugate.

Step 3: Conjugation to Antibody

  • Dissolve the antibody in PBS.

  • Activate the carboxyl groups on the antibody by adding EDC (5 eq) and NHS (5 eq).

  • Incubate for 30 minutes at room temperature.

  • Add the H2N-PEG1-Drug conjugate (10 eq) to the activated antibody solution.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purify the final ADC using a SEC column to remove unconjugated drug and linker.

  • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

Protocol 2: General Procedure for Surface Functionalization of Amine-Modified Nanoparticles

Materials:

  • Amine-modified nanoparticles (e.g., liposomes with amine-PEG lipids)

  • This compound

  • EDC and NHS

  • Targeting ligand with a primary amine (for the second conjugation step)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris buffer)

  • Dialysis or tangential flow filtration system for purification

Procedure:

Step 1: Conjugation of Linker to Nanoparticles

  • Disperse amine-modified nanoparticles in the reaction buffer.

  • In a separate tube, dissolve this compound (10-20 fold molar excess over surface amines), EDC (1.2 eq to linker), and NHS (1.2 eq to linker) in the same buffer or a compatible organic solvent like DMSO.

  • Add the activated linker solution to the nanoparticle dispersion.

  • React for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding quenching buffer.

  • Purify the Boc-protected linker-nanoparticles by dialysis or tangential flow filtration.

Step 2: Boc Deprotection

  • Resuspend the purified nanoparticles in a mild acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5) to remove the Boc group. The conditions may need optimization to maintain nanoparticle integrity.

  • React for 1-2 hours at room temperature.

  • Purify the amine-functionalized nanoparticles as described in Step 1.

Step 3: Attachment of Targeting Ligand

  • Activate the carboxyl group of the targeting ligand using EDC/NHS as described in Protocol 1, Step 1.

  • Add the activated targeting ligand to the purified amine-functionalized nanoparticles.

  • React for 2-4 hours at room temperature.

  • Purify the final targeted nanoparticles.

  • Characterize the nanoparticles for size, zeta potential, and ligand density.

Signaling Pathways and Logical Relationships

The successful application of drug delivery systems developed with this compound often relies on exploiting specific biological pathways. For instance, in the case of an ADC, the intended signaling pathway leads to targeted cell death.

ADC_Mechanism ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Drug Release Endosome->Release Drug Free Drug Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate.

Conclusion

This compound is a valuable tool for researchers in drug delivery, providing a straightforward and controllable means of linking therapeutic payloads to targeting moieties. While the lack of extensive published data on this specific linker necessitates a case-by-case optimization of protocols and characterization of the final product, the general principles and methodologies outlined in these application notes serve as a robust foundation for initiating such research. The versatility of this linker makes it a key component in the development of next-generation targeted therapies.

References

Modifying Surfaces with Boc-NH-PEG1-CH2CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to confer "stealth" properties to materials, thereby reducing non-specific protein adsorption and subsequent cellular adhesion. This bio-inertness is critical in a multitude of biomedical applications, including drug delivery systems, biosensors, and implantable medical devices. Boc-NH-PEG1-CH2CH2COOH is a short, heterobifunctional PEG linker that is instrumental in creating such surfaces. Its structure comprises a carboxylic acid group for covalent attachment to appropriately functionalized surfaces and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine can be deprotected post-immobilization to expose a primary amine, which can then be used for the subsequent conjugation of bioactive molecules such as peptides, antibodies, or small molecule drugs.

These application notes provide a comprehensive overview of the methodologies required to functionalize a primary amine-bearing surface with this compound, characterize the modified surface, and assess its efficacy in resisting protein adsorption and cell adhesion.

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with short-chain PEG linkers, illustrating the expected outcomes of the protocols described herein. While this data is not specific to this compound, it is indicative of the performance of analogous short-chain PEGylated surfaces.

Table 1: Surface Wettability Characterization

Surface TypeWater Contact Angle (°)Reference
Unmodified (Amine-terminated)45 ± 3[1]
PEGylated25 ± 4[1]

Table 2: Protein Adsorption Analysis

Surface TypeAdsorbed Fibronectin (ng/cm²)Reference
Unmodified (Amine-terminated)1495 ± 45[2]
PEGylated< 50[3]

Table 3: Endothelial Cell Adhesion Assay

Surface TypeAdherent Cells / mm² (after 4 hours)Reference
Unmodified (Amine-terminated)800 ± 75[4]
PEGylated50 ± 15[5]

Experimental Protocols

Protocol 1: Surface Modification with this compound

This protocol details the covalent attachment of this compound to a primary amine-functionalized substrate using carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized substrate (e.g., aminosilane-treated glass or gold)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol (B145695) and DI water, then dry under a stream of nitrogen.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (10 mM), EDC (20 mM), and NHS (50 mM) in MES buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

  • Surface Coupling:

    • Immerse the cleaned, amine-functionalized substrate in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with DI water, followed by PBS, and then DI water again to remove any non-covalently bound molecules.

    • Dry the surface under a stream of nitrogen.

  • Storage: Store the modified substrate in a desiccator until further use.

Protocol 2: Boc Deprotection of Surface-Immobilized PEG

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected PEG-modified substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Nitrogen gas

Procedure:

  • Deprotection Solution Preparation: Prepare a solution of 20-50% TFA in DCM (v/v).

  • Deprotection Reaction:

    • Immerse the Boc-protected substrate in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Rinse thoroughly with DCM, followed by ethanol, and then DI water to neutralize and remove residual acid.

    • Dry the surface under a stream of nitrogen.

  • Characterization: The presence of the free amine can be confirmed using techniques such as X-ray Photoelectron Spectroscopy (XPS) or by reacting with an amine-reactive fluorescent dye.

Protocol 3: Protein Adsorption Assay

This protocol outlines a method to quantify the amount of protein that adsorbs to the modified surface.

Materials:

  • PEG-modified and control (unmodified) substrates

  • Protein solution (e.g., 1 mg/mL Fibronectin or Bovine Serum Albumin in PBS)

  • PBS (pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS) - for certain assay types

  • DI water

  • Nitrogen gas

  • Quantification method (e.g., Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or Enzyme-Linked Immunosorbent Assay (ELISA))

Procedure:

  • Baseline Measurement: Establish a stable baseline for the substrates in PBS using the chosen quantification method (e.g., QCM-D or SPR).

  • Protein Incubation:

    • Introduce the protein solution to the substrate surface.

    • Allow the protein to adsorb for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Rinsing:

    • Rinse the surface with PBS to remove any loosely bound protein.

  • Data Acquisition: Measure the signal change corresponding to the adsorbed protein mass.

  • Data Analysis: Calculate the adsorbed protein mass per unit area (e.g., ng/cm²). Compare the results from the PEG-modified surface to the control surface.

Protocol 4: Cell Adhesion Assay

This protocol provides a method to assess the attachment of cells to the modified surface.

Materials:

  • Sterile PEG-modified and control substrates in a tissue culture plate

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS (sterile)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Crystal Violet or a fluorescent viability stain like Calcein AM)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells onto the PEG-modified and control substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).

  • Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for a specified time (e.g., 4 hours).

  • Washing:

    • Gently wash the substrates with warm PBS to remove non-adherent cells.

  • Fixing and Staining:

    • Fix the adherent cells with the fixing solution.

    • Stain the cells with the chosen staining solution.

  • Imaging and Quantification:

    • Acquire images of multiple random fields of view for each substrate.

    • Count the number of adherent cells per unit area.

  • Data Analysis: Compare the cell adhesion on the PEG-modified surface to the control surface.

Visualizations

experimental_workflow_modification cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Deprotection Amine-functionalized Substrate Amine-functionalized Substrate Activate COOH Activate COOH of Boc-NH-PEG1-COOH with EDC/NHS Couple to Surface Couple to Amine Surface Activate COOH->Couple to Surface Boc-PEG Surface Boc-Protected PEG Surface Couple to Surface->Boc-PEG Surface Deprotect with TFA Treat with TFA/DCM Boc-PEG Surface->Deprotect with TFA Amine-PEG Surface Amine-Terminated PEG Surface Deprotect with TFA->Amine-PEG Surface

Caption: Workflow for surface modification and deprotection.

experimental_workflow_protein_adsorption Start Prepare Substrates Prepare PEG-modified and Control Substrates Start->Prepare Substrates Establish Baseline Establish Baseline in PBS (e.g., QCM-D, SPR) Prepare Substrates->Establish Baseline Incubate Protein Incubate with Protein Solution Establish Baseline->Incubate Protein Rinse Rinse with PBS Incubate Protein->Rinse Measure Adsorption Measure Adsorbed Protein Mass Rinse->Measure Adsorption Analyze Data Compare PEG vs. Control Measure Adsorption->Analyze Data End Analyze Data->End

Caption: Workflow for protein adsorption assay.

experimental_workflow_cell_adhesion Start Prepare Substrates Prepare Sterile PEG-modified and Control Substrates in Culture Plate Start->Prepare Substrates Seed Cells Seed Cells onto Substrates Prepare Substrates->Seed Cells Incubate Incubate (e.g., 4 hours) Seed Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Fix and Stain Fix and Stain Adherent Cells Wash->Fix and Stain Image and Quantify Image and Count Cells Fix and Stain->Image and Quantify Analyze Data Compare Cell Density on PEG vs. Control Image and Quantify->Analyze Data End Analyze Data->End

Caption: Workflow for cell adhesion assay.

References

Application Notes and Protocols for Labeling Biomolecules with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] This linker features a tert-butyloxycarbonyl (Boc)-protected amine at one end and a terminal carboxylic acid at the other, separated by a single polyethylene (B3416737) glycol (PEG) unit. The PEG spacer enhances solubility and provides flexibility, while the orthogonal protecting groups allow for a controlled, stepwise conjugation strategy.[5]

This document provides detailed protocols for the use of this compound in labeling biomolecules, focusing on the common two-stage process involving the activation of the carboxylic acid for reaction with primary amines on a target molecule, followed by the deprotection of the Boc group for subsequent modifications.

Chemical Properties and Structure

PropertyValue
Chemical Name 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DMSO)
Storage Conditions Store at -20°C, desiccated

Applications

The primary application of this compound is as a linker in the synthesis of complex bioconjugates:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery of the drug to cancer cells.[1][4]

  • PROTACs: In PROTAC synthesis, this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[2][6]

  • Peptide and Protein Modification: It serves as a spacer to attach labels, dyes, or other functional moieties to peptides and proteins.[5]

  • Surface Functionalization: The linker can be used to modify surfaces for various biomedical and diagnostic applications.

Experimental Protocols

This section details a general two-stage protocol for conjugating this compound to a primary amine-containing biomolecule, such as a protein or peptide.

Stage 1: Activation of Carboxylic Acid and Amine Coupling

This stage involves the activation of the carboxylic acid group of the linker to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target biomolecule to form a stable amide bond.[5]

Materials:

  • This compound

  • Target biomolecule (e.g., antibody, protein)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Activated Linker:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.

    • In a separate tube, dissolve EDC (1.5 molar equivalents to the linker) and NHS (1.5 molar equivalents to the linker) in anhydrous DMF or DMSO.

    • Add the EDC/NHS solution to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid. The resulting Boc-NH-PEG1-CH2CH2-NHS ester is now ready for immediate use.

  • Conjugation to Biomolecule:

    • Dissolve the target biomolecule in the Reaction Buffer to a suitable concentration (e.g., 1-10 mg/mL).

    • Add the desired molar excess (typically 5 to 20-fold) of the activated linker solution to the biomolecule solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Stage 2: Boc Deprotection

Following conjugation and purification, the Boc protecting group is removed under acidic conditions to yield a free amine, which can be used for subsequent labeling or conjugation steps.[5]

Materials:

  • Boc-protected biomolecule conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralization Buffer: e.g., Saturated sodium bicarbonate solution

Protocol:

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Work-up and Purification:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • To obtain the free amine, the residue can be purified by dialysis against a suitable buffer or by SEC.

Quantitative Data Summary

The following table summarizes recommended parameters for the conjugation reaction. Optimal conditions may vary depending on the specific biomolecule and desired degree of labeling, and empirical optimization is recommended.[5]

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), NHS/Sulfo-NHS (1.5 eq.)Molar equivalents relative to this compound.
Conjugation pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris).
Molar Excess of Linker 5 to 20-foldMolar excess over the target biomolecule; requires optimization.
Reaction Temperature Room Temperature or 4°CLower temperature can minimize protein degradation.
Reaction Time 1-4 hoursLonger times may be needed for less reactive biomolecules.
Boc Deprotection 20-50% TFA in DCMReaction time is typically 1-2 hours at room temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Activation and Conjugation cluster_stage2 Stage 2: Boc Deprotection Linker This compound Activation Activate with EDC/NHS Linker->Activation ActivatedLinker Activated Linker (NHS Ester) Activation->ActivatedLinker Conjugation Amine Coupling ActivatedLinker->Conjugation Biomolecule Target Biomolecule (with -NH2) Biomolecule->Conjugation BocConjugate Boc-Protected Conjugate Conjugation->BocConjugate Purification1 Purification (e.g., SEC) BocConjugate->Purification1 PurifiedBocConjugate Purified Boc-Protected Conjugate Purification1->PurifiedBocConjugate Deprotection Deprotection (TFA/DCM) PurifiedBocConjugate->Deprotection DeprotectedConjugate Deprotected Conjugate (with free -NH2) Deprotection->DeprotectedConjugate Purification2 Purification/ Buffer Exchange DeprotectedConjugate->Purification2 FinalProduct Final Labeled Biomolecule Purification2->FinalProduct

Caption: Workflow for biomolecule labeling.

Chemical Reaction Scheme

reaction_scheme Linker Boc-NH-PEG-COOH Reagents EDC, NHS pH 7.2-8.0 Biomolecule H2N-Biomolecule Conjugate Boc-NH-PEG-CO-NH-Biomolecule Reagents->Conjugate

Caption: Amide bond formation reaction.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: General mechanism of PROTAC action.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG1-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the Boc-NH-PEG1-CH2CH2COOH conjugation reaction. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and quantitative data to optimize your conjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

A1: The conjugation of this compound to a primary amine-containing molecule is typically achieved through an amide bond formation. This reaction is most commonly mediated by the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. The process involves two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate.[1][2]

  • Formation of a Semi-Stable NHS Ester: To improve reaction efficiency and control, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis.[2][3]

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[2]

Q2: Why is the choice of buffer crucial for this reaction?

A2: The choice of buffer is critical as it directly impacts the efficiency of both the activation and coupling steps. Buffers containing primary amines (e.g., Tris, Glycine) should be avoided as they will compete with the target molecule for reaction with the NHS-activated PEG linker, leading to significantly lower yields.[2][3] Similarly, phosphate (B84403) buffers are not recommended for the EDC activation step as they can have side reactions with carbodiimides.[3]

Q3: What are the optimal pH conditions for the conjugation reaction?

A3: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0, typically in a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[1][2][4] The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.5, commonly performed in a buffer such as PBS (Phosphate-Buffered Saline).[1][3][4]

Q4: What are the most common side products in an EDC/NHS mediated amidation, and how can they be minimized?

A4: The most prevalent side products include:

  • Hydrolysis of the O-acylisourea intermediate: This regenerates the starting carboxylic acid and is a major cause of low yield. Using NHS or Sulfo-NHS stabilizes this intermediate, minimizing hydrolysis.[1][2]

  • N-acylurea: This is formed by the rearrangement of the O-acylisourea intermediate. This side product can be difficult to remove. Performing the reaction promptly and using NHS can reduce its formation.

  • Unreacted starting materials: Incomplete conversion will result in the presence of both the PEG linker and the amine-containing molecule in the final product mixture. Optimizing reaction stoichiometry and conditions can improve conversion rates.

Q5: How can I effectively purify my final PEGylated conjugate?

A5: Purification of PEGylated molecules can be challenging due to their properties. Common and effective purification techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is useful for removing excess, unreacted PEG linker and other small molecule by-products, especially when conjugating to larger molecules like proteins.[1][2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying the final conjugate and separating it from starting materials and side products.[2]

  • Dialysis: For conjugates involving large biomolecules, dialysis can be used to remove small molecule impurities.[2]

Troubleshooting Guide for Low Conjugation Yield

This guide addresses common problems encountered during the this compound conjugation, their potential causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive EDC or NHS: Reagents are sensitive to moisture and can hydrolyze over time.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[2]
Incorrect pH: The pH for either the activation or coupling step is outside the optimal range.For the activation step, use a buffer with a pH of 4.5-6.0 (e.g., MES). For the coupling step, adjust the pH to 7.2-8.5 (e.g., with PBS).[1][2][4]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with your target molecule.Use amine-free buffers such as MES, HEPES, or PBS for the reaction.[2][3]
Hydrolysis of NHS Ester: The activated PEG linker is hydrolyzing before it can react with the amine.Perform the conjugation step immediately after the activation of the PEG linker. Lowering the reaction temperature to 4°C can also help minimize hydrolysis.[2][3]
Insufficient Molar Excess of Reagents: The stoichiometry of the reactants is not optimal to drive the reaction to completion.Increase the molar excess of the activated PEG-NHS ester over the target molecule (a 5 to 20-fold excess is a common starting point and requires empirical optimization).[3] Use a slight molar excess of EDC and NHS over the PEG linker (e.g., 1.5 equivalents each).[3]
Precipitation of Reactants or Product High Degree of PEGylation: For protein conjugations, a high degree of PEGylation can lead to insolubility.Reduce the molar excess of the activated PEG linker in the reaction.
Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the solubility of your reactants.Ensure your target molecule is at a suitable concentration and in a buffer that maintains its stability and solubility.
Solvent Miscibility Issues: If using organic solvents to dissolve reactants, ensure they are miscible with the aqueous reaction buffer.The volume of organic solvent should generally not exceed 10% of the total reaction volume.[3]
Difficulty in Purifying the Final Product Presence of N-acylurea Byproduct: This byproduct can have similar properties to the desired product, making separation difficult.Optimize the reaction to minimize its formation (use of NHS). Consider using advanced chromatographic techniques for purification.
Unreacted PEG Linker Remains: The purification method is not effectively removing the excess PEG linker.For large molecules, use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO). For smaller molecules, RP-HPLC is often necessary.[2]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol describes the in-situ activation of the PEG linker and subsequent conjugation.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or HPLC for purification

Procedure:

Step 1: Activation of this compound

  • Allow all reagents to come to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS (1.5 molar equivalents relative to the PEG linker) in Activation Buffer.[3]

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.[3]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve your amine-containing target molecule in the Coupling Buffer.

  • Immediately add the freshly activated PEG-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the PEG-NHS over the target molecule is a good starting point for optimization.[3]

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[3]

Step 3: Quenching and Purification

  • (Optional) To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[1]

  • Purify the conjugate to remove unreacted PEG linker, byproducts, and quenching reagents. This can be achieved using a desalting column for large molecules or by RP-HPLC for smaller molecules.[1][2]

Protocol 2: Deprotection of the Boc Group

This step is performed after purification of the Boc-protected conjugate to expose the terminal primary amine for further modifications.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Ensure the purified PEG conjugate is completely dry (e.g., by lyophilization).

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS to confirm the removal of the Boc group.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize the acid.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the conjugation and deprotection reactions. These values represent typical starting points and should be optimized for each specific application.

Table 1: Recommended Reaction Conditions for EDC/NHS Amide Coupling

ParameterRecommended ValueNotes
Activation Reagents EDC (1.5 eq.), NHS/Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG-COOH.[3]
Activation pH 4.5 - 6.0Use an amine-free buffer like MES.[1][2][4]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[1][3]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the target amine-containing molecule; requires empirical optimization.[3]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help control the reaction rate and minimize hydrolysis of the NHS ester.[3]
Reaction Time 30 minutes - 4 hoursMonitor reaction progress for optimization.[3]

Table 2: General Reaction Conditions for Boc Group Deprotection

ParameterRecommended ValueNotes
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended to prevent side reactions.[3]
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[3]
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically started at 0°C and allowed to warm to room temperature.[3]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS to determine completion.[3]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing prep_peg Dissolve Boc-NH-PEG-COOH in DMF/DMSO activation Activation: Mix PEG and EDC/NHS solutions (15-30 min, RT) prep_peg->activation prep_edc_nhs Dissolve EDC & NHS in Activation Buffer (pH 4.5-6.0) prep_edc_nhs->activation prep_target Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.5) conjugation Conjugation: Add activated PEG to target (1-4h, 4°C or RT) prep_target->conjugation activation->conjugation quenching Quenching (Optional): Add Hydroxylamine/Tris conjugation->quenching purification Purification: (SEC, HPLC, or Dialysis) quenching->purification deprotection Boc Deprotection: (TFA in DCM) purification->deprotection final_product Final Conjugate (H2N-PEG-Molecule) deprotection->final_product

Caption: Experimental workflow for Boc-NH-PEG-COOH conjugation.

G cluster_reagents Reagent & Buffer Issues cluster_conditions Reaction Condition Issues cluster_solutions Solutions start Low or No Yield check_reagents Are EDC/NHS fresh? start->check_reagents check_buffer_amines Buffer contains amines (Tris, Glycine)? start->check_buffer_amines check_ph Is pH correct for each step? start->check_ph check_hydrolysis Time between activation and conjugation too long? start->check_hydrolysis check_stoichiometry Molar ratios optimal? start->check_stoichiometry check_temp Reaction temperature too high? start->check_temp sol_reagents Use fresh reagents check_reagents->sol_reagents No sol_buffer Use amine-free buffers (MES, PBS, HEPES) check_buffer_amines->sol_buffer Yes sol_ph Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 check_ph->sol_ph No sol_hydrolysis Mix immediately after activation check_hydrolysis->sol_hydrolysis Yes sol_stoichiometry Optimize molar excess of PEG-NHS (5-20x) check_stoichiometry->sol_stoichiometry No sol_temp Lower temperature to 4°C check_temp->sol_temp Yes

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Side Reactions peg_cooh Boc-NH-PEG-COOH o_acylisourea O-acylisourea Intermediate (Unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS Ester (Semi-stable) o_acylisourea->nhs_ester + hydrolysis Hydrolysis o_acylisourea->hydrolysis n_acylurea N-acylurea Formation o_acylisourea->n_acylurea nhs NHS nhs->nhs_ester amide_bond Boc-NH-PEG-CO-NH-R (Final Conjugate) nhs_ester->amide_bond amine R-NH2 (Target Molecule) amine->amide_bond +

Caption: Chemical pathway of EDC/NHS mediated conjugation.

References

Technical Support Center: Boc-NH-PEG1-CH2CH2COOH and EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using Boc-NH-PEG1-CH2CH2COOH in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling reactions. Our goal is to empower you to optimize your experimental outcomes and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in EDC/NHS chemistry?

This compound is a heterobifunctional linker used in bioconjugation. The terminal carboxylic acid is activated by EDC and NHS to form an amine-reactive NHS ester. This activated linker can then be conjugated to primary amines on proteins, peptides, or other molecules. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the short PEG spacer prevents unwanted polymerization and allows for subsequent deprotection to reveal a primary amine for further modification.

Q2: What are the primary side reactions to be aware of during the EDC/NHS coupling of this linker?

The main side reactions include:

  • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, which converts the ester back to the unreactive carboxylic acid. This reaction is highly dependent on pH and temperature.

  • Formation of N-acylurea: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.

  • Dimerization/Oligomerization: For Boc-protected amino acids, dimerization can occur through the formation of a 2-alkoxy-5(4H)-oxazolone intermediate, which can lead to the formation of an N-carboxyanhydride that reacts with another molecule of the linker.[1] While less common for this specific linker, it is a potential side reaction to consider.

Q3: How does the Boc protecting group influence the reaction?

The bulky Boc group can potentially cause steric hindrance, which may slow down the reaction rate, especially if the amine-containing substrate is also sterically hindered. However, for a short PEG1 linker, this effect is generally minimal. The primary role of the Boc group is to prevent the amine from reacting, thereby ensuring site-specific conjugation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC or NHS: Reagents may have degraded due to moisture.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at the recommended temperature.
Hydrolysis of NHS ester: The reaction pH may be too high, or the time between activation and coupling is too long.Optimize the pH for the coupling step (typically 7.2-8.0). Perform the conjugation step immediately after the activation of the carboxylic acid.
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates.Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.
Suboptimal Molar Ratios: Incorrect stoichiometry of EDC, NHS, and the linker.Empirically determine the optimal molar ratios. A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
Presence of Unexpected Byproducts N-acylurea formation: Suboptimal reaction conditions favoring the rearrangement of the O-acylisourea intermediate.The addition of NHS is designed to minimize this, but ensuring a slight excess of NHS can further suppress this side reaction. Lowering the reaction temperature may also be beneficial.
Dimerization of the linker: Side reaction involving the formation of an N-carboxyanhydride intermediate.This can be minimized by controlling the concentration of the reactants and optimizing the reaction time. Adding the amine-containing substrate promptly after activation can also help. In some cases, the addition of a small amount of a tertiary amine base like pyridine (B92270) has been shown to suppress this side reaction.[1]
Precipitation during the reaction Poor solubility of reactants or products: High concentrations of reactants or changes in buffer conditions affecting solubility.Ensure all components are fully dissolved before mixing. If using an organic co-solvent like DMSO or DMF to dissolve the linker, keep the final concentration in the aqueous reaction mixture low (typically <10%).

Quantitative Data on Side Reactions

PEG NHS Ester Type Half-life at pH 8.0 (25°C)
Succinimidyl Propionate (SPA)16.5 minutes
Succinimidyl Succinate (SS)9.8 minutes

This data highlights the importance of promptly using the activated NHS ester for the coupling reaction.

The formation of N-acylurea is a competing reaction that can reduce the yield of the desired amide product. The ratio of amide to N-acylurea is influenced by the specific carboxylic acid, the amine, and the reaction conditions. For Boc-protected amino acids, the formation of dimeric byproducts has been observed in the range of 5-25% depending on the specific amino acid and the carbodiimide (B86325) used.[1]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is suitable for conjugating this compound to a protein or other amine-containing biomolecule in an aqueous environment.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A typical concentration is 10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the amine-containing molecule in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for conjugating this compound to small molecules with primary amine groups that are soluble in organic solvents.

Materials:

  • This compound

  • EDC hydrochloride

  • NHS

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Tertiary amine base (e.g., DIPEA - Diisopropylethylamine or TEA - Triethylamine)

  • Amine-containing small molecule

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

    • Add EDC hydrochloride (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation to Amine:

    • In a separate flask, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add the activated NHS ester solution to the small molecule solution.

    • Add a tertiary amine base (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up by standard organic chemistry procedures (e.g., aqueous extraction, drying over sodium sulfate) and purified by column chromatography.

Visualizing Reaction Pathways and Workflows

EDC_NHS_Coupling_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_side_reactions Side Reactions Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (inactive byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Product Stable Amide Bond (Desired Product) NHS_Ester->Amide_Product + R-NH2 Hydrolyzed_Acid Hydrolyzed Acid (inactive) NHS_Ester->Hydrolyzed_Acid + H2O (Hydrolysis) Primary_Amine R-NH2 (Target Molecule) Primary_Amine->Amide_Product

Caption: EDC/NHS coupling reaction pathway with major side reactions.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Reagents Check Reagents: Are EDC/NHS fresh? Start->Check_Reagents Use_Fresh Use fresh, anhydrous EDC and NHS Check_Reagents->Use_Fresh No Check_pH Check pH: Activation (4.5-6.0)? Coupling (7.2-8.0)? Check_Reagents->Check_pH Yes Use_Fresh->Check_Reagents Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Check Buffer: Amine-free for activation? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Change_Buffer Switch to MES, PBS, or Borate buffer Check_Buffer->Change_Buffer No Optimize_Ratios Optimize Molar Ratios: (EDC/NHS/Linker) Check_Buffer->Optimize_Ratios Yes Change_Buffer->Check_Buffer Success Successful Conjugation Optimize_Ratios->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Boc-NH-PEG1-CH2CH2COOH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-NH-PEG1-CH2CH2COOH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine and a terminal carboxylic acid separated by a single polyethylene (B3416737) glycol (PEG) unit. The PEG spacer is designed to enhance aqueous solubility.[][2] Generally, PEG derivatives are soluble in water and many organic solvents such as DMSO, DMF, and chloroform.[3] However, the terminal functional groups, in this case, the Boc-protected amine and the carboxylic acid, significantly influence its solubility in aqueous buffers.

Q2: How do the terminal functional groups of this compound affect its aqueous solubility?

A2: The two key functional groups influencing solubility are:

  • Carboxylic Acid (-COOH): This group's charge state is pH-dependent. At acidic pH (below its pKa), the carboxylic acid is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions. At neutral to basic pH (above its pKa), it becomes deprotonated (-COO⁻), increasing its polarity and aqueous solubility.

  • Boc-Protected Amine (Boc-NH-): The bulky and hydrophobic tert-butyloxycarbonyl (Boc) group decreases the overall water solubility of the molecule compared to its deprotected amine counterpart.

Q3: In which solvents is this compound most soluble?

A3: This compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4] For a similar compound, Boc-NH-PEG1-CH2COOH, a solubility of 100 mg/mL in DMSO has been reported, often requiring ultrasonication to fully dissolve.[4] It is also expected to be soluble in other organic solvents like Dimethylformamide (DMF).

Q4: What is the expected appearance of this compound?

A4: Depending on the specific batch and supplier, it can range from a white to off-white solid to a viscous liquid.[5]

Troubleshooting Guide for Solubility Issues

Problem: The compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

Potential Causes and Solutions:

  • Low pH of the Buffer: The carboxylic acid group may be protonated, reducing solubility.

    • Recommendation: Increase the pH of the buffer. For carboxylic acid-containing PEGs, solubility generally increases at higher pH. Try adjusting the buffer to pH 7.4 or slightly higher.

  • Insufficient Mixing or Dissolution Time: The compound may dissolve slowly.

    • Recommendation: Vortex the solution thoroughly. If undissolved particles remain, gentle heating (e.g., 37°C) or sonication can aid dissolution.[4] Be cautious with heating to avoid potential degradation. For PEGs in general, mild heating can overcome slow dissolution.[6]

  • Compound Aggregation: The hydrophobic Boc group can contribute to aggregation in aqueous solutions.

    • Recommendation: First, prepare a concentrated stock solution in an organic solvent like DMSO.[4] Then, add the stock solution dropwise to the aqueous buffer while vortexing to facilitate dispersion and prevent precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment.

  • Hygroscopic Nature of the Compound: PEG compounds are known to be hygroscopic and can absorb moisture from the air, which might affect their dissolution properties.[3]

    • Recommendation: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Weigh out the required amount quickly and tightly reseal the vial.[3]

Problem: The compound precipitates out of solution after initial dissolution.

Potential Causes and Solutions:

  • Saturation Limit Exceeded: The concentration in the final aqueous buffer may be too high.

    • Recommendation: Try preparing a more dilute solution. If a higher concentration is necessary, the use of co-solvents or surfactants may be required (see below).

  • Change in Temperature: If a stock solution prepared at a higher temperature is cooled, the compound may precipitate.

    • Recommendation: Store the final solution at the temperature of its intended use. If refrigeration is necessary, you may need to gently warm and vortex the solution before use.

Quantitative Solubility Data

The following table summarizes available solubility data for similar Boc-NH-PEG-acid compounds. Note that specific solubility can vary between batches and closely related structures.

Solvent/Buffer SystemCompoundReported SolubilityReference
DMSOBoc-NH-PEG1-CH2COOH100 mg/mL (with ultrasonic)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineBoc-NH-PEG1-CH2COOH≥ 2.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)Boc-NH-PEG1-CH2COOH≥ 2.5 mg/mL[4]
10% DMSO, 90% Corn OilBoc-NH-PEG1-CH2COOH≥ 2.5 mg/mL[4]
Water, PBS, Chloroform, Methylene Chloride, DMF, DMSOGeneral Linear PEGsVery Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is recommended for initial solubilization before dilution into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a suitable tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the dilution of an organic stock solution into an aqueous buffer.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop by drop.

  • Continue vortexing for another 30-60 seconds to ensure homogeneity.

  • The final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize its effects on subsequent biological experiments.

  • If any precipitation occurs, the final concentration of this compound may be too high for the chosen buffer system. Consider further dilution or the use of a formulation with co-solvents as described in the quantitative data table.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Solubility Issue with This compound dissolve_direct Attempting direct dissolution in aqueous buffer start->dissolve_direct prep_stock Did you prepare a concentrated stock solution in DMSO? use_dmso Action: Prepare a stock solution in anhydrous DMSO (e.g., 10-100 mg/mL) prep_stock->use_dmso No add_to_buffer Action: Add DMSO stock dropwise to vigorously vortexing aqueous buffer prep_stock->add_to_buffer Yes dissolve_direct->prep_stock No check_ph Is the buffer pH < 7? dissolve_direct->check_ph use_dmso->add_to_buffer check_precipitate Does it precipitate upon addition to buffer? add_to_buffer->check_precipitate check_concentration Is the final concentration too high? check_precipitate->check_concentration Yes success Success: Compound Solubilized check_precipitate->success No increase_ph Action: Increase buffer pH to >= 7.4 to deprotonate the carboxylic acid check_ph->increase_ph Yes physical_methods Action: Use gentle heating (e.g., 37°C) or sonication check_ph->physical_methods No increase_ph->physical_methods physical_methods->prep_stock Still not dissolving lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes use_cosolvents Consider co-solvents/ surfactants for formulations (e.g., PEG300, Tween-80) check_concentration->use_cosolvents No, need high conc. lower_concentration->success fail Issue Persists: Consult further technical support lower_concentration->fail Still precipitates use_cosolvents->success use_cosolvents->fail Still precipitates

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathways cluster_molecule This compound Properties cluster_factors Factors Affecting Solubility boc Boc-NH Group (Hydrophobic) solubility Overall Aqueous Solubility boc->solubility Decreases peg PEG1 Spacer (Hydrophilic) peg->solubility Increases cooh -CH2CH2COOH (pH-Dependent Charge) ph pH of Aqueous Buffer cooh->ph is affected by ph->solubility Modulates (Higher pH generally increases) cosolvents Presence of Co-solvents (e.g., DMSO, PEG300) cosolvents->solubility Increases temp Temperature temp->solubility Increases (with caution)

References

Technical Support Center: Preventing Aggregation During Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a complex issue that can arise from several factors that disrupt protein stability:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]

  • Over-labeling: The attachment of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[2]

  • Increased Hydrophobicity: If the linker itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, promoting self-association and aggregation.[2][3]

  • Suboptimal Reaction Conditions: The bioconjugation process may require buffer conditions (e.g., pH, ionic strength) that are not ideal for the stability of the protein, causing it to unfold and aggregate.[1][4]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1][3]

  • Temperature: Higher temperatures can induce partial unfolding of proteins, exposing hydrophobic cores that can interact and cause aggregation.[2][3]

Q2: How does the choice of PEG linker impact aggregation?

A2: The characteristics of the PEG linker play a crucial role in preventing aggregation:

  • Functionality: Using monofunctional PEG reagents instead of bifunctional ones is highly recommended if intermolecular cross-linking is a concern.[1] Homobifunctional linkers carry a significant risk of linking multiple protein molecules together.[1]

  • Size (Molecular Weight): The molecular weight of the PEG can influence aggregation. Larger PEG chains can provide a more effective "shield" around the protein, preventing protein-protein interactions through steric hindrance.[1][5] For example, attaching a 20 kDa PEG to Granulocyte-Colony Stimulating Factor (GCSF) was shown to prevent precipitation by making the aggregates soluble and slowing the aggregation rate.[1][5]

  • Structure: The structure of the PEG chain (linear vs. branched) can also have an effect. Branched PEGs may offer a more comprehensive shielding effect around the protein surface.[6]

Q3: How can I detect and quantify aggregation in my bioconjugate sample?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible signs of aggregation, such as turbidity, opalescence, or the formation of precipitates in the solution.[1][2]

  • Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on size. It can effectively distinguish between monomers, dimers, and larger, high molecular weight (HMW) aggregates.[2][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive and can detect the presence of even small quantities of larger aggregates, indicating an increase in average particle size and polydispersity.[1][2][8]

  • SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands which correspond to covalently linked oligomers.[2][9]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths, such as 350 nm, can indicate the presence of light-scattering aggregates.[3]

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed during the conjugation reaction.

This is a common problem that suggests the protein is becoming unstable and precipitating out of solution under the current reaction conditions.

start Visible Precipitation Observed q1 Is protein concentration > 5 mg/mL? start->q1 a1_yes Reduce protein concentration to 1-2 mg/mL. q1->a1_yes Yes q2 Is the reaction temperature > Room Temp? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 4°C and increase reaction time. q2->a2_yes Yes q3 Is the PEG reagent added all at once? q2->q3 No a2_yes->q3 a3_yes Add PEG reagent stepwise in smaller aliquots. q3->a3_yes Yes q4 Is the buffer optimized for your protein's stability? q3->q4 No a3_yes->q4 a4_no Perform a buffer screen (pH, ionic strength). Add stabilizing excipients. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

Caption: Troubleshooting workflow for visible protein precipitation.

Detailed Steps:

  • Reduce Protein Concentration: High protein concentrations increase the chances of intermolecular interactions.[3] Try lowering the concentration to a range of 1-5 mg/mL.[2]

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down both the conjugation reaction and the protein unfolding/aggregation processes.[1][2]

  • Stepwise Addition of PEG: Instead of adding the PEG reagent all at once, add it in smaller portions over a period of time. This maintains a lower instantaneous concentration of the reagent, allowing for a more controlled reaction.[1]

  • Optimize Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[4] If the current buffer is not optimal, perform a screening to find conditions that minimize aggregation (see Protocol 1).

  • Use Stabilizing Excipients: The addition of excipients like sugars (sucrose), polyols (glycerol), or amino acids (arginine) can help stabilize the protein and prevent aggregation.[1][3]

Issue 2: No visible precipitation, but SEC/DLS analysis shows an increase in high molecular weight (HMW) species.

This indicates the formation of soluble aggregates, which can negatively impact the efficacy and safety of the final bioconjugate.

start Soluble Aggregates Detected (SEC/DLS) q1 Are you using a bifunctional PEG linker? start->q1 a1_yes Switch to a monofunctional PEG linker to prevent cross-linking. q1->a1_yes Yes q2 Is the PEG:Protein molar ratio high? q1->q2 No a1_yes->q2 a2_yes Screen lower molar ratios (e.g., 1:1, 3:1, 5:1) to reduce over-labeling. q2->a2_yes Yes q3 Is the reaction pH optimal for selective conjugation? q2->q3 No a2_yes->q3 a3_no Adjust pH to favor specific sites (e.g., lower pH for N-terminal selectivity). q3->a3_no No q4 Have you considered the PEG chain length? q3->q4 Yes a3_no->q4 a4_no Test a longer PEG chain for increased steric hindrance. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

Caption: Troubleshooting workflow for soluble aggregate formation.

Detailed Steps:

  • Switch to a Monofunctional PEG: If you are using a homobifunctional PEG linker, the primary cause of soluble aggregates is likely intermolecular cross-linking. Switching to a monofunctional PEG reagent is a critical troubleshooting step.[1]

  • Optimize PEG:Protein Molar Ratio: A high molar excess of PEG can lead to over-labeling, altering the protein's surface properties and causing aggregation.[1] It is recommended to perform a screening experiment with varying molar ratios (e.g., 1:1, 5:1, 10:1) to find the optimal balance between conjugation efficiency and aggregation.[1]

  • Control Reaction pH: The pH of the reaction buffer can influence which sites on the protein are PEGylated. For example, when targeting primary amines, a lower pH (around 6.5-7.0) can favor the more reactive N-terminal alpha-amine over lysine (B10760008) epsilon-amines, potentially reducing the degree of labeling and subsequent aggregation.[1][10]

  • Increase PEG Size: Consider using a PEG linker with a higher molecular weight. The larger hydrodynamic radius of a longer PEG chain can provide a more effective shield against protein-protein interactions.[1][5]

Data Presentation

Table 1: Recommended Starting Conditions for Bioconjugation to Minimize Aggregation
ParameterRecommended RangeRationaleCitations
Protein Concentration1 - 5 mg/mLReduces likelihood of intermolecular interactions.[1][2]
Temperature4°C - Room Temp (25°C)Lower temperatures slow aggregation kinetics.[1][2]
pH6.5 - 8.0Protein-dependent; screen for optimal stability. Avoid the protein's isoelectric point (pI).[2][4]
PEG:Protein Molar Ratio1:1 to 10:1Start low to avoid over-labeling; optimize empirically.[1]
PEG FunctionalityMonofunctionalPrevents intermolecular cross-linking.[1]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
Excipient ClassExamplesTypical ConcentrationMechanism of ActionCitations
Sugars / PolyolsSucrose, Trehalose, Glycerol5-20% (w/v)Stabilize the native protein structure through preferential exclusion.[1][3]
Amino AcidsArginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[1][11]
Non-ionic SurfactantsPolysorbate 20 (Tween-20)0.01-0.1% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol provides a systematic approach to identify the optimal buffer pH and ionic strength for maintaining protein stability during conjugation.

Materials:

  • Protein of interest

  • A series of buffers with varying pH values (e.g., Phosphate, HEPES, Citrate)

  • Stock solution of NaCl (e.g., 2 M)

  • 96-well microplate

  • Plate reader for measuring absorbance at 350 nm (turbidity)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • pH Screening:

    • Prepare a series of buffers with pH values ranging from 6.0 to 8.5 in 0.5 pH unit increments. Ensure buffers are compatible with your chosen conjugation chemistry (e.g., amine-free for NHS ester reactions).[1]

    • In a 96-well plate, dilute the protein to the target conjugation concentration in each buffer.

    • Incubate the plate under the intended reaction temperature and time.

    • Measure the absorbance at 350 nm. A higher reading indicates more insoluble aggregates.[3]

    • Analyze samples from the clearest wells using DLS to assess the extent of soluble aggregation.

  • Ionic Strength Screening:

    • Using the optimal pH identified in the previous step, prepare a series of buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

    • Repeat the incubation and analysis steps as described for the pH screening.

  • Data Analysis:

    • Plot the turbidity (A350) and DLS-derived aggregate percentage against pH and ionic strength.

    • Select the buffer conditions that result in the lowest levels of both insoluble and soluble aggregates for your conjugation reaction.

Protocol 2: General PEGylation Reaction with Aggregation Troubleshooting

This protocol outlines a general procedure for an amine-reactive PEGylation (e.g., using an NHS-ester PEG) and includes checkpoints for minimizing aggregation.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 1. Prepare Protein (1-5 mg/mL in optimal buffer) p2 2. Prepare PEG Reagent (Dissolve in anhydrous DMSO immediately before use) p1->p2 r1 3. Initiate Reaction (Add PEG to protein slowly, with gentle mixing at 4°C) p2->r1 r2 4. Incubate (2-4 hours at 4°C or 1-2 hours at RT) r1->r2 u1 5. Purify Conjugate (SEC or Dialysis) r2->u1 u2 6. Analyze for Aggregation (SEC, DLS, SDS-PAGE) u1->u2

Caption: General experimental workflow for PEGylation.

Materials:

  • Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, HEPES) at the optimal pH determined from screening.[2]

  • Monofunctional NHS-Ester PEG linker

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Analytical instruments (SEC, DLS)

Procedure:

  • Protein Preparation: Dialyze the protein into the chosen reaction buffer (pH 7.2-8.0) and adjust the concentration.[2]

  • PEG Reagent Preparation: Immediately before starting the reaction, dissolve the NHS-Ester PEG in anhydrous DMSO to a concentration of 10-20 mM.[2] Adding the solid reagent directly to the aqueous buffer can cause it to precipitate.[2]

  • Reaction Initiation: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Crucially, add the reagent slowly and with gentle mixing to prevent localized high concentrations that can promote aggregation.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[2] The lower temperature is recommended to minimize aggregation.[2]

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[2]

  • Analysis: Analyze the purified conjugate for the degree of PEGylation and the presence of aggregates using SEC and DLS.[2] If aggregation is still observed, revisit the troubleshooting guides to further optimize conditions.

References

Technical Support Center: Boc-NH-PEG1-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Boc-NH-PEG1-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the use of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker containing a Boc-protected amine and a terminal carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] The PEG spacer enhances the aqueous solubility of the resulting conjugate.[1] Its primary applications are in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3] The carboxylic acid can be coupled with primary amines, and the Boc-protected amine can be deprotected to react with carboxylic acids, allowing for the precise linkage of different molecular entities.[1]

Q2: What are the key reaction steps when using this linker?

A2: The two primary reaction steps are:

  • Amide Coupling: The terminal carboxylic acid is typically reacted with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[4][5]

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store the compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[1]

Troubleshooting Guide: Amide Coupling via EDC/NHS Chemistry

This section addresses common issues encountered during the coupling of the carboxylic acid moiety of this compound with an amine-containing molecule.

Q4: I am observing low or no yield of my desired conjugate. What are the possible causes?

A4: Low or no conjugation yield is a frequent issue that can stem from several factors. The most common culprits are related to reagent stability, reaction conditions, and buffer composition.

Here is a summary of potential causes and their solutions:

Possible Cause Suggested Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[6] Use fresh, anhydrous reagents and allow them to warm to room temperature before opening to prevent condensation.[6]
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent coupling to the amine is optimal at a pH of 7.2-8.0.[6] Ensure your activation and coupling buffers have the correct pH.
Hydrolysis of NHS-ester The activated NHS-ester is susceptible to hydrolysis in aqueous solutions.[7] Perform the conjugation step immediately after the activation step.[6]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker.[6][8] Use amine-free buffers like MES or PBS.[6]
Poor Solubility If your target molecule has poor solubility in the reaction buffer, this can hinder the reaction. Consider using a co-solvent like DMSO or DMF, ensuring the final concentration does not exceed 10% of the reaction volume.[8][9]

Below is a troubleshooting workflow to diagnose low coupling yield:

G start Low / No Conjugation Yield check_reagents Check Reagents: - Are EDC/NHS fresh and anhydrous? - Warmed to RT before opening? start->check_reagents check_ph Verify Buffer pH: - Activation Buffer: pH 4.5-6.0 - Coupling Buffer: pH 7.2-8.0 check_reagents->check_ph Reagents OK solution_reagents Solution: - Use fresh, high-quality reagents. check_reagents->solution_reagents Reagents Expired/ Improperly Handled check_buffer_comp Check Buffer Composition: - Is it free of primary amines (e.g., Tris)? check_ph->check_buffer_comp pH Correct solution_ph Solution: - Adjust pH of buffers. check_ph->solution_ph pH Incorrect check_timing Review Reaction Timing: - Is the amine added immediately after activation? check_buffer_comp->check_timing Buffer OK solution_buffer Solution: - Switch to an amine-free buffer (MES, PBS). check_buffer_comp->solution_buffer Amine Buffer Used check_solubility Assess Solubility: - Are all components fully dissolved? check_timing->check_solubility Timing Correct solution_timing Solution: - Minimize time between activation and coupling. check_timing->solution_timing Delay in Coupling solution_solubility Solution: - Use a co-solvent (e.g., DMSO, DMF). check_solubility->solution_solubility Solubility Issue

Caption: Troubleshooting workflow for low EDC/NHS coupling yield.

Troubleshooting Guide: Boc Deprotection

This section provides guidance on common problems that arise during the removal of the Boc protecting group.

Q5: My Boc deprotection is incomplete. What should I do?

A5: Incomplete deprotection is a common issue and can usually be resolved by adjusting the reaction conditions.

Here is a summary of potential causes and their solutions:

Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acid.[4] If the acid is too weak or dilute, the reaction may not go to completion. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[4]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process.[4] Short reaction times or low temperatures may not be sufficient. Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating can also be applied, but with caution.[4]
Steric Hindrance The bulky nature of the PEG chain or the substrate can hinder the approach of the acid.[4] In such cases, longer reaction times or stronger acidic conditions may be necessary.
Solvent Issues The chosen solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[4]

Q6: I am observing side products after deprotection. What could be the cause?

A6: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.[10] This is particularly problematic for molecules containing electron-rich functional groups. The use of "scavengers" is highly recommended to trap the tert-butyl cation.[11]

Scavenger Typical Concentration Purpose
Triisopropylsilane (TIS) 2.5-5% (v/v)Traps the tert-butyl cation.[4]
Water 2.5-5% (v/v)Can also act as a scavenger.
Thioanisole 2.5-5% (v/v)Useful for protecting sulfur-containing residues.

The general mechanism for Boc deprotection with TFA is as follows:

G cluster_0 Boc Deprotection with TFA BocNHR Boc-NH-R ProtonatedBoc Boc(H+)-NH-R BocNHR->ProtonatedBoc + H+ (from TFA) CarbamicAcid HOOC-NH2+-R ProtonatedBoc->CarbamicAcid - tert-butyl cation tBu tert-butyl cation ProtonatedBoc->tBu AmineSalt H3N+-R (TFA salt) CarbamicAcid->AmineSalt - CO2 CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu->Isobutylene - H+

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This protocol provides a general procedure for the conjugation of the linker to an amine-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before use.[6]

  • Dissolution: Dissolve this compound in Activation Buffer. If solubility is an issue, a stock solution can be made in anhydrous DMSO or DMF. Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation: Add a 1.2 to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[12] A common EDC:NHS ratio is 1:1 or 2:1.[12] Incubate for 15-30 minutes at room temperature.[6]

  • Conjugation: Immediately add the activated linker solution to the amine-containing molecule solution.[6] A 10-20 fold molar excess of the linker over the amine is a good starting point for optimization.[6]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining activated linker. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.[6]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If required, add a scavenger like TIS (2.5-5% v/v).[4]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[4]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[4]

The general workflow for these two key reactions can be visualized as follows:

G start Start: This compound activation Activation of COOH (EDC/NHS, pH 4.5-6.0) start->activation coupling Coupling with Amine-Molecule (pH 7.2-8.0) activation->coupling purification1 Purification 1 (e.g., Dialysis, SEC) coupling->purification1 boc_deprotection Boc Deprotection (TFA in DCM) purification1->boc_deprotection purification2 Purification 2 / Work-up boc_deprotection->purification2 final_product Final Conjugate: Free Amine purification2->final_product

Caption: General experimental workflow for using the bifunctional linker.

References

Technical Support Center: Improving Amine Coupling Efficiency with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your amine coupling reactions with Boc-NH-PEG1-CH2CH2COOH and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.

  • This compound: This is your PEG linker containing the carboxylic acid that will be activated. The Boc (tert-butyloxycarbonyl) group protects the amine terminus, preventing it from reacting during the coupling.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a zero-length crosslinker that activates the carboxyl group of your PEG linker, forming a highly reactive O-acylisourea intermediate.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This increases the efficiency of the coupling reaction and allows for better control. Sulfo-NHS is a water-soluble version that can be used for reactions in aqueous buffers.

Q2: What is the optimal pH for the amine coupling reaction?

A2: The EDC/NHS coupling process involves two steps with different optimal pH ranges:

  • Activation Step (Carboxylic Acid Activation): The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2]

  • Coupling Step (Amine Reaction): The reaction of the NHS-activated PEG linker with the primary amine is most efficient at a pH of 7.2-8.5 .[3] A common practice is to perform the activation at a lower pH and then raise the pH before adding the amine-containing molecule.

Q3: What are the most common causes of low coupling efficiency?

A3: Low coupling efficiency can stem from several factors, including:

  • Suboptimal pH: Incorrect pH for either the activation or coupling step.

  • Hydrolysis of Reagents: EDC is moisture-sensitive and can hydrolyze quickly. The NHS ester intermediate is also susceptible to hydrolysis.

  • Steric Hindrance: The bulky Boc protecting group can sometimes hinder the approach of the activated carboxylic acid to the amine.

  • Impure Reagents: Degradation of EDC, NHS, or the PEG linker can lead to poor results.

  • Presence of Nucleophiles in Buffers: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target amine for reaction with the activated linker.

Q4: How can I monitor the progress of my coupling reaction?

A4: The progress of the reaction can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the reaction progress by comparing the peak areas of reactants and products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired conjugate by identifying its molecular weight.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: I am seeing very low or no formation of my desired conjugate. What are the possible causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can be addressed by systematically evaluating your reaction setup.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • EDC and NHS: These reagents are moisture-sensitive. Use fresh, high-quality EDC and NHS and allow them to warm to room temperature before opening to prevent condensation.[6]

    • Solvents: Use anhydrous, amine-free solvents like DMF or DMSO for dissolving reagents.[7]

  • Optimize Reaction Conditions:

    • pH: Ensure the pH is optimal for both the activation (pH 4.5-6.0) and coupling (pH 7.2-8.5) steps.[1][3]

    • Molar Ratios: Increase the molar excess of the activated PEG linker to the amine-containing molecule. A 5 to 20-fold molar excess of the linker is a good starting point.[3]

    • Reaction Time and Temperature: For sterically hindered substrates, increasing the reaction time or temperature (e.g., to 30-40°C) may improve yields.[8][9] However, be aware that higher temperatures can also increase the rate of hydrolysis of the NHS ester.

  • Consider Steric Hindrance:

    • The Boc group on the PEG linker can cause steric hindrance. If you suspect this is an issue, consider using a coupling reagent known to be more effective for hindered couplings, such as HATU or PyBOP.[9][10]

  • Perform a Double Coupling:

    • After the initial coupling reaction, you can add a fresh solution of the activated PEG linker to the reaction mixture to try and drive the reaction to completion.[8][10]

Issue 2: Presence of Multiple Product Peaks or Side Products

Q: My analytical results (HPLC, LC-MS) show multiple peaks in the product region. What could be the cause of these side products?

A: The formation of side products can complicate purification and reduce the overall yield of your desired conjugate.

Common Side Products and Solutions:

  • N-acylurea: This byproduct can form from the rearrangement of the O-acylisourea intermediate. Its formation is more likely with an excess of EDC.

    • Solution: Use a two-step coupling procedure where the carboxylic acid is activated with EDC and NHS first, followed by the addition of the amine. The presence of NHS minimizes the formation of N-acylurea.

  • Di-substituted Amine: If your amine-containing molecule has more than one primary amine, you may get multiple PEG linkers attached.

    • Solution: Reduce the molar excess of the activated PEG linker to favor mono-substitution.

  • Hydrolyzed NHS Ester: The NHS ester of the PEG linker can hydrolyze back to the carboxylic acid.

    • Solution: Use the activated PEG linker immediately after its preparation and ensure your reaction buffers are free of moisture.

Issue 3: Difficulty in Purifying the Final Conjugate

Q: I am having trouble purifying my Boc-NH-PEG1-amine conjugate from the reaction mixture. What are the recommended purification methods?

A: The choice of purification method will depend on the properties of your conjugate and the impurities present.

Purification Strategies:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying small molecule conjugates. The hydrophobicity of the Boc group will influence the retention time. A gradient of water and acetonitrile (B52724) with a small amount of an acid like TFA is a common mobile phase.[11]

  • Size-Exclusion Chromatography (SEC): If your conjugate is significantly larger than the unreacted PEG linker and other small molecule reagents, SEC can be an effective purification method.[3]

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be used. The polarity of the eluent will need to be optimized to achieve good separation.

Data Presentation

Table 1: Recommended Molar Ratios for Amine Coupling with this compound

ReagentMolar Equivalents (relative to the limiting reagent)Notes
This compound1 - 20The excess of the PEG linker over the amine-containing molecule should be optimized empirically. A higher excess can drive the reaction towards completion.[3]
EDC1.2 - 1.5A slight excess over the carboxylic acid is recommended. A large excess can lead to the formation of N-acylurea byproducts.[3][12]
NHS or Sulfo-NHS1.2 - 1.5Used in slight excess relative to the carboxylic acid to efficiently form the stable NHS ester.[3]

Table 2: Typical Reaction Conditions for Amine Coupling

ParameterRecommended ValueNotes
Activation Step
pH4.5 - 6.0Optimal for the activation of the carboxylic acid with EDC.[1][2]
SolventAnhydrous DMF or DMSOFor dissolving the PEG linker.[13]
BufferMES bufferA non-amine, non-carboxylate buffer is recommended for the activation step.
TemperatureRoom TemperatureThe activation is typically fast at room temperature.[1]
Time15 - 30 minutesSufficient time for the formation of the NHS ester.[3]
Coupling Step
pH7.2 - 8.5Optimal for the reaction of the NHS ester with the primary amine.[3]
BufferPhosphate buffer (PBS), Borate buffer, or Bicarbonate bufferBuffers should be free of primary amines.[3]
Temperature4°C to Room TemperatureThe reaction can be performed at room temperature for faster kinetics or at 4°C overnight for sensitive molecules.[3]
Time1 - 4 hours (or overnight at 4°C)Reaction progress should be monitored to determine the optimal time.[3]

Experimental Protocols

Protocol 1: Two-Step Amine Coupling with this compound

This protocol describes the activation of this compound followed by its conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Reaction vials and magnetic stirrer

Procedure:

Step 1: Activation of this compound

  • Allow all reagents to come to room temperature before use.

  • Dissolve this compound (1.5 equivalents relative to the amine) in a minimal amount of anhydrous DMF or DMSO.

  • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer.

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve your amine-containing molecule (1 equivalent) in the Coupling Buffer.

  • Add the freshly activated this compound solution from Step 1 to the amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by TLC, HPLC, or LC-MS.

Step 3: Quenching the Reaction

  • Once the reaction is complete, add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

  • Stir for an additional 15-30 minutes.

Step 4: Purification

  • Purify the reaction mixture using an appropriate method such as RP-HPLC or SEC to isolate the desired conjugate.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification reagents This compound EDC, NHS activation Activate Carboxyl Group (pH 4.5-6.0, 15-30 min) reagents->activation MES Buffer coupling Amine Coupling (pH 7.2-8.5, 2-4h) activation->coupling amine Amine-containing molecule amine->coupling Coupling Buffer quenching Quench Reaction (Tris Buffer) coupling->quenching purification Purify Conjugate (HPLC, SEC) quenching->purification final_product Boc-NH-PEG1-Amine Conjugate purification->final_product

Caption: Experimental workflow for the two-step amine coupling reaction.

troubleshooting_workflow start Low Coupling Efficiency check_reagents Verify Reagent Quality (Fresh EDC/NHS, Anhydrous Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions (pH, Molar Ratios, Time, Temp) check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Reagents were degraded steric_hindrance Consider Steric Hindrance (Use HATU/PyBOP) optimize_conditions->steric_hindrance No Improvement optimize_conditions->success Conditions Optimized double_coupling Perform Double Coupling steric_hindrance->double_coupling No Improvement steric_hindrance->success Improved with new reagent double_coupling->success Yield Increased

References

Technical Support Center: Removal of Unreacted Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Boc-NH-PEG1-CH2CH2COOH in their experiments and need to remove the unreacted linker from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my reaction?

A1: Leaving unreacted this compound in your reaction mixture can lead to several complications. It can interfere with downstream analytical techniques, making it difficult to accurately characterize your desired product. Furthermore, the presence of the unreacted linker can lead to undesirable side reactions in subsequent synthetic steps.[1] For applications in drug development, thorough removal of all unreacted components is a critical step to ensure the purity and safety of the final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound include liquid-liquid extraction (LLE), flash column chromatography, size-exclusion chromatography (SEC), and reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] The best method for your specific experiment will depend on the properties of your desired product, such as its molecular weight, polarity, and stability.

Q3: How do I choose the most suitable purification method?

A3: The choice of purification method depends on the differences in physicochemical properties between your product and the unreacted linker.

  • For large biomolecules (e.g., proteins, antibodies): Size-based methods like dialysis or size-exclusion chromatography (SEC) are highly effective.[1][]

  • For small molecules: If there is a significant polarity difference between your product and the linker, liquid-liquid extraction or flash column chromatography are good starting points.[5] For high-purity requirements, RP-HPLC is often the method of choice.[3][6]

Q4: I'm observing streaking of my PEGylated compound on my TLC plate and column chromatography. What can I do?

A4: Streaking is a common issue when working with PEGylated compounds on silica (B1680970) gel due to their polar nature.[5][6] To mitigate this, you can try using a more polar eluent system. For example, a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607) can improve the spot shape. Adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) to a chloroform-based mobile phase can also be beneficial.[5][7] For compounds with free amine or carboxylic acid groups, adding a small percentage of aqueous ammonia (B1221849) or formic acid, respectively, to the eluent can also help.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of the desired product after purification. Non-specific binding: Your product may be adsorbing to the chromatography resin or dialysis membrane.- Modify your buffer conditions (e.g., adjust pH or ionic strength).[1] - For dialysis, consider using a membrane made from a different material (e.g., regenerated cellulose, PES).[1]
Precipitation of the product: The buffer conditions may not be optimal for the solubility of your PEGylated product.- Ensure the buffer's pH and ionic strength are suitable for your molecule.[1] - If possible, perform the purification at a lower concentration.[1]
Unreacted linker remains in the final product. Inadequate resolution of the chromatography method: The chosen method may not be sufficient to separate the product from the linker.- Optimize your chromatography conditions. For SEC, ensure the column has the appropriate pore size. For ion-exchange chromatography, adjust the salt gradient and pH.[3] - Consider using a combination of purification techniques for higher purity.[3]
Aggregation of the unreacted linker with the product: Non-specific interactions may be occurring.- Adjust the buffer conditions, such as pH and ionic strength, to minimize these interactions.[3]
Product is an oil and will not crystallize. Presence of PEG chains: The inherent properties of the PEG chain can make crystallization difficult.- This is a common characteristic of many PEGylated compounds. Purification by chromatography is often the most effective way to obtain a pure, albeit sometimes non-crystalline, product.[5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important considerations for selecting a purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 233.26 g/mol [8]This relatively low molecular weight allows for its separation from larger molecules using size-based methods like SEC and dialysis.
Formula C10H19NO5[8]The presence of oxygen and nitrogen atoms contributes to its polarity.
Appearance White to off-white solid[8]This is the expected physical state of the pure compound.
Solubility Soluble in DMSO, DMF, and aqueous solutions with appropriate pH adjustment.[9][10]Solubility in various solvents is a key factor for both the reaction and the purification process, particularly for liquid-liquid extraction and chromatography.
Key Functional Groups Boc-protected amine, Carboxylic acid, PEG linkerThe carboxylic acid can be deprotonated at basic pH, increasing its aqueous solubility. The Boc-protected amine is relatively non-polar. These differing polarities can be exploited in extraction and chromatography.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (for Small Molecule Products)

This protocol is suitable for an initial cleanup to remove the majority of the unreacted linker when the desired product has significantly different polarity.

Objective: To separate the unreacted this compound from a less polar product by exploiting the acidic nature of the carboxylic acid group.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Aqueous Wash (Basic):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution and shake vigorously. This will deprotonate the carboxylic acid of the unreacted linker, making it soluble in the aqueous phase.[11]

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat this wash two more times to ensure complete removal of the acidic linker.

  • Aqueous Wash (Neutral): Wash the organic layer with brine to remove any remaining water-soluble impurities.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your purified product.

Protocol 2: Flash Column Chromatography (for Small Molecule Products)

This method is effective for separating compounds with different polarities.

Objective: To purify the desired product from unreacted this compound using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes)[5][6]

  • Chromatography column and accessories

  • Test tubes for fraction collection

  • TLC plates and visualization reagents

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A gradient from a less polar to a more polar eluent is often effective. For example, starting with 100% dichloromethane and gradually adding methanol.[5]

  • Fraction Collection: Collect fractions in test tubes as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Size-Exclusion Chromatography (for Macromolecule Products)

This protocol is ideal for separating a large biomolecule product from the much smaller unreacted linker.

Objective: To purify a PEGylated protein or other macromolecule from unreacted this compound.[]

Materials:

  • Crude reaction mixture

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Appropriate running buffer (e.g., PBS)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.[3]

  • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.[3]

  • Sample Loading: Carefully load the sample onto the column. The sample volume should ideally be between 2-5% of the total column volume for optimal separation.[3]

  • Elution: Elute the sample with the running buffer at a constant flow rate.

  • Fraction Collection: The larger product will elute first, followed by the smaller unreacted linker. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE for proteins) to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample.

Visualizations

Removal_Workflow start Reaction Mixture (Product + Unreacted Linker) product_type What is the nature of your product? start->product_type small_molecule Small Molecule product_type->small_molecule Small Molecule large_biomolecule Large Biomolecule (e.g., Protein, Antibody) product_type->large_biomolecule Biomolecule polarity_diff Significant Polarity Difference? small_molecule->polarity_diff sec Size-Exclusion Chromatography (SEC) large_biomolecule->sec dialysis Dialysis / Ultrafiltration large_biomolecule->dialysis lle Liquid-Liquid Extraction (Initial Cleanup) polarity_diff->lle Yes flash_chrom Flash Column Chromatography polarity_diff->flash_chrom No lle->flash_chrom Further Purification end Purified Product lle->end rphplc Reversed-Phase HPLC (High Purity) flash_chrom->rphplc High Purity Needed flash_chrom->end rphplc->end sec->end dialysis->end

Caption: Decision workflow for selecting a purification method.

LLE_Protocol start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with Saturated NaHCO3 (aq) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate aqueous_phase Aqueous Phase (Contains Unreacted Linker) separate->aqueous_phase Aqueous organic_phase Organic Phase (Contains Product) separate->organic_phase Organic wash_brine Wash Organic Phase with Brine organic_phase->wash_brine dry Dry Organic Phase (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for liquid-liquid extraction.

References

Technical Support Center: Effective Quenching of EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common issues encountered during bioconjugation experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the quenching of EDC/NHS reactions.

Q1: My conjugation yield is low. Could the quenching step be the cause?

A1: While several factors can lead to low conjugation yield, an improper quenching step can contribute to this issue. Incomplete quenching of the EDC can lead to unwanted side reactions. More commonly, if the quenching agent is added prematurely, it will react with the activated NHS-esters before the desired amine-containing molecule has had a chance to couple, thereby reducing the yield of the desired conjugate.

Q2: I'm observing unexpected modifications to my protein/molecule after conjugation. What could be the cause?

A2: Unwanted modifications can occur if the quenching agent is not chosen carefully. Quenchers containing primary amines, such as Tris, glycine, lysine, or ethanolamine (B43304), can react with any remaining NHS-activated carboxyl groups on your molecule of interest.[1][2] This results in the covalent attachment of the quenching molecule to your target. If this is a concern, consider using hydroxylamine (B1172632), which hydrolyzes the NHS ester to a hydroxamate, or 2-mercaptoethanol (B42355) to inactivate the EDC.[1][2]

Q3: After quenching, I'm having difficulty purifying my final product. Are there any tips?

A3: Difficulty in purification often arises from the presence of excess quenching reagent and other byproducts. It is crucial to remove the excess quenching reagent after the reaction is complete.[1] Desalting columns or dialysis are effective methods for separating your conjugated product from small molecules like residual EDC, NHS, and the quenching agent.[1][3] Ensure the molecular weight cutoff (MWCO) of your dialysis membrane or the pore size of your desalting resin is appropriate to retain your product while allowing small molecules to be removed.[4]

Q4: Can I skip the quenching step?

A4: While the NHS-ester intermediate will eventually hydrolyze in an aqueous environment, actively quenching the reaction is highly recommended for better control and reproducibility.[5][6] Quenching stops the reaction at a defined time point, preventing further and potentially unwanted side reactions. This is particularly important when optimizing reaction times or when working with sensitive molecules.

Q5: What is the optimal pH for the quenching reaction?

A5: The optimal pH for quenching depends on the chosen quenching agent. For primary amine-containing quenchers like Tris or glycine, a pH in the range of 7.2-8.5 is efficient.[7] Hydroxylamine also works effectively at a neutral to slightly alkaline pH. The stability of the NHS-ester is pH-dependent, with hydrolysis increasing at higher pH.[2][3][8]

Comparison of Common Quenching Agents

The following table summarizes the properties and recommended usage of common quenching agents for EDC/NHS reactions.

Quenching AgentMechanism of ActionRecommended ConcentrationKey AdvantagesPotential Disadvantages
Hydroxylamine Hydrolyzes unreacted NHS-esters to form a stable hydroxamate.[1][2]10-50 mM[1][2][9]Does not introduce a primary amine, thus avoiding modification of carboxyl groups.[1][2]---
Tris Buffer Primary amine reacts with NHS-esters to form a stable amide bond.[7]20-100 mM[1][7]Readily available in most labs.Modifies unreacted carboxyl groups by adding a Tris molecule.[1][2]
Glycine/Lysine Primary amine reacts with NHS-esters to form a stable amide bond.[7]20-100 mM[1][7]Simple amino acids, easy to remove by dialysis or desalting.Modifies unreacted carboxyl groups by adding the amino acid.[1][2]
Ethanolamine Primary amine reacts with NHS-esters to form a stable amide bond.[7]20-100 mM[1][7]Effective quenching agent.Modifies unreacted carboxyl groups by adding an ethanolamine molecule.[1][2]
2-Mercaptoethanol (BME) Inactivates the EDC crosslinker.[1][2][10]20 mM[1][10]Specifically targets EDC, leaving the NHS-ester intact for a short period.Does not directly quench the NHS-ester. The NHS-ester will still be subject to hydrolysis.

Experimental Protocols

Below are detailed protocols for quenching EDC/NHS reactions using common quenching agents. These protocols assume the EDC/NHS activation and conjugation steps have already been performed.

Protocol 1: Quenching with Hydroxylamine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of hydroxylamine•HCl in water and adjust the pH to 8.5 with NaOH.

  • Add to Reaction: Add the hydroxylamine stock solution to your reaction mixture to a final concentration of 10-50 mM.[9]

  • Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

  • Purification: Proceed with purification of your conjugate using a desalting column or dialysis to remove excess hydroxylamine and other reaction byproducts.[1]

Protocol 2: Quenching with Tris Buffer
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Add to Reaction: Add the Tris buffer to your reaction mixture to a final concentration of 20-100 mM.[1][7]

  • Incubate: Incubate for 30 minutes to 1 hour at room temperature with gentle mixing.[7]

  • Purification: Purify your conjugate using a desalting column or dialysis to remove excess Tris and other reaction components.[1]

Protocol 3: Quenching of EDC with 2-Mercaptoethanol (for two-step conjugations)

This protocol is specifically for quenching the EDC after the initial carboxyl activation, before the addition of the amine-containing molecule.

  • Prepare Quenching Solution: 2-Mercaptoethanol (BME) is typically used neat.

  • Add to Reaction: Add BME to the activation reaction mixture to a final concentration of 20 mM.[1][10]

  • Incubate: Incubate for 10-15 minutes at room temperature.[1][11]

  • Removal of Excess Reagents (Optional but Recommended): Before adding your amine-containing molecule, it is best to remove the inactivated EDC and excess BME using a desalting column equilibrated in your desired coupling buffer (e.g., PBS, pH 7.2-7.5).[1][3] This also allows for a buffer exchange to the optimal pH for the amine reaction.

Visualizing the Chemistry and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows involved in EDC/NHS chemistry and its quenching.

EDC_NHS_Reaction Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl Hydrolysis Primary_Amine Primary Amine (R'-NH2) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Primary Amine Primary_Amine->Amide_Bond Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: EDC/NHS activation of a carboxyl group to form a stable amide bond.

Quenching_Mechanisms NHS_Ester Unreacted NHS-Ester Hydroxamate Hydroxamate NHS_Ester->Hydroxamate + Hydroxylamine Modified_Carboxyl Modified Carboxyl Group NHS_Ester->Modified_Carboxyl + Primary Amine Quencher Hydroxylamine Hydroxylamine Primary_Amine_Quencher Primary Amine Quencher (e.g., Tris, Glycine)

Caption: Comparison of quenching mechanisms for unreacted NHS-esters.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Check_pH Is activation pH correct (4.5-6.0)? Check_Reagents->Check_pH Yes Solution1 Use fresh reagents. Check_Reagents->Solution1 No Check_Coupling_pH Is coupling pH correct (7.2-8.5)? Check_pH->Check_Coupling_pH Yes Solution2 Adjust pH with MES buffer. Check_pH->Solution2 No Check_Quenching Was quenching performed after conjugation? Check_Coupling_pH->Check_Quenching Yes Solution3 Adjust pH with PBS/Borate buffer. Check_Coupling_pH->Solution3 No Check_Buffer Are buffers amine-free? Check_Quenching->Check_Buffer Yes Solution4 Optimize conjugation time before quenching. Check_Quenching->Solution4 No Solution5 Use non-amine buffers (MES, PBS). Check_Buffer->Solution5 No

Caption: A logical workflow for troubleshooting low EDC/NHS conjugation yields.

References

Technical Support Center: Boc-NH-PEG1-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize pH conditions and achieve successful conjugation with Boc-NH-PEG1-CH2CH2COOH and other carboxyl-terminated PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation process involves two key steps, each with its own optimal pH range. First, the carboxylic acid group of the PEG linker is activated, typically using EDC and N-hydroxysuccinimide (NHS). This activation step is most efficient at a slightly acidic pH of 4.5-7.2.[1][2][3][4] The second step, the reaction of the newly formed NHS ester with the primary amine on your target molecule, is most efficient at a slightly basic pH of 7.2-8.5.[2][5][6] A commonly cited optimal pH for the amine coupling reaction is between 8.3 and 8.5.[5][7][8]

Q2: Why is the pH so critical for the reaction between the NHS-activated PEG linker and the amine?

The pH directly influences the reactivity of the two key components: the primary amine on your target molecule and the NHS ester on the PEG linker.

  • At low pH (below 7.2): Primary amines (R-NH2) become protonated (R-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no conjugation.[5][7][8]

  • At optimal pH (7.2-8.5): A sufficient portion of the primary amines are in their deprotonated, nucleophilic state (R-NH2) to react efficiently with the NHS ester.[5] In this range, the competing reaction—hydrolysis of the NHS ester—is manageable.[1][5]

  • At high pH (above 8.5): While the amine is fully deprotonated and highly reactive, the NHS ester becomes very unstable and hydrolyzes rapidly.[1][5][9] This rapid hydrolysis consumes the activated PEG linker before it can react with the target amine, significantly reducing the conjugation yield.[5][7][8]

Q3: My conjugation yield is low. What are the common pH-related causes?

Low yield is often traced back to suboptimal pH control. Here are the most common issues:

  • Incorrect pH for Amine Coupling: If the reaction pH is below 7.2, your target amine is likely protonated and unreactive. If the pH is too high (e.g., above 9.0), you are likely losing your activated PEG linker to hydrolysis.[5][9]

  • Wrong Buffer Choice: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of failure. These buffer components will compete with your target molecule for reaction with the NHS-activated PEG linker.[2][5] Always use non-amine buffers like PBS (phosphate-buffered saline), Borate, HEPES, or Bicarbonate.[2][5][6]

  • Acidification During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which can slightly acidify the reaction mixture over time, especially in poorly buffered solutions.[7][8] This can lower the pH out of the optimal range for the amine coupling reaction.

Q4: Can I perform the EDC/NHS activation and the amine coupling in a single step at one pH?

While a one-pot reaction at a compromise pH (around 7.0-7.2) is possible, it is often less efficient. A two-step protocol is generally recommended for best results.[1] This involves performing the EDC/NHS activation at its optimal acidic pH (e.g., 4.7-6.0 in MES buffer) and then, without purification, raising the pH to the optimal range for amine coupling (7.2-8.5) before adding your target molecule.[1][2][3][4][10][11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield pH too low (<7.2) for coupling: The amine on the target molecule is protonated and non-nucleophilic.Increase the pH of the reaction buffer to the 7.2-8.5 range. Verify the final pH after all components have been added.[5]
pH too high (>8.5) for coupling: The NHS-activated PEG linker is rapidly hydrolyzing before it can react with the amine.Decrease the pH of the reaction buffer to the 7.2-8.5 range. Prepare the activated PEG-NHS ester immediately before use.[1][5]
Incorrect buffer: The buffer contains primary amines (e.g., Tris, Glycine) that are competing with the target molecule.Switch to a non-amine buffer such as Phosphate (PBS), Borate, HEPES, or Bicarbonate.[2][5]
Incomplete Boc Deprotection Insufficient acid strength or reaction time: The Boc protecting group has not been fully removed, leaving the PEG amine unreactive for subsequent steps.Use a higher concentration of trifluoroacetic acid (TFA), such as 50% (v/v) in dichloromethane (B109758) (DCM). Extend the reaction time and monitor completion by TLC or LC-MS.[5][12]
Protein Aggregation High concentration of organic solvent: The solvent used to dissolve the PEG linker (e.g., DMSO, DMF) is denaturing the protein.Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, typically below 10% (v/v).[5]

Quantitative Data Summary

The stability of the amine-reactive NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis (the primary competing reaction) increases dramatically. The table below summarizes the half-life of a typical NHS ester at various pH values.

pHHalf-life of NHS Ester
7.04-5 hours[1]
8.01 hour[1]
8.5~30 minutes[9]
8.610 minutes[1]
9.0< 10 minutes[5][9]

Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield a free primary amine.

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[12]

  • Cooling: Cool the solution to 0°C using an ice bath.[5][12]

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[12]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5][12]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[12] The resulting deprotected linker is often obtained as a TFA salt.

Protocol 2: Two-Step Carboxylic Acid Activation and Amine Conjugation

This protocol is recommended for maximizing conjugation efficiency by optimizing the pH for each step.

Part A: Activation of PEG-Carboxylic Acid

  • Dissolution: Dissolve the carboxyl-terminated PEG linker (e.g., H2N-PEG1-CH2CH2COOH from Protocol 1) in an anhydrous organic solvent like DMF or DMSO.[6]

  • Reagent Preparation: In a separate tube, dissolve EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.7-6.0).[2][6]

  • Activation: Add the EDC/Sulfo-NHS solution to the dissolved PEG linker. Let the reaction proceed for 15-30 minutes at room temperature.[6] The activated PEG-NHS ester is now ready for immediate use.

Part B: Conjugation to Primary Amine

  • Target Molecule Preparation: Dissolve your target molecule (e.g., protein, peptide) in a non-amine-containing conjugation buffer at a pH of 7.2-8.5 (e.g., 0.1 M Phosphate Buffer, pH 7.5).[5]

  • Conjugation: Immediately add the desired molar excess of the freshly activated PEG-NHS ester solution (from Part A) to the target molecule solution.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[6]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.[1][6]

  • Purification: Purify the final conjugate from excess reagents and by-products using appropriate methods like dialysis, size-exclusion chromatography (SEC), or HPLC.

Visualizations

pH_Impact cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_amine Protonated Amine (R-NH₃⁺) Non-Nucleophilic low_result No Reaction low_amine->low_result Inactive low_nhs Stable NHS Ester low_nhs->low_result opt_amine Deprotonated Amine (R-NH₂) Nucleophilic opt_result Amide Bond Formation (Successful Conjugation) opt_amine->opt_result Reacts opt_nhs NHS Ester opt_nhs->opt_result high_amine Deprotonated Amine (R-NH₂) Highly Reactive high_nhs NHS Ester hydrolysis Rapid Hydrolysis high_nhs->hydrolysis Unstable start

Caption: Logical flow of pH's impact on amine reactivity and NHS ester stability.

experimental_workflow start Start: Boc-NH-PEG-COOH deprotection Step 1: Boc Deprotection (Acidic Conditions, e.g., TFA) start->deprotection deprotected_peg H₂N-PEG-COOH deprotection->deprotected_peg activation Step 2: Carboxyl Activation (EDC/NHS, pH 4.5-6.0) deprotected_peg->activation activated_peg Activated PEG-NHS Ester activation->activated_peg conjugation Step 3: Amine Coupling (Add Target Molecule, pH 7.2-8.5) activated_peg->conjugation conjugated_product Crude Conjugate conjugation->conjugated_product quenching Step 4: Quenching (Optional) (e.g., Tris Buffer) conjugated_product->quenching purification Step 5: Purification (e.g., SEC, Dialysis) quenching->purification final_product Final Purified Conjugate purification->final_product

Caption: Experimental workflow for Boc-PEG-COOH conjugation.

References

Technical Support Center: Steric Hindrance Issues with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common steric hindrance issues encountered when using short polyethylene (B3416737) glycol (PEG) linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of short PEG linkers?

A1: Steric hindrance occurs when the physical bulk of a short PEG linker and its conjugated molecule (e.g., a drug, a dye, or another biomolecule) impedes the desired interaction of a biomolecule (like an antibody or enzyme) with its target.[1][2][3] The limited length and flexibility of short PEG linkers may not provide enough space to prevent this obstruction, potentially leading to reduced binding affinity, lower reaction yields, or decreased biological activity.[1]

Q2: What are the primary functions of a PEG linker in bioconjugation?

A2: PEG linkers serve several crucial functions in bioconjugation:

  • Increase Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules and can protect the conjugate from degradation.[4][5][6][7]

  • Reduce Immunogenicity: PEGylation can mask a molecule from the immune system, reducing the likelihood of an immune response.[4][6]

  • Provide Spatial Separation: Linkers create distance between the conjugated molecules, which is critical for minimizing steric hindrance and preserving the biological activity of each component.[1][2][3]

  • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life in vivo.[4][8]

Q3: When should I choose a short PEG linker over a longer one?

A3: The choice between a short and a long PEG linker involves a trade-off between various factors.[1][4] Short PEG linkers (e.g., PEG2-PEG12) may be advantageous when:

  • High in vitro potency is critical: Longer linkers can sometimes decrease the in vitro cytotoxicity of antibody-drug conjugates (ADCs).[4][8]

  • A compact conjugate is required: For applications where size is a limiting factor, shorter linkers are preferable.[2][9]

  • Rapid clearance is desired: In some imaging applications, faster clearance of the unbound conjugate can lead to higher contrast images.[10]

However, it's important to be aware that short linkers might not provide sufficient spatial separation, potentially leading to steric hindrance issues.[1]

Q4: Can short PEG linkers completely prevent protein aggregation?

A4: While the hydrophilic nature of PEG linkers helps to reduce aggregation by forming a hydration shell, a short PEG linker may not be sufficient to prevent aggregation, especially with highly hydrophobic payloads or high drug-to-antibody ratios (DARs).[1] In such cases, a longer, more hydrophilic PEG linker might be necessary.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving short PEG linkers.

Problem Potential Cause Suggested Solution
Low Conjugation Yield Steric hindrance at the conjugation site: The target functional group on the biomolecule may be located in a sterically crowded environment, preventing the PEG linker from accessing it.[1]* Use a longer PEG spacer: A longer linker can better bridge the distance to the sterically hindered site.[1][11] * Try a different conjugation chemistry: Some chemistries are less susceptible to steric hindrance. For example, "click chemistry" is known for its high efficiency.[2] * Optimize reaction conditions: Adjusting pH, temperature, or reactant concentrations can sometimes improve yields.[12]
Reduced Biological Activity (e.g., lower binding affinity, decreased enzyme activity) Steric hindrance at the active/binding site: The conjugated payload may be physically blocking the active or binding site of the protein due to the short linker length.[1][13]* Increase PEG linker length: This is the most direct way to increase the distance between the biomolecule and the payload.[2][9] * Site-specific conjugation: If possible, conjugate the linker to a site on the biomolecule that is distant from the active/binding site.[14] * Use a cleavable linker: A linker that can be cleaved under specific physiological conditions (e.g., in the target cell) can release the payload and restore the biomolecule's activity.[3]
Conjugate Aggregation Insufficient hydrophilicity from the short PEG linker: The short PEG chain may not be able to adequately shield a hydrophobic payload, leading to aggregation.[1]* Use a longer, more hydrophilic PEG linker: This will provide a more substantial hydration shell around the hydrophobic molecule.[1] * Lower the Drug-to-Antibody Ratio (DAR): A high number of conjugated hydrophobic molecules increases the tendency for aggregation.[1] * Consider a branched PEG linker: Branched PEGs can provide superior shielding effects.[9]
Rapid in vivo Clearance Small hydrodynamic radius: Conjugates with short PEG linkers have a smaller size, leading to faster clearance by the kidneys.[4]* Increase PEG linker length: Longer PEG chains increase the hydrodynamic radius, prolonging circulation time.[4][8] * Increase the overall size of the conjugate: For example, by using a nanoparticle-based delivery system.[15]

Quantitative Data Summary

The length of the PEG linker significantly impacts various parameters of a bioconjugate. The following tables summarize quantitative data from different studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthIn Vitro CytotoxicityIn Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG2-PEG4)HigherMay be reduced due to rapid clearanceShorter[4]
Intermediate (e.g., PEG8-PEG12)ModerateOften significantly improvedLonger[4]
Long (e.g., PEG24, 4kDa, 10kDa)May be substantially reducedCan be the highestSignificantly prolonged[4][8]

Table 2: Effect of PEGylation on α-Chymotrypsin Catalytic Efficiency

Degree of PEGylation (Molecules per Enzyme)kcat (% of native enzyme)KM (mM)PEG Molecular Weight (Da)Reference
~2~80%~0.07700, 2000, 5000[16]
~6~60%~0.12700, 2000, 5000[16]
~9~50%~0.18700, 2000, 5000[16]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation with a Short PEG Linker (Maleimide Chemistry)

This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody via a short PEG-maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Short PEG-maleimide linker (e.g., Mal-PEG4-NHS ester)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): If conjugating to native cysteines in a disulfide bond, partially reduce the antibody with a controlled amount of reducing agent (e.g., TCEP) to generate free thiols. Incubate at 37°C for 30-60 minutes.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation: Add the short PEG-maleimide linker to the reduced antibody at a specific molar ratio (e.g., 5:1 linker to antibody). Incubate at room temperature for 1-2 hours.

  • Payload Attachment: Add the thiol-containing payload to the PEGylated antibody. Incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unreacted components using a suitable method like size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Troubleshooting Low Conjugation Yields

If you are experiencing low conjugation yields, consider the following optimization steps.

  • Vary Molar Ratios: Test a range of molar ratios of the PEG linker to the biomolecule (e.g., 2:1, 5:1, 10:1) to find the optimal concentration that drives the reaction to completion without causing excessive side reactions.

  • Optimize pH: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. For NHS ester-amine reactions, a pH of 7.2-8.5 is generally used.[17] Perform small-scale reactions at different pH values within the recommended range.

  • Increase Reaction Time: If the reaction is slow due to steric hindrance, increasing the incubation time may improve the yield. Monitor the reaction progress over time to determine the optimal duration.

  • Consider a Longer Linker: If optimization of reaction conditions does not improve the yield, steric hindrance at the conjugation site is a likely cause.[1] Repeat the conjugation with a longer PEG linker (e.g., PEG8 or PEG12) to provide more spatial accessibility.[11]

Visualizations

Steric_Hindrance_Concept cluster_0 Short PEG Linker cluster_1 Interaction Antibody Antibody Linker Short PEG Antibody->Linker Payload Payload Target Target Antigen Payload->Target Blocks Binding Linker->Payload Binding Steric Hindrance! Binding is Blocked

Caption: Steric hindrance with a short PEG linker blocking antibody-target interaction.

Troubleshooting_Workflow Start Low Conjugation Yield or Reduced Activity CheckConditions Optimize Reaction Conditions? (pH, Molar Ratio, Time) Start->CheckConditions Success Issue Resolved CheckConditions->Success Improvement NoSuccess Still Issues? CheckConditions->NoSuccess No Improvement TryLongerLinker Use a Longer PEG Linker TryLongerLinker->Success SiteSpecific Consider Site-Specific Conjugation SiteSpecific->Success CleavableLinker Use a Cleavable Linker CleavableLinker->Success NoSuccess->TryLongerLinker NoSuccess->SiteSpecific NoSuccess->CleavableLinker

Caption: Troubleshooting workflow for steric hindrance issues.

References

Technical Support Center: Monitoring Boc-NH-PEG1-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving Boc-NH-PEG1-CH2CH2COOH. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The Boc-protected amine allows for controlled, sequential synthesis, while the carboxylic acid can be coupled to amine-containing molecules such as proteins, peptides, or small molecule drugs. It is frequently utilized in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Q2: Which analytical techniques are most suitable for monitoring the progress of an amide coupling reaction with this compound?

The most common techniques for monitoring the amide coupling reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC is a quick and qualitative method to visualize the consumption of the starting materials and the formation of the product.[1]

  • HPLC provides quantitative data on the disappearance of reactants and the appearance of the product.

  • LC-MS is highly specific and confirms the identity of the product by verifying its molecular weight.

Q3: How can I monitor the deprotection of the Boc group?

The removal of the Boc protecting group can be monitored by TLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.

  • LC-MS: This technique can be used to quantify the disappearance of the starting material and the appearance of the deprotected product.

  • ¹H NMR: The disappearance of the characteristic singlet of the nine protons of the tert-butyl group at approximately 1.4 ppm confirms the removal of the Boc group.

Troubleshooting Guides

Amide Coupling Reaction
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete (as indicated by TLC/HPLC). - Inactive coupling reagent.- Poor quality or wet solvents/reagents.- Insufficient reaction temperature.- Steric hindrance from the substrate.- Use a fresh batch of coupling reagent.- Ensure all solvents and reagents are anhydrous.- Gently warm the reaction mixture (e.g., to room temperature or slightly above).- Consider using a more potent coupling reagent like HATU or HBTU.
Multiple spots on TLC or multiple peaks in HPLC. - Formation of side products (e.g., urea (B33335) from carbodiimide (B86325) reagents).- Presence of impurities in starting materials.- Degradation of starting materials or product.- Use LC-MS to identify the molecular weights of the byproducts.- Purify starting materials before use.- Optimize reaction conditions (e.g., temperature, reaction time) to minimize degradation.
Product is difficult to purify. - Co-elution of product with unreacted starting material or byproducts.- Product streaking on silica (B1680970) gel due to the polarity of the PEG chain.- Optimize the chromatography elution gradient.- For TLC and column chromatography, consider adding a small amount of a polar solvent like methanol (B129727) to a dichloromethane (B109758) or chloroform (B151607) mobile phase to improve spot/peak shape.[2]
Boc Deprotection Reaction
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete deprotection. - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance.- Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).- Extend the reaction time and monitor closely.- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.
Formation of side products. - Alkylation of nucleophilic sites on the substrate by the tert-butyl cation intermediate.- Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture.
Difficulty in isolating the deprotected product. - The product may be highly soluble in the reaction solvent.- The product may be an oil and difficult to crystallize.- After removing the acid and solvent, attempt to precipitate the product by adding a non-polar solvent like diethyl ether.- If the product is an oil, use it directly in the next step if possible, or purify by chromatography.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA (1.5 eq) to neutralize it.

  • Add the activated this compound solution to the amine solution.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive to acid-catalyzed side reactions, add TIS (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Data Presentation

Table 1: Representative TLC Monitoring of Amide Coupling
CompoundMobile Phase (EtOAc:Hexane, 1:1)Expected Rf ValueVisualization
This compound1:1 Ethyl Acetate:Hexane~0.3 - 0.5Staining with potassium permanganate
Amine Substrate1:1 Ethyl Acetate:HexaneVaries (typically lower than product)Staining with ninhydrin (B49086) (if primary/secondary amine)
Coupled Product1:1 Ethyl Acetate:Hexane~0.5 - 0.7Staining with potassium permanganate

Note: Rf values are highly dependent on the specific substrate and exact TLC conditions and should be determined experimentally.

Table 2: Representative HPLC Monitoring of Amide Coupling
CompoundColumnMobile Phase AMobile Phase BGradient (Time, %B)Expected Retention Time
This compoundC18 (e.g., 4.6 x 150 mm, 5 µm)0.1% TFA in Water0.1% TFA in Acetonitrile0, 5; 20, 95; 25, 95; 26, 5; 30, 5~10-15 min
Amine SubstrateC18 (e.g., 4.6 x 150 mm, 5 µm)0.1% TFA in Water0.1% TFA in Acetonitrile0, 5; 20, 95; 25, 95; 26, 5; 30, 5Varies
Coupled ProductC18 (e.g., 4.6 x 150 mm, 5 µm)0.1% TFA in Water0.1% TFA in Acetonitrile0, 5; 20, 95; 25, 95; 26, 5; 30, 5~15-25 min

Note: Retention times are illustrative and will vary based on the specific amine substrate, HPLC system, and exact gradient conditions.

Table 3: ¹H NMR Chemical Shifts for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc group)~1.44s9H
-CH₂-COOH~2.63t2H
-NH-CH₂-~3.35q2H
-O-CH₂-~3.60t2H
-CH₂-CH₂-COOH~3.73t2H
-NH-~5.0 (broad)s1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amide proton (-NH-) signal may be broad and its chemical shift can be highly variable.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_monitoring Reaction Monitoring Boc_PEG_Acid This compound Activated_Ester Activated NHS Ester Boc_PEG_Acid->Activated_Ester DMF or DCM EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Coupled_Product Coupled Product Activated_Ester->Coupled_Product Amine Amine Substrate (R-NH2) Amine->Coupled_Product TLC TLC Coupled_Product->TLC LCMS LC-MS Coupled_Product->LCMS HPLC HPLC Coupled_Product->HPLC

Caption: Workflow for the amide coupling of this compound.

Boc_Deprotection_Workflow cluster_deprotection Deprotection Step cluster_workup Workup/Neutralization cluster_monitoring Reaction Monitoring Boc_Product Boc-Protected Coupled Product Deprotected_Product Deprotected Amine (TFA Salt) Boc_Product->Deprotected_Product TFA TFA in DCM TFA->Deprotected_Product Free_Amine Free Amine Deprotected_Product->Free_Amine TLC TLC Deprotected_Product->TLC LCMS LC-MS Deprotected_Product->LCMS Neutralization Saturated NaHCO3 Neutralization->Free_Amine NMR ¹H NMR Free_Amine->NMR

Caption: Workflow for the Boc deprotection of the coupled product.

Troubleshooting_Logic Start Reaction Issue (e.g., Incomplete Reaction) Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Replace_Reagents Use fresh/anhydrous reagents Check_Reagents->Replace_Reagents No Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp Yes Replace_Reagents->Check_Temp Adjust_Temp Adjust temperature Check_Temp->Adjust_Temp No Check_Stoichiometry Is stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Adjust stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Success Reaction proceeds Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success

Caption: A logical troubleshooting workflow for reaction optimization.

References

Formation of byproducts in Boc-NH-PEG1-CH2CH2COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-NH-PEG1-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the protection of the amino group of 2-(2-aminoethoxy)ethanol (B1664899) with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The second step is the reaction of the resulting Boc-protected amino alcohol with succinic anhydride (B1165640) to form the final carboxylic acid product.

Q2: What are the most common impurities observed in the synthesis of this compound?

A2: Common impurities can arise from both steps of the synthesis. From the Boc-protection step, you might encounter unreacted 2-(2-aminoethoxy)ethanol and the di-Boc protected byproduct. The succinylation step may result in unreacted Boc-NH-PEG1-OH. Other potential but less common byproducts include urea (B33335) derivatives and isocyanates, particularly if reaction conditions are not well-controlled.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. For TLC, staining with ninhydrin (B49086) can be used to visualize primary amines (the starting material), while a general stain like potassium permanganate (B83412) can visualize the starting material, intermediate, and product. LC-MS is useful for confirming the molecular weights of the species in the reaction mixture.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control include the stoichiometry of the reagents, reaction temperature, and reaction time. For the Boc protection, controlling the amount of Boc anhydride is crucial to avoid the formation of the di-Boc byproduct. For the succinylation step, maintaining an appropriate temperature is important to ensure complete reaction without promoting side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of Boc-NH-PEG1-OH (Intermediate) Incomplete reaction during Boc protection.- Ensure the reaction has run for a sufficient amount of time by monitoring with TLC or LC-MS.- Check the stoichiometry of Boc anhydride; a slight excess (1.05-1.1 equivalents) is often used.- Ensure adequate mixing, especially if the reaction is biphasic.
Formation of di-Boc byproduct.- Avoid a large excess of Boc anhydride.- Add the Boc anhydride solution dropwise to the solution of 2-(2-aminoethoxy)ethanol to maintain a low localized concentration.
Presence of starting material (2-(2-aminoethoxy)ethanol) in the final product Incomplete Boc protection.- Optimize the Boc protection step as described above.- Purify the Boc-NH-PEG1-OH intermediate by column chromatography before proceeding to the next step.
Low yield of final product (this compound) Incomplete reaction with succinic anhydride.- Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.- Ensure the succinic anhydride is of high purity and free from moisture.
Side reactions during succinylation.- Control the reaction temperature carefully. High temperatures can lead to undesired side products.- Use an appropriate solvent. Aprotic polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.
Difficulty in purifying the final product The product is a polar, water-soluble molecule.- Purification can be achieved by column chromatography on silica (B1680970) gel using a polar mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane).- Acid-base extraction can be an effective purification method. The carboxylic acid product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

Quantitative Data Summary

Parameter Boc Protection Step Succinylation Step
Key Reagents 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc)₂OBoc-NH-PEG1-OH, Succinic anhydride
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with waterDichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (B128534) (TEA), Sodium bicarbonate (NaHCO₃)Triethylamine (TEA) or Pyridine
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 2 - 16 hours4 - 24 hours
Typical Molar Ratio (Reagent:Starting Material) 1.05 - 1.1 : 1 ((Boc)₂O : Amine)1.1 - 1.5 : 1 (Succinic anhydride : Alcohol)
Typical Yield > 90%> 85%

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG1-OH (Intermediate)
  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

  • Add the (Boc)₂O solution dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM, stained with ninhydrin and potassium permanganate).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG1-OH.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Dissolve the purified Boc-NH-PEG1-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add succinic anhydride (1.2 eq) and triethylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM, stained with a suitable indicator like bromocresol green for the carboxylic acid).

  • Once the reaction is complete, dilute the mixture with DCM and wash with a dilute aqueous HCl solution (e.g., 0.5 M) to remove excess triethylamine.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 2-(2-aminoethoxy)ethanol Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Intermediate Boc-NH-PEG1-OH Boc_Protect->Intermediate Succinylation Succinylation (Succinic Anhydride, Base) Intermediate->Succinylation Final_Product This compound Succinylation->Final_Product

Caption: Main synthetic pathway for this compound.

Byproduct_Formation cluster_boc Boc Protection Step cluster_succinylation Succinylation Step Start_Amine 2-(2-aminoethoxy)ethanol Di_Boc Di-Boc Byproduct Start_Amine->Di_Boc Excess (Boc)₂O Intermediate_Alcohol Boc-NH-PEG1-OH Boc_Anhydride (Boc)₂O Unreacted_Intermediate Unreacted Boc-NH-PEG1-OH Intermediate_Alcohol->Unreacted_Intermediate Incomplete Reaction

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Step1_Issue Issue in Boc Protection Check_Yield->Step1_Issue Yes, at Intermediate Stage Step2_Issue Issue in Succinylation Check_Yield->Step2_Issue Yes, at Final Stage Check_Purity->Step1_Issue Yes, Unreacted Starting Amine Check_Purity->Step2_Issue Yes, Unreacted Intermediate Success Successful Synthesis Check_Purity->Success No Optimize_Boc Optimize Boc Anhydride Stoichiometry & Reaction Time Step1_Issue->Optimize_Boc Purify_Intermediate Purify Intermediate Step1_Issue->Purify_Intermediate Optimize_Succ Optimize Succinic Anhydride Ratio, Temperature & Time Step2_Issue->Optimize_Succ Purify_Final Optimize Final Purification Step2_Issue->Purify_Final Optimize_Boc->Start Optimize_Succ->Start Purify_Intermediate->Start Purify_Final->Success

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Stability of Boc-NH-PEG1-CH2CH2COOH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this linker in solution during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C. For solutions, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for up to one month.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use volumes.[1][4]

Q2: In which solvents can I dissolve this compound, and are there any special considerations?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM).[1][5][6] When using DMSO, it is recommended to use a fresh, anhydrous grade, as the hygroscopic nature of DMSO can impact the solubility and stability of the compound.[1][4] For bioconjugation reactions where an organic co-solvent is necessary, it is crucial to keep its final concentration in the aqueous buffer as low as possible (typically below 10% v/v) to avoid denaturation of proteins.[5]

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[7][8] This process, known as deprotection, results in the formation of the free amine, tert-butanol, and carbon dioxide. The Boc group is generally stable under basic and nucleophilic conditions.[7]

Q4: How stable is this compound in aqueous buffers?

A4: The stability of this compound in aqueous buffers is highly dependent on the pH. It is stable in neutral to basic aqueous solutions. However, under acidic conditions (low pH), the Boc group will be cleaved. The rate of this hydrolysis increases as the pH decreases. For applications requiring the integrity of the Boc group, it is crucial to maintain a neutral or slightly basic pH.

Q5: Can I use buffers containing primary or secondary amines, such as Tris?

A5: It is advisable to avoid buffers containing primary or secondary amines, like Tris, if the carboxylic acid end of the linker is to be activated (e.g., as an NHS ester) for subsequent conjugation. These buffer components can compete with the intended target for reaction with the activated linker. Recommended alternative buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete reaction or low yield in a conjugation step. Degradation of this compound stock solution. Prepare fresh stock solutions, especially if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles. Confirm the integrity of the linker using an analytical method like LC-MS before use.
Premature cleavage of the Boc group during handling. Ensure all solutions and buffers used are free from acidic contaminants. Maintain a neutral or slightly basic pH throughout your experimental workflow until the deprotection step is intended.
Unexpected side products observed in mass spectrometry analysis. Formation of byproducts during storage or reaction. Besides the deprotected amine, prolonged storage or exposure to certain conditions might lead to other minor degradation products. Purification of the linker by a suitable method such as flash column chromatography or preparative HPLC may be necessary before use in sensitive applications.
Reaction with nucleophilic impurities in solvents. Use high-purity, anhydrous solvents to minimize the risk of side reactions.
Variability in experimental results. Inconsistent stability of the linker solution. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store them at the recommended temperature.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Duration Reference
Solid-20°CLong-term[1][3][4]
Solution-80°CUp to 6 months[1][2][3][4]
Solution-20°CUp to 1 month[1][2][3][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent over time using HPLC-MS.

1. Materials:

  • This compound
  • Solvent or buffer of interest (e.g., DMSO, PBS pH 7.4)
  • HPLC or UPLC system with a C18 column
  • Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Procedure:

  • Prepare a stock solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 1 mg/mL).
  • Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC-MS system to obtain an initial purity profile.
  • Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the solution onto the HPLC-MS system.
  • Monitor the disappearance of the parent compound and the appearance of any degradation products. The primary expected degradation product is the deprotected amine (H2N-PEG1-CH2CH2COOH).

3. HPLC-MS Parameters (Example):

  • Column: C18, 2.1 x 50 mm, 1.7 µm
  • Mobile Phase Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min
  • UV Detection: 214 nm
  • MS Detection: Positive ion mode, scan range m/z 100-1000. Look for the [M+H]⁺ ion of the parent compound and its degradants.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the intentional, controlled degradation (deprotection) of this compound to yield the free amine.

1. Materials:

  • This compound
  • Dichloromethane (DCM), anhydrous
  • Trifluoroacetic acid (TFA)
  • Saturated aqueous sodium bicarbonate solution

2. Procedure:

  • Dissolve this compound in DCM.
  • Add TFA to the solution (a common concentration is 20-50% v/v).[6]
  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
  • Upon completion, remove the DCM and excess TFA under reduced pressure.
  • The resulting TFA salt of the amine can often be used directly in the next step.
  • For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[8]

Visualizations

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Boc_PEG This compound (Stable) Deprotected_PEG H2N-PEG1-CH2CH2COOH (Deprotected Amine) Boc_PEG->Deprotected_PEG  Acidic Conditions (H+) Byproducts tert-Butanol + CO2 Deprotected_PEG->Byproducts

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of Boc-NH-PEG1-CH2CH2COOH Conjugates by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, PROTAC development, and peptide synthesis, the purity and characterization of linker molecules are critical for ensuring the efficacy, safety, and reproducibility of their work. Boc-NH-PEG1-CH2CH2COOH, a short-chain heterobifunctional PEG linker, is a vital component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Accurate characterization of this linker is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment and characterization of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an analytical method for determining the purity and structure of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for assessing the purity of functionalized polyethylene (B3416737) glycol (PEG) derivatives.[1]

Table 1: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleAdvantages for this compound AnalysisDisadvantagesTypical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.High resolution for separating the main component from non-polar impurities and starting materials. Provides accurate quantification.Requires a chromophore for UV detection (the Boc group offers weak UV absorbance). May not identify unknown impurities without mass spectrometry.>95% - >98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with mass identification by MS.Provides molecular weight information, confirming the identity of the main peak and enabling the identification of impurities such as the deprotected species. High sensitivity.[1]More complex and expensive instrumentation.>95%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Provides detailed information about the molecular structure.Confirms the chemical structure of the conjugate. Can quantify purity against a known standard.Lower sensitivity compared to HPLC. May not detect low-level impurities.Consistent with structure[2]
Thin-Layer Chromatography (TLC) Separation on a solid phase with a mobile phase.Rapid and inexpensive method for monitoring reaction progress and detecting major impurities.Primarily qualitative. Lower resolution and sensitivity compared to HPLC.Single spot

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is the cornerstone for the quality control of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • This compound sample

  • High-purity water and acetonitrile

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed for optimal peak response.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 210 nm

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (equilibration)

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Table 2: Hypothetical HPLC Performance Data

ParameterValue
Retention Time (t R )~15.2 min
Resolution (R s ) between main peak and primary impurity> 2.0
Tailing Factor1.1
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Purity by Area Normalization>98%

Alternative Analytical Methods

While HPLC is the primary method for purity assessment, other techniques provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural confirmation of this compound.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

3. Data Analysis:

  • Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure of this compound. The presence of characteristic peaks for the Boc group, the PEG linker, and the carboxylic acid terminus confirms the structure. Purity can be estimated by comparing the integrals of the main compound to those of any impurities.

Visualizing the Analytical Workflow and Method Relationships

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Workflow for the purity analysis of this compound using RP-HPLC.

Analytical_Methods cluster_characterization Characterization Methods Compound Boc-NH-PEG1- CH2CH2COOH HPLC HPLC Compound->HPLC Purity Quantification LCMS LC-MS Compound->LCMS Impurity Identification NMR NMR Compound->NMR Structural Confirmation TLC TLC Compound->TLC Reaction Monitoring HPLC->LCMS Provides Separation for MS NMR->HPLC Confirms Identity of HPLC Peak

Caption: Logical relationship of analytical methods for this compound characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of modified proteins is a cornerstone of modern biopharmaceutical development. The choice of chemical linker for protein modification significantly influences not only the biological activity of the resulting conjugate but also the analytical strategies required for its characterization. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with the amine-reactive linker, Boc-NH-PEG1-CH2CH2COOH, against alternative protein modification strategies. Experimental data and detailed protocols are provided to assist researchers in selecting the appropriate analytical workflow for their specific needs.

Introduction to this compound

This compound is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its key features include:

  • Amine-Reactive Carboxylic Acid: The terminal carboxylic acid can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines on a protein, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond.

  • Boc-Protected Amine: The other terminus features a tert-butyloxycarbonyl (Boc) protected amine. This protecting group can be removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation steps. This makes it a valuable tool in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

  • Monodisperse PEG1 Spacer: The single ethylene (B1197577) glycol unit provides a short, flexible, and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the modified protein.[2]

The monodisperse nature of this linker is a significant advantage in mass spectrometry, as it results in a discrete mass addition, simplifying spectral interpretation compared to traditional polydisperse PEG reagents which produce a complex mixture of products.

Mass Spectrometry Analysis Workflow

A typical mass spectrometry workflow for analyzing proteins modified with this compound involves two main approaches: "top-down" analysis of the intact protein and "bottom-up" analysis of peptides after enzymatic digestion.

cluster_0 Protein Modification cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Protein Protein (with Lys residues) Linker This compound (activated as NHS ester) Protein->Linker Amine Coupling ModifiedProtein Modified Protein Linker->ModifiedProtein IntactMS Intact Mass Analysis (Top-Down) ModifiedProtein->IntactMS Digestion Enzymatic Digestion (e.g., Trypsin) ModifiedProtein->Digestion DAR Degree of Labeling (DoL) Calculation IntactMS->DAR PeptideMS Peptide Mapping (Bottom-Up LC-MS/MS) Digestion->PeptideMS SiteID Modification Site Identification PeptideMS->SiteID cluster_0 Peptide Fragmentation Precursor Modified Peptide Ion (e.g., from Lysine-C) B_ions b-series ions Precursor->B_ions CID/HCD Y_ions y-series ions Precursor->Y_ions CID/HCD NeutralLoss Neutral Loss of Boc group (-100 Da) Precursor->NeutralLoss PEG_frags PEG fragment ions (44 Da spacing) Precursor->PEG_frags cluster_0 ADC Mechanism of Action Binding ADC binds to cell surface antigen Internalization Internalization via endocytosis Binding->Internalization Trafficking Trafficking to lysosome Internalization->Trafficking Release Payload Release (Linker Dependent) Trafficking->Release TargetInteraction Payload interacts with intracellular target (e.g., DNA, microtubules) Release->TargetInteraction Apoptosis Apoptosis (Cell Death) TargetInteraction->Apoptosis

References

A Comparative Guide to Confirming Boc Deprotection: NMR Spectroscopy and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for protecting amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and its facile removal under mild acidic conditions. However, the successful cleavage of the Boc group is a critical checkpoint that requires robust analytical confirmation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for verifying Boc deprotection, supported by experimental data and detailed protocols.

The Decisive Evidence: NMR Spectroscopy

¹H NMR spectroscopy stands out as the most definitive and structurally informative method for confirming Boc deprotection. The disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group provides unambiguous evidence of the reaction's completion.

A key indicator of a successful Boc deprotection is the disappearance of a sharp singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum, which corresponds to the tert-butyl protons of the Boc group.[1][2] Concurrently, one can observe shifts in the signals of protons adjacent to the newly formed free amine. For instance, the protons on the carbon alpha to the nitrogen typically experience a shift in their chemical environment, which is reflected in the NMR spectrum.[1]

Quantitative NMR (qNMR) can be further employed for reaction monitoring and to determine the in situ yield of the deprotected amine.[3][4][5] By integrating the signal of a known internal standard against the signal of a characteristic proton on the product, a precise quantification of the reaction's progress and final yield can be achieved.

Key ¹H NMR Spectral Changes Upon Boc Deprotection:
Proton SignalBefore Deprotection (Boc-protected amine)After Deprotection (Free amine)
tert-butyl (-C(CH₃)₃)~1.4 - 1.5 ppm (singlet, 9H)Absent
Protons α to Nitrogen (-CH-NH₂)Shifted downfield due to carbamate (B1207046)Shifted upfield
Amine Proton (-NH₂)Absent (or a broad singlet for the N-H of the carbamate)Often a broad singlet (concentration and solvent dependent)

Experimental Workflow for NMR Analysis

cluster_reaction Boc Deprotection Reaction cluster_nmr NMR Analysis cluster_confirmation Confirmation start Boc-Protected Amine reagents Deprotection Reagent (e.g., TFA, HCl) start->reagents reaction Reaction Workup reagents->reaction sample_prep Prepare NMR Sample in Deuterated Solvent reaction->sample_prep acquire Acquire ¹H NMR Spectrum sample_prep->acquire process Process and Analyze Spectrum acquire->process confirm Confirm Disappearance of Boc Signal (~1.4 ppm) process->confirm

Caption: Workflow for Boc deprotection and confirmation by NMR.

Alternative Analytical Methods: A Comparative Overview

While NMR provides the most detailed picture, other techniques can offer rapid and complementary information regarding the progress and completion of a Boc deprotection reaction.

Analytical MethodPrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity differences.Simple, fast, and inexpensive for monitoring reaction progress.Not quantitative; does not provide structural confirmation.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass detection.Highly sensitive for detecting the product and starting material; provides molecular weight confirmation.Can be destructive; quantification requires calibration.
Infrared (IR) Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Can show the disappearance of the C=O stretch of the carbamate (~1680-1720 cm⁻¹) and the appearance of N-H stretches of the primary amine (~3300-3500 cm⁻¹).[1]Can be ambiguous as other carbonyl-containing compounds may interfere; N-H signals can be broad.[1][6]

Logical Flow of Analytical Confirmation

cluster_monitoring Reaction Monitoring cluster_confirmation Confirmation & Characterization Deprotection Boc Deprotection Reaction TLC TLC Deprotection->TLC LCMS_monitor LC-MS Deprotection->LCMS_monitor NMR ¹H NMR Spectroscopy TLC->NMR LCMS_monitor->NMR IR IR Spectroscopy NMR->IR LCMS_confirm LC-MS (Final Product) NMR->LCMS_confirm

Caption: Interplay of analytical techniques in Boc deprotection.

Experimental Protocols

General Protocol for Acid-Catalyzed Boc Deprotection[8][9]
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Acid Addition: Add the deprotecting acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% in DCM.

    • A solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate.[7][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the solvent and excess acid in vacuo. For TFA, co-evaporation with a solvent like DCM or toluene (B28343) can help remove residual acid.[9] The product is often obtained as the corresponding ammonium (B1175870) salt. If the free amine is required, a basic workup (e.g., with aqueous sodium bicarbonate or a mild base) can be performed, followed by extraction with an organic solvent.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the product).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the relevant signals. Confirm the absence of the Boc singlet at ~1.4 ppm and observe the expected signals for the deprotected product.

References

A Comparative Guide to Boc-NH-PEG1-CH2CH2COOH and Fmoc-Protected Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and peptide-based pharmaceuticals, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. This guide provides an objective, data-supported comparison between the Boc-protected linker, Boc-NH-PEG1-CH2CH2COOH, and the widely utilized Fmoc-protected linkers. This comparison will assist researchers in making informed decisions for their specific bioconjugation and drug development needs.

At a Glance: Key Differences

The fundamental distinction between these two classes of linkers lies in the chemistry of their N-terminal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This primary difference dictates the entire synthetic strategy, from the conditions required for deprotection to the orthogonality with other protecting groups used in complex molecule synthesis.

FeatureThis compoundFmoc-Protected Linkers
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., Trifluoroacetic Acid - TFA)[1]Base (e.g., 20% Piperidine (B6355638) in DMF)[1]
Orthogonality Quasi-orthogonal with benzyl-based side-chain protecting groups.[1]Truly orthogonal with tert-butyl-based side-chain protecting groups.[1]
Primary Advantage Robust, well-established chemistry; can be advantageous for hydrophobic molecules to reduce aggregation.Milder deprotection conditions, compatible with acid-sensitive moieties, and amenable to automation.[2]
Primary Disadvantage Harsh deprotection conditions can affect sensitive functional groups.Potential for side reactions like diketopiperazine formation in dipeptides.[3]
Common Applications Solid-phase peptide synthesis (SPPS), bioconjugation, PROTAC synthesis.[4]Solid-phase peptide synthesis (SPPS), synthesis of complex peptides, bioconjugation.[5][6]

Chemical Structures and Properties

The core structure of this compound features a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity.[5][4] This increased water solubility is a desirable characteristic for many biological applications, as it can improve the pharmacokinetic profile of the resulting conjugate.[7][8]

Fmoc-protected linkers are available with varying PEG chain lengths (e.g., Fmoc-NH-PEGn-COOH), allowing for greater tunability of the linker's length and hydrophilicity.[5]

Performance Comparison: A Deeper Dive

While direct head-to-head quantitative comparisons in a single study are not extensively published, performance can be inferred from the well-established principles of Boc and Fmoc chemistries in solid-phase peptide synthesis (SPPS).

Performance MetricThis compoundFmoc-Protected LinkersRationale & Supporting Data
Stability of Protected Linker High stability to basic and nucleophilic conditions.High stability to acidic conditions.The Boc group is stable to bases, while the Fmoc group is stable to acids, forming the basis of their orthogonal use in synthesis.
Deprotection Efficiency Generally high with strong acids like TFA.Very rapid and efficient with piperidine, often monitored by UV absorbance of the fluorenyl byproduct.[2]Fmoc deprotection kinetics are well-characterized and suited for automated synthesis.[2]
Compatibility with Biomolecules Harsh acidic deprotection may not be suitable for sensitive biomolecules or payloads.Milder basic deprotection is generally more compatible with a wider range of functional groups and biomolecules.[2]The choice of protecting group strategy is often dictated by the sensitivity of the other components of the conjugate.[2]
Solubility Enhancement The PEG1 unit provides a moderate increase in hydrophilicity.[5][4]The hydrophilicity can be tailored by choosing a linker with the desired number of PEG units.[5]PEGylation is a well-known strategy to improve the solubility and pharmacokinetic properties of bioconjugates.[7]

Experimental Protocols

The following are generalized protocols for the deprotection and conjugation of Boc- and Fmoc-protected linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Deprotection of this compound
  • Resin Preparation: If the linker is attached to a solid support, swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Deprotection: Treat the resin-bound linker or the free linker with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

  • Reaction Time: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Washing: Following deprotection, thoroughly wash the resin or neutralize the reaction mixture and purify the free amine linker.

  • Monitoring: The completion of the deprotection can be monitored by a colorimetric test such as the Kaiser test.

Protocol 2: Deprotection of Fmoc-Protected Linkers
  • Resin Preparation: If the linker is on a solid support, swell the resin in a solvent like N,N-Dimethylformamide (DMF).

  • Deprotection: Treat the resin or the free linker with a solution of 20% piperidine in DMF.

  • Reaction Time: The reaction is typically complete within 5-20 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the cleavage byproduct.[2]

Protocol 3: Conjugation of the Deprotected Linker to a Biomolecule (e.g., Antibody)
  • Activation of Carboxylic Acid: Activate the carboxylic acid terminus of the deprotected linker using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Reaction Conditions: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or other suitable purification methods to remove unreacted linker and reagents.

  • Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SEC.

Visualization of Workflows and Logic

Chemical Structures

cluster_boc This compound cluster_fmoc Fmoc-Protected Linker Boc Boc-NH-(CH2)2-O-(CH2)2-COOH Fmoc Fmoc-NH-(CH2CH2O)n-CH2COOH

Caption: Chemical structures of Boc- and Fmoc-protected PEG linkers.

Deprotection and Conjugation Workflow

cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy cluster_conjugation Conjugation Boc_Linker Boc-Protected Linker Boc_Deprotection Acidic Deprotection (e.g., TFA) Boc_Linker->Boc_Deprotection Free_Amine_Boc Free Amine Linker Boc_Deprotection->Free_Amine_Boc Activation Activate COOH Free_Amine_Boc->Activation Fmoc_Linker Fmoc-Protected Linker Fmoc_Deprotection Basic Deprotection (e.g., Piperidine) Fmoc_Linker->Fmoc_Deprotection Free_Amine_Fmoc Free Amine Linker Fmoc_Deprotection->Free_Amine_Fmoc Free_Amine_Fmoc->Activation Conjugation Conjugation Activation->Conjugation Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Conjugation Purified_Product Purified Conjugate Conjugation->Purified_Product

Caption: General workflow for deprotection and conjugation.

Decision-Making Logic for Linker Selection

Start Start: Linker Selection Acid_Sensitive Is the payload or biomolecule acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the payload or biomolecule base-sensitive? Acid_Sensitive->Base_Sensitive No Fmoc_Strategy Consider Fmoc-Protected Linker Acid_Sensitive->Fmoc_Strategy Yes Aggregation_Prone Is the sequence prone to aggregation? Base_Sensitive->Aggregation_Prone No Boc_Strategy Consider Boc-Protected Linker Base_Sensitive->Boc_Strategy Yes Aggregation_Prone->Boc_Strategy Yes Evaluate_Both Evaluate both strategies with caution Aggregation_Prone->Evaluate_Both No

Caption: Decision logic for choosing between Boc and Fmoc strategies.

Conclusion

The choice between this compound and Fmoc-protected linkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis and the chemical nature of the molecule being constructed.

  • Fmoc-protected linkers are generally favored for their mild deprotection conditions, making them highly compatible with a wide range of sensitive biomolecules and functional groups. Their amenability to automated synthesis and the ease of monitoring deprotection are significant advantages in modern drug development.

  • This compound , on the other hand, represents a more traditional and robust chemistry. It can be particularly advantageous when dealing with sequences prone to aggregation, a common challenge in peptide synthesis.

Ultimately, the optimal linker choice will depend on a careful evaluation of the entire synthetic route, the stability of all components, and the desired properties of the final conjugate. For novel or particularly sensitive constructs, an initial comparative study of both strategies at a small scale is often a prudent approach.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a delicate balance of enhancing therapeutic efficacy while minimizing off-target toxicity. A critical component in this equation is the linker that connects the antibody to the cytotoxic payload. This guide provides a comprehensive comparison of a short-chain linker, Boc-NH-PEG1-CH2CH2COOH, and its longer polyethylene (B3416737) glycol (PEG) chain counterparts, with a focus on their impact on ADC performance, supported by experimental data and detailed protocols.

The choice of linker in an ADC is pivotal, influencing its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophilic linkers, particularly those incorporating PEG moieties, are employed to counteract the hydrophobicity of many potent cytotoxic payloads, thereby preventing aggregation and rapid clearance from circulation. The length of the PEG chain is a key variable that can be modulated to fine-tune these properties.

The Role of this compound

This compound is a heterobifunctional linker containing a single PEG unit. The Boc-protected amine and the terminal carboxylic acid allow for sequential conjugation to the payload and the antibody, respectively. Its short, defined structure provides a rigid connection, which can be advantageous in specific ADC designs. However, the minimal PEGylation offered by this linker may not be sufficient to overcome the challenges associated with highly hydrophobic payloads.

Longer PEG Chain Linkers: A Spectrum of Properties

Longer PEG linkers, such as those with 4, 8, 12, or 24 PEG units, offer increased hydrophilicity and flexibility. This can lead to improved solubility and stability of the ADC, as well as a prolonged plasma half-life. However, there is a potential trade-off, as longer linkers might sterically hinder the interaction of the antibody with its target antigen or impede the efficient release of the payload within the target cell.

Comparative Data on ADC Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.

Linker LengthIn Vitro Cytotoxicity (IC50)Pharmacokinetics (Clearance)Pharmacokinetics (Half-life)In Vivo Efficacy
No PEG / Short PEG (e.g., PEG1) Generally higher potency (lower IC50)Faster clearanceShorter half-lifeMay be reduced due to rapid clearance
Intermediate PEG (e.g., PEG4, PEG8) Moderate potencySlower clearanceLonger half-lifeOften significantly improved
Long PEG (e.g., PEG12, PEG24) May show reduced potency (higher IC50)Slowest clearanceLongest half-lifeCan be further enhanced, especially for potent payloads

Table 1: Impact of PEG Linker Length on ADC Performance Metrics.

LinkerPayload Release Rate (in mouse plasma)
PEG1 Spacer Significantly slower
PEG4 Spacer Faster

Table 2: Influence of Short PEG Spacers on Payload Release Rate.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with different linker lengths. Below are representative protocols for key experiments.

Protocol 1: ADC Synthesis via Amide Coupling

This protocol describes the synthesis of an ADC using a PEG linker with a terminal carboxylic acid (like this compound after deprotection or longer-chain counterparts) and an amine-containing payload, followed by conjugation to lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-NH-PEGn-COOH linker (where n=1 or greater)

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Linker-Payload Conjugation: a. Dissolve the Boc-NH-PEGn-COOH linker and NHS in anhydrous DMF. b. Add DCC to the solution and stir at room temperature for 2 hours to activate the carboxylic acid. c. Add the amine-containing payload to the reaction mixture and stir overnight at room temperature. d. Purify the Boc-protected linker-payload conjugate by HPLC. e. Remove the Boc protecting group by treating with TFA in dichloromethane. f. Purify the deprotected linker-payload conjugate by HPLC.

  • Antibody Conjugation: a. Activate the carboxylic acid of the deprotected linker-payload by reacting with DCC and NHS in DMF. b. Add the activated linker-payload to the mAb solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). c. Incubate the reaction mixture at room temperature for 4 hours. d. Purify the resulting ADC using a SEC column to remove unconjugated linker-payload. e. Characterize the ADC for DAR, purity, and aggregation using HIC and SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: a. Prepare serial dilutions of the ADCs with different linker lengths in cell culture medium. b. Remove the old medium from the wells and add the ADC dilutions. c. Incubate for 72-96 hours at 37°C.

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic properties of ADCs with varying PEG linker lengths in a rat model.

Materials:

  • Sprague-Dawley rats

  • ADCs with different PEG linker lengths

  • Intravenous (IV) injection supplies

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Animal Dosing: a. Administer a single IV dose of each ADC to a group of rats (n=3-5 per group).

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) post-injection. b. Process the blood samples to obtain plasma.

  • Sample Analysis: a. Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: a. Plot the plasma concentration-time profiles for each ADC. b. Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental or compartmental analysis.

Visualizing the Impact: Structures and Pathways

To better understand the molecular differences and the mechanism of action, the following diagrams illustrate the structures of the linkers and the general signaling pathway of an ADC.

ADC_Pathway General ADC Mechanism of Action ADC 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (e.g., via linker cleavage) Lysosome->Release Acidic pH, Enzymes Cytotoxicity 6. Payload Induces Cell Death (e.g., Apoptosis) Release->Cytotoxicity e.g., Microtubule Disruption Bystander 7. Bystander Effect (optional) Release->Bystander Payload diffuses to neighboring cells

References

A Comparative Guide to PROTAC Linker Design and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5]

The linker's length, composition, and rigidity actively influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2][6] An improperly designed linker can lead to steric clashes, unfavorable protein-protein interactions, or poor physicochemical properties, ultimately compromising the degrader's potency.[4][7] This guide provides a comparative analysis of different PROTAC linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common motifs are alkyl and polyethylene (B3416737) glycol (PEG) chains, which account for the majority of linkers in published structures.[5] However, more rigid and functionalized linkers are increasingly being explored to enhance performance and confer novel properties.[3]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic accessibility and the ease with which their length and composition can be modified.[5][7]

  • Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[7] While synthetically tractable, they are often hydrophobic, which can negatively impact the solubility and cellular uptake of the PROTAC.[1]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs.[1][8] This enhances their compatibility with physiological environments and can improve drug metabolism and pharmacokinetic (DMPK) properties.[2][8] However, PEG linkers may exhibit reduced metabolic stability compared to their alkyl counterparts.[1]

Rigid Linkers

To overcome the drawbacks of flexible linkers, such as the high entropic penalty associated with forming a stable ternary complex, researchers have incorporated rigid structural motifs.[5][7]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) constrains the linker's conformation, which can help pre-organize the PROTAC into a favorable binding orientation.[7][9] These fragments can also enhance water solubility and metabolic stability.[1][9]

  • Alkynes and Triazoles ("Clickable" Linkers): The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[7] Triazoles are often formed via copper-catalyzed "click chemistry," which streamlines the synthesis of PROTAC libraries for rapid optimization.[] The resulting triazole moiety is also highly stable to metabolism.[1]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with integrated functionalities that allow for greater control over PROTAC activity.[7]

  • Photoswitchable Linkers: Often containing an azobenzene (B91143) group, these linkers can reversibly switch between cis and trans isomers upon irradiation with specific wavelengths of light.[] This allows for spatiotemporal control over the PROTAC's protein degradation activity.[7]

  • Photocleavable & Self-Immolative Linkers: These are designed to be cleaved by light or a specific intracellular trigger, respectively, providing a mechanism to control the activation of the PROTAC.[7]

Comparative Performance Data

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[4] The following tables summarize quantitative data from studies comparing PROTACs with different linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[4]

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This dataset compares a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a JQ1 warhead and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.[11]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.815
PEG420952.528
PEG5 15 >98 2.9 35
PEG630922.220

Data synthesized from a comparative study on BRD4-targeting PROTACs.[11] The results indicate that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability for this specific PROTAC scaffold.[11]

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation

This study systematically varied the linker length of PROTACs designed to degrade the Estrogen Receptor α (ERα), a key target in breast cancer.[12][13]

PROTACLinker Atom LengthERα Degradation (%) at 10 µMIC50 (µM) in MCF7 cells
PROTAC 112~40>10
PROTAC 2 16 ~80 1.2
PROTAC 320~605.5

Data adapted from Cyrus et al.[12][14] This work demonstrates a clear dependence on linker length for PROTAC efficacy, with the 16-atom chain providing the optimal distance for productive ternary complex formation and subsequent degradation.[12][14]

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the accurate evaluation and comparison of PROTAC molecules.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, MCF7) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-ERα) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

  • Data Calculation: Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that monitors the real-time interaction between molecules, providing detailed kinetic and affinity data on ternary complex formation.[][16]

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: To determine baseline affinities, inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure their binary interaction. In a separate experiment, inject the target protein (POI) alone to confirm minimal non-specific binding to the E3 ligase.

  • Ternary Complex Analysis (Co-injection): Prepare a series of solutions containing a fixed, low concentration of the POI and varying concentrations of the PROTAC.

  • Injection and Measurement: Inject these solutions sequentially over the immobilized E3 ligase surface. The SPR instrument will detect changes in the refractive index at the surface, which is proportional to the mass bound. A significant increase in signal compared to the PROTAC-only injection indicates the formation of the ternary complex.

  • Data Analysis: Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding for kinetics, steady-state affinity models) to calculate association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) for the ternary complex. This data can also reveal the cooperativity of binding.[16]

Protocol 3: General PROTAC Synthesis via Click Chemistry

This protocol outlines a convergent synthesis strategy for coupling an E3 ligase ligand and a POI ligand to a linker using copper-catalyzed azide-alkyne cycloaddition.[8][]

  • First Coupling Reaction: Dissolve the E3 ligase ligand (functionalized with a free amine, e.g., pomalidomide-NH2) and a bifunctional PEG linker containing a carboxyl group and a terminal azide (B81097) (e.g., HOOC-PEGn-N3) in a suitable solvent like DMF. Add coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting E3 ligase-linker-azide intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry): Dissolve the purified E3 ligase-linker-azide intermediate and the POI ligand (functionalized with a terminal alkyne) in a solvent mixture such as t-BuOH/H2O. Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. Stir the reaction at room temperature until the cycloaddition is complete.

  • Purification: Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Visualizing PROTAC Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key mechanisms and classifications discussed.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Classification of common PROTAC linkers.

PROTAC_Workflow Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biophysical 3. Biophysical Assays (e.g., SPR, ITC) Synthesis->Biophysical Ternary Complex Formation? Degradation 4. Cell-Based Degradation (Western Blot for DC50/Dmax) Biophysical->Degradation Potent Degradation? Permeability 5. DMPK/Permeability Assays (e.g., PAMPA) Degradation->Permeability Drug-like Properties? Optimization 6. Lead Optimization (Iterative Redesign) Permeability->Optimization Optimization->Design Refine Linker

References

A Comparative Guide to the Validation of Amide Bond Formation in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of a stable amide bond is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs). Rigorous analytical validation is paramount to ensure the identity, purity, and homogeneity of the final product, which directly impacts its efficacy and safety. This guide provides an objective comparison of the leading analytical techniques for validating amide bond formation, supported by experimental data and detailed protocols.

At a Glance: Comparing Key Analytical Techniques

The validation of amide bond formation post-conjugation relies on a suite of analytical methods, each with distinct advantages and limitations. The choice of technique often depends on the specific information required, the complexity of the bioconjugate, and the stage of development.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular weight confirmation, drug-to-antibody ratio (DAR), sequence verification, identification of conjugation sites.Separation of conjugated species, DAR distribution, purity and impurity profiling.Detailed atomic-level structure, confirmation of covalent bond formation, identification of specific proton/carbon environments.Presence of functional groups (amide I and II bands), secondary structure analysis.
Sample Requirements Low (µg to ng)Low (µg)High (mg)Moderate (µg to mg)
Resolution High to very highHighHighLow to moderate
Quantitative Accuracy Good for relative quantification (DAR); can be influenced by ionization efficiencies.[1]Excellent for quantification of species distribution.Excellent for quantification with internal standards.Semi-quantitative; can be used for relative comparisons.
Throughput High (with LC-MS)HighLowHigh
Key Advantages High sensitivity and specificity; provides detailed molecular information.Robust, reproducible, and the gold standard for DAR determination.[1]Provides unambiguous structural information at the atomic level.Rapid, non-destructive, and provides information on protein secondary structure.[2][3]
Key Disadvantages Can be destructive; complex data analysis; potential for ion suppression.Indirect method for confirming amide bonds; resolution can be challenging for complex mixtures.Low sensitivity; requires high sample concentrations and specialized equipment.[4]Low resolution; provides indirect evidence of amide bond formation.

In-Depth Analysis of Validation Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing a wealth of information from the intact protein level down to the peptide level.

Core Principles: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The mass of the conjugated molecule is compared to the unconjugated starting material, with the mass shift corresponding to the mass of the attached payload and linker, confirming successful conjugation.

Common MS-based approaches for ADC analysis include:

  • Intact Mass Analysis: Provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR. This can be performed under denaturing or native conditions.[5]

  • Reduced Subunit Analysis: The ADC is treated with a reducing agent to separate the light and heavy chains. Subsequent MS analysis allows for the determination of the drug load on each chain.

  • Peptide Mapping: The bioconjugate is enzymatically digested into smaller peptides. LC-MS/MS analysis of these peptides can pinpoint the exact amino acid residues that have been conjugated.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used to assess the purity, homogeneity, and drug-load distribution of bioconjugates.

Core Principles: HPLC separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. Different HPLC modalities are employed for bioconjugate analysis:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the DAR and drug load distribution for cysteine-linked ADCs.[4] Separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC offers an orthogonal method for DAR determination.[4] It separates the light and heavy chains of the reduced ADC, allowing for quantification of the drug load on each chain.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is primarily used to detect and quantify aggregates and fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution, providing unambiguous confirmation of covalent bond formation.

Core Principles: NMR exploits the magnetic properties of atomic nuclei. By measuring the absorption of radiofrequency energy by nuclei in a magnetic field, NMR can provide information about the chemical environment, connectivity, and spatial arrangement of atoms. For amide bond validation, changes in the chemical shifts of protons and carbons near the conjugation site can be monitored. 2D NMR techniques, such as HSQC and HMBC, can be used to establish correlations between atoms across the newly formed amide bond. While immensely powerful for small molecules, the application of NMR to large biomolecules like ADCs can be challenging due to low sensitivity and signal overlap.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and the secondary structure of proteins.

Core Principles: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. The formation of an amide bond results in the appearance of characteristic absorption bands, primarily the Amide I (C=O stretching) and Amide II (N-H bending and C-N stretching) bands.[7][8] Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique for analyzing biological samples in their native state.[9]

Experimental Protocols

Mass Spectrometry: Intact Mass Analysis of an ADC
  • Sample Preparation: Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer (e.g., 20 mM ammonium (B1175870) acetate). For deglycosylation, treat the ADC with PNGase F according to the manufacturer's protocol.

  • LC-MS System:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A size-exclusion or reversed-phase column suitable for large proteins.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the ADC.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different drug-loaded species. Calculate the average DAR by taking the weighted average of the different species.

HPLC: HIC for DAR Determination
  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the high-salt mobile phase (Mobile Phase A).

  • HPLC System:

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different drug-loaded species. Calculate the average DAR using the following formula: DAR = Σ(% Area of each species × Drug load of each species) / 100

NMR Spectroscopy: 2D ¹H-¹⁵N HSQC for Site-Specific Conjugation
  • Sample Preparation: Prepare a ~1 mM solution of the ¹⁵N-labeled protein conjugate in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) containing 10% D₂O.

  • NMR Spectrometer: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the spectrum of the conjugated protein to that of the unconjugated protein. Perturbations in the chemical shifts of specific amide cross-peaks indicate the site of conjugation.

FTIR Spectroscopy: ATR-FTIR for Amide Bond Confirmation
  • Sample Preparation: Place a small aliquot (1-5 µL) of the bioconjugate solution directly onto the ATR crystal. Alternatively, the sample can be dried on the crystal under a gentle stream of nitrogen.

  • FTIR Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: After background subtraction, identify the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands. An increase in the intensity of these bands relative to the unconjugated protein can indicate the formation of new amide bonds.

Visualizing the Workflow and Method Comparison

General Workflow for Amide Bond Formation and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_results Analysis & Results start Biomolecule (e.g., Antibody) conjugation Amide Bond Formation start->conjugation reagent Activated Payload/Linker reagent->conjugation purify Purification (e.g., Chromatography) conjugation->purify ms Mass Spectrometry purify->ms hplc HPLC (HIC, RP-HPLC) purify->hplc nmr NMR Spectroscopy purify->nmr ftir FTIR Spectroscopy purify->ftir results Confirmation of Conjugation DAR Determination Purity Assessment Structural Integrity ms->results hplc->results nmr->results ftir->results

Caption: A general workflow for amide bond formation and subsequent validation.

Comparison of Validation Techniques for Amide Bond Formation cluster_ms Mass Spectrometry cluster_hplc HPLC cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy center Amide Bond Validation ms_adv High Sensitivity Detailed Molecular Info center->ms_adv Strengths ms_dis Destructive Complex Data Analysis center->ms_dis Limitations hplc_adv Quantitative Accuracy Robust & Reproducible center->hplc_adv Strengths hplc_dis Indirect Confirmation Resolution Challenges center->hplc_dis Limitations nmr_adv Unambiguous Structure Atomic-level Detail center->nmr_adv Strengths nmr_dis Low Sensitivity High Sample Requirement center->nmr_dis Limitations ftir_adv Rapid & Non-destructive Secondary Structure Info center->ftir_adv Strengths ftir_dis Low Resolution Indirect Evidence center->ftir_dis Limitations

Caption: Strengths and limitations of common amide bond validation techniques.

Conclusion and Future Perspectives

The validation of amide bond formation in bioconjugates requires a multi-faceted analytical approach. While HPLC, particularly HIC, remains the workhorse for routine DAR determination and purity assessment, mass spectrometry provides indispensable detailed molecular information. NMR and FTIR serve as valuable orthogonal techniques for unambiguous structural confirmation and secondary structure analysis, respectively.

Emerging analytical technologies, such as native mass spectrometry, ion mobility-mass spectrometry, and advanced 2D NMR techniques, are continually pushing the boundaries of bioconjugate characterization, offering higher resolution and sensitivity.[10][11] Furthermore, the integration of chemometric methods with spectroscopic data is enhancing the quantitative power of techniques like FTIR.[12] As bioconjugate therapeutics become more complex, the strategic implementation of a combination of these analytical tools will be crucial for ensuring their quality, safety, and efficacy.

References

A Comparative Guide to Functional Assays for Proteins Conjugated with Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins with linkers such as Boc-NH-PEG1-CH2CH2COOH is a critical step in the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] This guide provides a comparative overview of essential functional assays to characterize these conjugated proteins, ensuring that the modification does not compromise their biological activity and stability.

The linker, this compound, features a Boc-protected amine and a terminal carboxylic acid. The carboxylic acid is typically activated to react with primary amines (like lysine (B10760008) residues) on the protein surface. The Boc protecting group is stable under many conditions but can be removed with acid to reveal a reactive amine for further conjugation.[4][5] Following conjugation, a comprehensive functional assessment is imperative.

Key Functional Assays: A Comparative Overview

A battery of assays is necessary to provide a complete picture of the conjugated protein's characteristics. The choice of assays will depend on the specific protein and its intended application.

Assay TypePrincipleKey Parameters MeasuredAdvantagesLimitations
Confirmation of Conjugation
SDS-PAGESeparation of proteins by molecular weight.Increase in molecular weight post-conjugation.Simple, widely available, provides initial confirmation.Low resolution, does not quantify the degree of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS)Measurement of mass-to-charge ratio.Precise molecular weight of the conjugate, degree of PEGylation.[6][7]High accuracy and resolution, can identify different PEGylated species.[7]Requires specialized equipment, can be complex for heterogeneous mixtures.[7]
Quantification of PEGylation
TNBS Assay2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product.[6]Reduction in free primary amines (e.g., lysine) after conjugation.[6][8]Simple colorimetric assay, does not require sophisticated equipment.Indirect measurement, requires a non-PEGylated control, only for amine-targeted conjugation.[6]
Barium-Iodide AssayPEG forms a colored complex with barium chloride and iodine.[6]Direct quantification of PEG content.Direct measurement of PEG, independent of protein concentration.[6]Can have interference from other sample components, requires removal of free PEG.
Assessment of Biological Activity
Enzyme Activity Assay (for enzymes)Measures the rate of conversion of a substrate to a product.Specific activity (U/mg), Michaelis-Menten kinetics (Km, Vmax).Direct measure of functional integrity.[6][8]Assay conditions need to be optimized for the specific enzyme.
Cell-Based Proliferation/Cytotoxicity Assay (for therapeutic proteins)Measures the effect of the conjugated protein on cell viability or growth.IC50 or EC50 values.Provides information on biological activity in a cellular context.Can be complex, susceptible to variability in cell culture.
Ligand Binding Assay (e.g., ELISA, SPR)Measures the binding affinity of the conjugated protein to its target.Dissociation constant (Kd), association (ka) and dissociation (kd) rates.Highly sensitive and specific for assessing binding interactions.Does not provide information on downstream functional effects.
Evaluation of Stability
Thermal Stability Assay (e.g., Differential Scanning Fluorimetry)Measures the change in protein unfolding temperature (Tm) upon ligand binding or modification.Melting temperature (Tm).High-throughput, provides information on conformational stability.Changes in Tm do not always correlate with changes in functional stability.
Proteolytic Stability AssayMeasures the rate of degradation of the conjugated protein by proteases.Half-life in the presence of proteases.Mimics in vivo degradation, assesses resistance to proteolysis.Requires careful selection of relevant proteases.
Immunogenicity Assessment
Anti-PEG Antibody ELISADetects the presence of antibodies specific to the PEG moiety in serum samples.[9]Titer of anti-PEG antibodies (IgG, IgM).[9]Highly sensitive for detecting potential immunogenicity issues.[9][10]Does not distinguish between neutralizing and non-neutralizing antibodies.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Mass Spectrometry for Determination of PEGylation Degree

  • Objective: To determine the precise molecular weight of the PEGylated protein and calculate the number of attached PEG linkers.

  • Protocol:

    • Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove any unconjugated PEG linker.

    • Prepare the purified conjugate and the unmodified protein in a suitable buffer.

    • For MALDI-TOF MS, mix the sample with a suitable matrix (e.g., sinapinic acid) and spot onto the MALDI target plate.

    • For ESI-MS, infuse the sample directly into the mass spectrometer.

    • Acquire the mass spectra for both the unmodified and PEGylated protein.

    • Calculate the mass difference between the conjugated and unconjugated protein to determine the total mass of the attached PEG linkers.

    • Divide the total mass increase by the molecular weight of a single this compound linker to determine the average number of PEGs per protein.[6]

2. TNBS Assay for Quantification of Free Amines

  • Objective: To indirectly quantify the degree of PEGylation by measuring the reduction in free primary amines.

  • Protocol:

    • Prepare a standard curve using a known concentration of the unmodified protein.

    • Prepare reaction mixtures containing the unmodified protein (control) and the PEGylated protein in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).

    • Add TNBS solution to each sample and incubate at room temperature in the dark.

    • Measure the absorbance at 420 nm.

    • The degree of modification is calculated by comparing the absorbance of the PEGylated protein to the unmodified protein. A lower absorbance in the PEGylated sample indicates fewer free amines and thus a higher degree of PEGylation.[6][8]

3. Enzyme Activity Assay (Example: Protease)

  • Objective: To assess the biological activity of a PEGylated enzyme compared to its unmodified counterpart.

  • Protocol:

    • Prepare a series of substrate concentrations in a suitable assay buffer.

    • Add a fixed concentration of the unmodified or PEGylated enzyme to initiate the reaction.

    • Monitor the formation of the product over time by measuring the change in absorbance or fluorescence at a specific wavelength.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

    • Compare the specific activity (Vmax/[Enzyme]) of the PEGylated enzyme to the unmodified enzyme to determine the impact of PEGylation on function.[8]

4. Anti-PEG Antibody ELISA

  • Objective: To detect the presence of anti-PEG antibodies in serum samples from subjects exposed to the PEGylated protein.

  • Protocol:

    • Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

    • Wash the plate to remove unbound antigen and block with a suitable blocking buffer (e.g., BSA or non-fat milk).

    • Add diluted serum samples to the wells and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM) and incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of anti-PEG antibody present in the sample.[9]

Visualizing Workflows and Pathways

Experimental Workflow for Characterization of PEGylated Protein

G cluster_0 Protein Conjugation cluster_1 Characterization Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Confirmation Confirmation of Conjugation (SDS-PAGE, Mass Spec) Purification->Confirmation Quantification Quantification of PEGylation (TNBS, Barium-Iodide) Purification->Quantification Activity Biological Activity Assay (Enzyme, Cell-based, Binding) Purification->Activity Stability Stability Assessment (Thermal, Proteolytic) Purification->Stability G PEG_Protein PEGylated Therapeutic Protein Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Effector Effector Protein Signaling_Cascade->Effector Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Effector->Response Execution

References

Purity Assessment of Boc-NH-PEG1-CH2CH2COOH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reproducible and reliable results. This is particularly critical for bifunctional linkers like Boc-NH-PEG1-CH2CH2COOH, which are widely used in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics. This guide provides an objective comparison of the purity of this compound with common alternatives, supported by experimental data and detailed analytical protocols.

This guide will delve into the common analytical techniques used to assess the purity of this compound, outline potential impurities, and compare its purity profile with that of related PEGylated linkers.

Comparison of Purity Data

The purity of this compound and its alternatives can vary between suppliers. The following table summarizes typical purity levels found for commercially available linkers, as determined by methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Product NameAlternative Protecting Group/PEG LengthTypical Purity (%)Analytical Method(s)
This compound -95 - 97[1]NMR, HPLC
Fmoc-NH-PEG1-CH2CH2COOHFmoc protecting group≥95 - 99.5HPLC
Boc-NH-PEG2-CH2CH2COOHLonger PEG chain (n=2)≥95Not specified
Boc-NH-PEG3-COOHLonger PEG chain (n=3)≥95Not specified

Experimental Protocols for Purity Assessment

Accurate determination of purity relies on robust analytical methods. The following are detailed protocols for the key techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main compound from its impurities. A typical reverse-phase HPLC method is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient of 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structure of the compound and identifying proton-containing impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum. Key signals to observe include the singlet for the Boc protecting group protons (around 1.4 ppm) and the methylene (B1212753) protons of the PEG linker and the propionic acid moiety. The absence of signals from common solvents or starting materials is indicative of high purity.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides confirmation of the molecular weight of the target compound and can help identify impurities.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive or negative ion mode. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Sample Introduction: The sample, dissolved in a suitable solvent like acetonitrile or methanol (B129727) with a small amount of formic acid, is introduced via direct infusion or through an HPLC system.

Potential Impurities and Their Detection

Several impurities can arise during the synthesis of this compound. Understanding these potential contaminants is crucial for a thorough purity assessment.

  • Di-PEGylated Species: Molecules where two PEG chains are linked together. These can often be detected by HPLC as they will have a different retention time, and by MS due to their higher molecular weight.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process. These can be identified by HPLC (different retention times) and NMR (characteristic signals).

  • Deprotected Compound: The corresponding amine without the Boc protecting group. This can be detected by LC-MS, as it will have a lower molecular weight.

  • Residual Solvents: Solvents used in the synthesis and purification process. These are typically identified and quantified by gas chromatography (GC) or NMR.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Final Assessment Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity_Det Purity Determination (%) HPLC->Purity_Det Impurity_ID Impurity Identification HPLC->Impurity_ID Structure_Ver Structural Verification NMR->Structure_Ver MS->Impurity_ID MS->Structure_Ver Final_Report Certificate of Analysis Purity_Det->Final_Report Impurity_ID->Final_Report Structure_Ver->Final_Report

Caption: Workflow for the purity assessment of this compound.

By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of this compound and select the most suitable linker for their specific application, thereby ensuring the quality and reproducibility of their scientific endeavors.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), are critically dependent on the design of the linker that connects the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the development of these next-generation therapeutics, profoundly influencing their mechanism of action, stability, and overall therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Payload Release Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction of disulfide bonds in the target cell or tumor microenvironment.[1][2][3]Proteolytic degradation of the entire antibody-payload conjugate within the lysosome.[3][4]
Released Payload Typically the unmodified, potent payload.[1]The payload remains attached to the linker and an amino acid residue from the antibody.[4]
Plasma Stability Generally lower, with a potential for premature payload release in circulation.[5]Generally higher, leading to a more stable conjugate in the bloodstream.[3][4]
Bystander Effect High potential, as the released, often membrane-permeable payload can diffuse and kill adjacent antigen-negative cells.[6][7]Low to negligible, as the released payload is typically charged and less membrane-permeable.[6][8]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[5]Lower potential due to higher stability and a more localized payload release.[4]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative tumor cells.[6]May be less effective against antigen-negative cells within a heterogeneous tumor.

Quantitative Performance Data

The selection of a linker strategy significantly impacts the quantitative performance of a therapeutic conjugate. The following tables summarize preclinical data comparing the in vitro cytotoxicity and in vivo efficacy of ADCs featuring cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in publicly available literature. The data presented here are compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in killing cancer cells in vitro. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (pM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3 (HER2-positive)HER28.8[9]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)SK-BR-3 (HER2-positive)HER233[9]
Anti-CD22-DM1Cleavable (Disulfide)Human Lymphoma XenograftCD22Induces tumor regression at 3 mg/kg[9]
Anti-CD22-SMCC-DM4Non-cleavable (SMCC)Human Lymphoma XenograftCD22-

Note: The data for the anti-CD22 ADCs are from in vivo studies and are presented to show a qualitative comparison of efficacy.

In Vivo Efficacy: Xenograft Models

In vivo xenograft models are crucial for evaluating the anti-tumor activity of therapeutic conjugates in a living organism.

ADC ConstructLinker TypeXenograft ModelEfficacy OutcomeReference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 (gastric cancer)Significant tumor growth inhibition[1]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)KPL-4 (breast cancer)Tumor growth inhibition
ADC with β-galactosidase-cleavable linkerCleavableXenograft mouse model57-58% reduction in tumor volume at 1 mg/kg[9]
Kadcyla® (T-DM1)Non-cleavableXenograft mouse modelNo statistically significant reduction at 1 mg/kg[9]
Trastuzumab-deruxtecan (T-DXd)Cleavable (GGFG)NCI-N87 (gastric cancer)DAR decreased by ~50% in 7 days in a rat PK study[10]
Exolinker ADCCleavable (exo-EVC)NCI-N87 (gastric cancer)Greater DAR retention than T-DXd over 7 days[10]

Signaling Pathways and Mechanisms of Action

The effective delivery and release of the payload are governed by complex cellular pathways. Understanding these pathways is critical for optimizing the design of therapeutic conjugates.

HER2 Signaling and ADC Internalization

Antibody-drug conjugates targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a prime example of targeted therapy. Upon binding to HER2 on the surface of a cancer cell, the ADC-HER2 complex is internalized, initiating a cascade of events that leads to cell death.

HER2_Signaling_and_ADC_Internalization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Pathways ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Early Endosome HER2->Endosome Internalization (Endocytosis) PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath Cytotoxic Effect Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: HER2 signaling pathway and ADC internalization process.

Mechanism of Payload Release: Cleavable vs. Non-Cleavable Linkers

The mode of payload release is a defining difference between cleavable and non-cleavable linkers, directly impacting the location and form of the active drug.

Payload_Release_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway Lysosome_C Lysosome Enzymes Lysosomal Enzymes (e.g., Cathepsin B) UnmodifiedPayload Unmodified Payload Lysosome_C->UnmodifiedPayload Release Enzymes->Lysosome_C Cleavage of Linker BystanderEffect Bystander Effect UnmodifiedPayload->BystanderEffect Membrane Permeation Lysosome_NC Lysosome Degradation Antibody Degradation ModifiedPayload Payload-Linker- Amino Acid Adduct Lysosome_NC->ModifiedPayload Release Degradation->Lysosome_NC Proteolysis NoBystander No Bystander Effect ModifiedPayload->NoBystander Low Permeability Experimental_Workflow_In_Vivo Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment ADC Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Treatment->Data_Collection Repeated Dosing Analysis Efficacy Analysis (e.g., TGI) Data_Collection->Analysis

References

Evaluating the Biocompatibility of PEGylated Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This modification can lead to a longer circulating half-life, improved drug solubility, reduced dosage frequency, and enhanced protection from proteolytic degradation.[1][2][3] However, the biocompatibility of these modified molecules is a critical consideration in their development. This guide provides a comparative overview of the biocompatibility of various PEGylated molecules, supported by experimental data and detailed methodologies for key assessment assays.

Key Biocompatibility Considerations

While PEG is generally considered biocompatible, its conjugation to molecules can sometimes elicit an immune response, primarily through the formation of anti-PEG antibodies.[4][5] This can lead to accelerated clearance of the drug, reduced efficacy, and in some cases, hypersensitivity reactions.[4] Therefore, a thorough evaluation of the biocompatibility of any PEGylated therapeutic is essential. The primary assays for this evaluation focus on three areas: cytotoxicity, immunogenicity, and hemocompatibility.

Comparative Data on Biocompatibility

The biocompatibility of a PEGylated molecule can be influenced by several factors, including the nature of the molecule being PEGylated (e.g., protein, nanoparticle, liposome), the architecture of the PEG (linear vs. branched), and its molecular weight.

Cytotoxicity Comparison

The following table summarizes representative cytotoxicity data for different types of PEGylated molecules. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity.

PEGylated MoleculeCell LineAssayIC50 (µg/mL)Reference
PEGylated Liposomal DoxorubicinMCF-7 (Breast Cancer)MTT~5[6]
Unmodified DoxorubicinMCF-7 (Breast Cancer)MTT~0.5[6]
PEGylated Chitosan NanoparticlesL929 (Fibroblast)MTT> 100[7]
Unmodified Chitosan NanoparticlesL929 (Fibroblast)MTT> 100[7]
PEG-PLA NanoparticlesVariousNot SpecifiedGenerally low, but some adverse neuro side effects reported[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and specific PEGylation methods.

Immunogenicity Comparison

The incidence of anti-PEG antibodies is a key indicator of immunogenicity. The following table provides a summary of reported anti-PEG antibody incidence for various PEGylated drugs.

PEGylated DrugMolecule TypeIndicationIncidence of Anti-PEG AntibodiesReference
PegloticasePEGylated UricaseGoutHigh (~90%)[4]
Peginterferon alfa-2aPEGylated InterferonHepatitis CLow (~1-5%)[4]
Certolizumab pegolPEGylated Fab' fragmentCrohn's Disease, RA~7% (anti-drug antibodies)[4]
PEGylated Liposomal DoxorubicinPEGylated LiposomeCancerVariable, can be induced[9]
Hemocompatibility Comparison

Hemolysis, the rupturing of red blood cells, is a critical parameter for hemocompatibility. Materials with a hemolysis percentage below 2% are generally considered non-hemolytic.

MaterialHemolysis (%)Reference
PEGylated Gold Nanoparticles< 2%[10][11]
Uncoated Gold NanoparticlesSize-dependent, can be > 5%[10][11]
PEG-coated surfacesGenerally low[12]
Polyvinyl chloride (PVC)High[13]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of biocompatibility.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the PEGylated molecule. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Immunogenicity Assay: Anti-PEG Antibody ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting and quantifying anti-PEG antibodies.[9][14][15]

Materials:

  • PEG-coated microplate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Patient serum or plasma samples

  • HRP-conjugated anti-human IgG or IgM

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with a PEG-antigen conjugate (e.g., PEG-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted patient serum or plasma to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate and add HRP-conjugated anti-human IgG or IgM. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of the samples to a standard curve of known anti-PEG antibody concentrations.

Hemocompatibility Assay: Hemolysis Protocol (ASTM F756)

This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.[6][16][17][18][19]

Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Test material

  • Positive control (e.g., water)

  • Negative control (e.g., polyethylene)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the fresh blood with PBS.

  • Direct Contact Method:

    • Place the test material, positive control, and negative control in separate tubes.

    • Add the diluted blood to each tube.

  • Extraction Method:

    • Incubate the test material in PBS to create an extract.

    • Add the extract to a tube containing diluted blood.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 3-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and pathways.

PEGylation_Workflow cluster_start Starting Materials cluster_process PEGylation Process cluster_purification Purification cluster_product Final Product Therapeutic\nMolecule Therapeutic Molecule Conjugation\nReaction Conjugation Reaction Therapeutic\nMolecule->Conjugation\nReaction Activated\nPEG Activated PEG Activated\nPEG->Conjugation\nReaction Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Conjugation\nReaction->Purification\n(e.g., Chromatography) PEGylated\nMolecule PEGylated Molecule Purification\n(e.g., Chromatography)->PEGylated\nMolecule

Caption: General workflow for the PEGylation of a therapeutic molecule.

Immune_Response_Pathway PEGylated_Molecule PEGylated Molecule APC Antigen Presenting Cell (e.g., B cell) PEGylated_Molecule->APC Uptake & Processing Opsonization Opsonization PEGylated_Molecule->Opsonization T_Helper_Cell T Helper Cell APC->T_Helper_Cell Antigen Presentation B_Cell_Activation B Cell Activation & Proliferation T_Helper_Cell->B_Cell_Activation Activation Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Anti_PEG_Antibodies Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Antibodies Anti_PEG_Antibodies->Opsonization Accelerated_Clearance Accelerated Blood Clearance Opsonization->Accelerated_Clearance Complement_Activation Complement Activation Opsonization->Complement_Activation Hypersensitivity Hypersensitivity Reactions Complement_Activation->Hypersensitivity

Caption: Signaling pathway of the immune response to PEGylated molecules.

Biocompatibility_Workflow cluster_assays In Vitro Biocompatibility Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Immunogenicity Immunogenicity Assay (e.g., Anti-PEG ELISA) Immunogenicity->Data_Analysis Hemocompatibility Hemocompatibility Assays (e.g., Hemolysis) Hemocompatibility->Data_Analysis PEGylated_Molecule PEGylated Molecule (Test Article) PEGylated_Molecule->Cytotoxicity PEGylated_Molecule->Immunogenicity PEGylated_Molecule->Hemocompatibility Biocompatibility_Assessment Biocompatibility Assessment Data_Analysis->Biocompatibility_Assessment

Caption: Experimental workflow for assessing the biocompatibility of a PEGylated molecule.

References

A Researcher's Guide to Linker Selection: Benchmarking Boc-NH-PEG1-CH2CH2COOH Against Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile.[1][2][3][4] This guide provides an objective comparison of Boc-NH-PEG1-CH2CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, against other prevalent linker technologies. The information presented herein, supported by experimental data and detailed methodologies, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for informed linker selection.

Introduction to this compound

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a single PEG unit.[5][6][7][8][9][10][11][12] This structure allows for a controlled, two-step conjugation strategy. The carboxylic acid can be activated to react with a primary amine on a target molecule. Subsequently, the Boc protecting group can be removed under mild acidic conditions to reveal a primary amine for conjugation to a second molecule.[4][13] The inclusion of a PEG spacer, even a short one, is designed to enhance the hydrophilicity and solubility of the resulting conjugate.[1][14][15][] This linker is frequently utilized in the synthesis of ADCs and as a component in more complex PROTAC linkers.[7][8][11]

Comparative Analysis of Linker Technologies

The performance of a linker is not absolute but is highly dependent on the specific biological context, including the antibody, payload, target protein, and E3 ligase involved.[1][3][17] The following tables provide a comparative summary of this compound against other common linker classes based on key performance parameters.

Table 1: Comparison of Key Linker Characteristics

Linker ClassExample(s)Key AdvantagesKey DisadvantagesPrimary Applications
Short-Chain PEG This compoundEnhances hydrophilicity; provides a flexible spacer; allows for controlled, two-step conjugation.[4][14][15]May have lower metabolic stability compared to some alternatives; short length may not be optimal for all ternary complex formations in PROTACs.[14]ADCs, PROTACs, general bioconjugation.[7][8]
Long-Chain PEG Boc-NH-PEGx-COOH (x > 1)Significantly improves solubility and pharmacokinetic profile; reduces aggregation; provides greater flexibility.[13][]Increased potential for immunogenicity; longer chains may negatively impact cell permeability in some cases.ADCs, PROTACs requiring greater spatial separation.[13]
Alkyl Chains -Provide a flexible and synthetically accessible linker.[1][]Can be hydrophobic, potentially leading to aggregation and poor solubility.[19]PROTACs.[]
Cleavable Linkers Valine-Citrulline (Val-Cit)Stable in systemic circulation and efficiently cleaved by lysosomal enzymes (e.g., Cathepsin B) inside target cells.[19][20]Premature cleavage can lead to off-target toxicity; hydrophobicity can be a limitation.[19][21]ADCs.[19][20]
Click Chemistry DBCO-PEG4-NHS Ester, Azido-PEG3-COOHHigh reaction efficiency and specificity (bio-orthogonal); forms a stable triazole linkage.[4]Requires introduction of azide (B81097) or alkyne handles into the molecules to be conjugated; copper catalyst in CuAAC can be cytotoxic.[4]Site-specific conjugation, ADCs, PROTACs.[4]

Table 2: Performance Metrics Overview

Linker TypeConjugation EfficiencyIn Vivo StabilityPayload Release MechanismImpact on Biological Activity
PEG (General) High, dependent on activation chemistry.Generally good, but can be subject to metabolic degradation.[14]Typically non-cleavable unless combined with a cleavable moiety.Can improve pharmacokinetics and reduce immunogenicity.[15]
Alkyl (General) High, dependent on functional groups.Can be metabolically stable.Non-cleavable.Highly dependent on length and composition; can influence ternary complex formation in PROTACs.[1][3]
Val-Cit High.Stable in plasma, cleaved in lysosomes.[19]Enzymatic (Cathepsin B).[19]Designed for efficient intracellular drug release.[19]
Click Chemistry Very high.[4]Very stable triazole linkage.[4]Non-cleavable.Minimal impact on conjugated molecules due to bio-orthogonality.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of linker performance.

1. General Protocol for Two-Step Conjugation using this compound

  • Step 1: Carboxylic Acid Activation and First Conjugation

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in equimolar amounts to the linker solution.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

    • Add the first target molecule (containing a primary amine) to the activated linker solution.

    • Let the reaction proceed for 4-12 hours at room temperature or 4°C.

    • Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC or size-exclusion chromatography) to remove unreacted reagents.

  • Step 2: Boc Deprotection and Second Conjugation

    • Dissolve the purified conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 30-60 minutes to remove the Boc protecting group.

    • Evaporate the solvent and TFA under reduced pressure.

    • Dissolve the deprotected intermediate in a suitable buffer.

    • Activate the carboxylic acid group of the second molecule using the EDC/NHS chemistry as described in Step 1.

    • Add the activated second molecule to the deprotected intermediate solution.

    • Allow the final conjugation reaction to proceed for 4-12 hours.

    • Purify the final bioconjugate using chromatography.

2. In Vitro Plasma Stability Assay for ADCs

This assay assesses the stability of the linker and the potential for premature payload release in the circulatory system.[22]

  • Preparation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, or rat) at 37°C. Include a buffer control to evaluate the inherent stability of the ADC.[22]

  • Time Points: Collect aliquots at various time points, for example, 0, 24, 48, 96, and 168 hours.

  • Sample Processing: Isolate the ADC from the plasma samples. Immunoaffinity capture using Protein A or Protein G magnetic beads is a common method.

  • Analysis: Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[22] A decrease in DAR over time indicates linker instability and premature drug deconjugation.[22]

Visualizing Key Concepts and Workflows

Diagrams can clarify complex biological processes and experimental designs.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Ub->E3 Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

ADC_Development_Workflow Ab_Selection Antibody Selection Conjugation Conjugation Ab_Selection->Conjugation Linker_Selection Linker Selection Linker_Selection->Conjugation Payload_Selection Payload Selection Payload_Selection->Conjugation Purification Purification & Characterization Conjugation->Purification InVitro In Vitro Assays (Stability, Cytotoxicity) Purification->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo

Caption: A generalized experimental workflow for ADC development.

Linker_Relationships Linkers Linker Technologies Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Cleavable Cleavable Linkers Linkers->Cleavable NonCleavable Non-Cleavable Linkers Linkers->NonCleavable PEG PEG Linkers Flexible->PEG Alkyl Alkyl Linkers Flexible->Alkyl ValCit Val-Cit Cleavable->ValCit NonCleavable->Alkyl Click Click Chemistry NonCleavable->Click

Caption: Logical relationships between different classes of bioconjugation linkers.

Conclusion

The selection of an appropriate linker is a pivotal decision in the design of complex bioconjugates like ADCs and PROTACs. This compound serves as a versatile, hydrophilic building block, offering a straightforward approach to two-step conjugations. However, its performance must be weighed against a diverse array of alternative linkers, each with unique properties. While flexible linkers like PEG and alkyl chains are excellent starting points, cleavable and "click" chemistry linkers provide specialized functionalities for controlled drug release and site-specific conjugation, respectively. Ultimately, the optimal linker choice is not universal but must be empirically determined for each specific target and molecular construct through rigorous testing of conjugation efficiency, stability, and biological activity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling Boc-NH-PEG1-CH2CH2COOH must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility[1][2]. Do not discharge down the drain or mix with general waste.

Experimental Protocol for Waste Handling:

  • Segregation:

    • Designate a specific, clearly labeled waste container for "this compound and contaminated materials."

    • This waste should be classified as non-halogenated organic solid waste.

    • Never mix with incompatible waste streams such as strong acids, bases, or oxidizers.

  • Containerization:

    • Use a chemically compatible and sealable container, preferably the original container.

    • Ensure the container is tightly closed to prevent leaks or spills.

    • Do not overfill the container; a maximum of 80% capacity is recommended.

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat or ignition sources.

  • Spill Management:

    • In case of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

    • Wear the appropriate PPE as listed in the table above.

    • Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.

    • Collect the absorbent material and the spilled compound into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and collect the cleaning materials as hazardous waste.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first rinsate must be collected and disposed of as hazardous chemical waste[2].

    • Subsequent rinses can be managed according to institutional protocols.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous solid waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure all paperwork and labeling are complete and accurate according to local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Solid Waste ppe->segregate container Use Labeled, Sealed, Compatible Waste Container segregate->container spill Spill Occurs container->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes no_spill No Spill spill->no_spill No spill_protocol->container store Store Waste in Designated Secure Area no_spill->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Boc-NH-PEG1-CH2CH2COOH, a PROTAC linker used in pharmaceutical research. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.

Product Information and Physical Data

This compound is a PEG-based PROTAC linker.[1][2] It is a heterobifunctional crosslinker with a Boc-protected amine and a carboxylic acid group.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability.[] While it is not currently classified as a hazardous substance, its toxicological properties have not been fully investigated.[6] Therefore, it is prudent to handle it with care, assuming it may be harmful.

PropertyValueSource
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-[7]
Molecular Formula C10H19NO5[7]
Molecular Weight 233.26 g/mol [7]
Appearance White to off-white solid[7]
Purity ≥97.0%[4][7]

Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound are not fully known, a cautious approach to personal protection is warranted. The following PPE should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves. For handling hazardous compounds, consider double gloving.
Eye Protection Safety Glasses/GogglesChemical safety goggles or safety glasses with side shields.
Body Protection Laboratory Coat/GownA clean lab coat or a disposable gown made of a low-permeability fabric.
Respiratory Protection MaskA standard surgical mask is recommended for handling the powder to prevent inhalation. If significant aerosolization is possible, a fitted N95 respirator should be considered.

Handling and Storage

Proper handling and storage are critical to maintain the quality of the compound and to prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Use dedicated spatulas and weighing papers.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[7]

  • In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]

  • Keep the container tightly sealed in a dry and well-ventilated place.[8]

Accidental Exposure and Spills

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[6]

  • Do not let the product enter drains.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated weighing papers, and disposable PPE, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled chemical waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure fume hood is operational Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Retrieve from storage Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Dispose Waste Dispose Waste Perform Experiment->Dispose Waste Segregate waste streams Clean Workspace Clean Workspace Dispose Waste->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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